molecular formula CH2S B1214467 Thioformaldehyde CAS No. 865-36-1

Thioformaldehyde

Número de catálogo: B1214467
Número CAS: 865-36-1
Peso molecular: 46.09 g/mol
Clave InChI: DBTDEFJAFBUGPP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methanethial is an organosulfur compound.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

865-36-1

Fórmula molecular

CH2S

Peso molecular

46.09 g/mol

Nombre IUPAC

methanethione

InChI

InChI=1S/CH2S/c1-2/h1H2

Clave InChI

DBTDEFJAFBUGPP-UHFFFAOYSA-N

SMILES

C=S

SMILES canónico

C=S

Sinónimos

H2CS cpd
thioformaldehyde

Origen del producto

United States

Foundational & Exploratory

Thioformaldehyde (H₂CS) in the Gas Phase: A Technical Guide to its Stability and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thioformaldehyde (H₂CS), the simplest thioaldehyde, is a transient molecule of significant interest in various scientific domains, from interstellar chemistry to terrestrial atmospheric processes. Its high reactivity and instability in condensed phases make gas-phase studies crucial for understanding its fundamental properties. This technical guide provides an in-depth overview of the stability and reactivity of this compound in the gas phase, summarizing key quantitative data, detailing experimental methodologies, and visualizing reaction pathways.

Stability of Gas-Phase this compound

Unlike its oxygen analog, formaldehyde (B43269), this compound is highly unstable in condensed form, readily oligomerizing to 1,3,5-trithiane.[1] However, as a dilute gas, it can be generated and studied, revealing its intrinsic molecular properties.

Thermodynamic Properties

The thermodynamic stability of a molecule is fundamentally described by properties such as its enthalpy of formation, ionization energy, and electron affinity. These values are critical for predicting the energetics of reactions involving this compound.

PropertyValueUnits
Enthalpy of Formation (ΔfH°gas) 118 ± 8.4kJ/mol
90 ± 8kJ/mol
Ionization Energy 9.38 ± 0.005eV
9.44 ± 0.05eV
Electron Affinity 0.465 ± 0.023eV

Data sourced from the NIST WebBook and Active Thermochemical Tables.

Spectroscopic Properties

Spectroscopic characterization is essential for the detection and analysis of this compound in the gas phase. Rotational and vibrational spectroscopy provide detailed information about its molecular structure and bonding.

ParameterValueUnits
Dipole Moment 1.6491D
Rotational Constants
A283.3GHz
B17.5GHz
C16.5GHz
Fundamental Vibrational Frequencies
ν₁ (CH₂ symmetric stretch)2971cm⁻¹
ν₂ (CH₂ scissor)1457cm⁻¹
ν₃ (C=S stretch)1059cm⁻¹
ν₄ (CH₂ wag)991cm⁻¹
ν₅ (CH₂ asymmetric stretch)3025cm⁻¹
ν₆ (CH₂ rock)990cm⁻¹

This table presents a selection of key spectroscopic constants. A comprehensive list can be found in specialized spectroscopic databases.

Decomposition Pathways

The intrinsic stability of gas-phase this compound is limited by its propensity to decompose through various pathways, primarily photodissociation and thermal decomposition.

1.3.1. Photodissociation: Upon absorption of ultraviolet radiation, this compound can undergo dissociation. Theoretical studies suggest that photodissociation is a complex process involving multiple electronic states. The primary radical channel is the cleavage of a C-H bond, leading to the formation of the HCS radical and a hydrogen atom. Molecular dissociation pathways, leading to H₂ and CS, are also possible. The branching ratios between these channels are dependent on the excitation energy.

1.3.2. Thermal Decomposition: At elevated temperatures, this compound can decompose unimolecularly. The primary products of the thermal decomposition of dimethyl disulfide, a common precursor for this compound, include methyl mercaptan and a polymer of this compound.[2][3] This suggests that even in the gas phase, polymerization can be a significant decay pathway, competing with fragmentation. The detailed mechanism and kinetics of the unimolecular decomposition of isolated this compound are areas of ongoing research.

Reactivity of Gas-Phase this compound

This compound is a reactive species that readily participates in various gas-phase reactions, particularly with radical species abundant in atmospheric and interstellar environments.

Reaction with Hydroxyl Radicals (•OH)

The reaction of this compound with the hydroxyl radical is a key process in its atmospheric removal. This reaction can proceed through two primary channels: hydrogen abstraction and OH addition.[4][5]

  • H-Abstraction: The OH radical can abstract a hydrogen atom from the C-H bond of this compound, forming water and the thioformyl (B1219250) radical (HCS).

  • OH-Addition: The OH radical can add to the carbon or sulfur atom of the C=S double bond, forming an energized adduct that can subsequently rearrange or decompose.

Computational studies have shown that the addition pathway has a lower energy barrier than the abstraction pathway.[4][5] The presence of a single water molecule can significantly lower the barrier heights for both channels.[4][5] The initial adduct from the OH addition to the carbon atom, H₂C(OH)S•, can further react with molecular oxygen (O₂) in the atmosphere. This subsequent reaction is crucial for the complete oxidation of this compound and leads to the formation of several end products, including thioformic acid (HC(O)SH), hydroperoxyl radical (HO₂), formaldehyde (H₂CO), and sulfur dioxide (SO₂).[5]

Thioformaldehyde_OH_Reaction cluster_addition Addition Pathway cluster_abstraction Abstraction Pathway cluster_products Final Products H2CS This compound (H₂CS) H2CSOH_adduct H₂C(OH)S• Adduct H2CS->H2CSOH_adduct Addition HCS Thioformyl Radical (HCS) H2CS->HCS Abstraction OH Hydroxyl Radical (•OH) OH->H2CSOH_adduct Addition OH->HCS Abstraction O2 Molecular Oxygen (O₂) Thioformic_acid Thioformic Acid H2CSOH_adduct->Thioformic_acid + O₂ HO2 Hydroperoxyl Radical (HO₂) H2CSOH_adduct->HO2 + O₂ H2CO Formaldehyde (H₂CO) H2CSOH_adduct->H2CO + O₂ SO2 Sulfur Dioxide (SO₂) H2CSOH_adduct->SO2 + O₂ H2O_abs Water (H₂O)

Reaction of this compound with OH radical.
Other Gas-Phase Reactions

While the reaction with OH radicals is a primary sink for atmospheric this compound, its reactivity with other gas-phase species is also of interest.

  • Reaction with Atomic Oxygen (O(³P)): The reaction of this compound with ground-state oxygen atoms is expected to be rapid, likely proceeding through addition to the C=S double bond.

  • Reaction with Ozone (O₃): Ozonolysis of this compound is another potential atmospheric degradation pathway. The reaction is expected to proceed via the formation of a primary ozonide, similar to the ozonolysis of alkenes.

  • Reaction with NOx: Reactions with nitrogen oxides (NO and NO₂) could also contribute to the atmospheric fate of this compound, although kinetic data for these reactions are scarce.

Experimental Protocols

Studying the gas-phase chemistry of a transient species like this compound requires specialized experimental techniques for its generation, handling, and detection.

Generation of Gas-Phase this compound

A common method for producing this compound in the gas phase is through the pyrolysis of a suitable precursor.

Protocol: Pyrolysis of Dimethyl Disulfide (CH₃SSCH₃)

  • Apparatus: A flow tube reactor made of quartz or a similar inert material is required. The reactor is placed inside a tube furnace capable of reaching temperatures up to 800-1000 °C. A vacuum system is needed to maintain a low pressure in the flow tube.

  • Precursor Delivery: A dilute mixture of dimethyl disulfide in an inert carrier gas (e.g., Argon or Helium) is prepared. The concentration of dimethyl disulfide should be kept low to minimize secondary reactions and polymerization. The mixture is introduced into the flow tube at a controlled flow rate using a mass flow controller.

  • Pyrolysis: The furnace is heated to the desired pyrolysis temperature. The optimal temperature for maximizing the yield of this compound while minimizing its subsequent decomposition needs to be determined experimentally, but is typically in the range of 600-900 °C.

  • Product Transport: The pyrolyzed gas mixture, containing this compound, is rapidly transported from the hot zone of the furnace to the detection region to prevent further reactions or decomposition.

Pyrolysis_Workflow cluster_input Input cluster_process Process cluster_output Output DMDS_source Dimethyl Disulfide in Carrier Gas Flow_tube Quartz Flow Tube (600-900 °C) DMDS_source->Flow_tube Introduce H2CS_mixture Gas Mixture containing This compound (H₂CS) Flow_tube->H2CS_mixture Pyrolysis

Generation of this compound via Pyrolysis.
Kinetic Studies of Gas-Phase Reactions

The kinetics of this compound reactions are typically studied using fast-flow reactors coupled with sensitive detection methods.

Protocol: Pulsed Laser Photolysis - Laser-Induced Fluorescence (PLP-LIF)

  • Apparatus: A temperature-controlled flow reactor is used. A photolysis laser (e.g., an excimer laser) is used to generate a pulse of radicals (e.g., OH from the photolysis of H₂O₂ or HNO₃). A separate probe laser (a tunable dye laser) is used to excite the radical of interest, and the resulting fluorescence is detected by a photomultiplier tube.

  • Reagent Preparation: A known concentration of this compound, generated as described above, is mixed with a known concentration of the radical precursor and a buffer gas (e.g., He or N₂) in the flow reactor.

  • Reaction Initiation: A pulse from the photolysis laser initiates the reaction by creating a sudden increase in the radical concentration.

  • Radical Detection: The concentration of the radical is monitored over time by laser-induced fluorescence. The probe laser is tuned to an absorption line of the radical, and the fluorescence signal is proportional to the radical concentration.

  • Kinetic Analysis: The decay of the radical concentration in the presence of excess this compound follows pseudo-first-order kinetics. By measuring the decay rate at different this compound concentrations, the second-order rate constant for the reaction can be determined.

Conclusion

This compound, despite its transient nature, is a molecule with rich and complex gas-phase chemistry. Its stability is governed by its thermodynamic properties and its susceptibility to decomposition via photochemical and thermal pathways. Its reactivity, particularly with radical species like •OH, plays a significant role in its atmospheric lifetime and the formation of various sulfur-containing and oxygenated products. The experimental study of this compound relies on specialized techniques for its in-situ generation and sensitive detection. A thorough understanding of its gas-phase behavior is essential for accurate modeling of atmospheric and interstellar chemical networks and may provide insights for the design of novel sulfur-containing compounds in drug development. Further research into the kinetics of its reactions with a broader range of atmospheric species and more detailed characterization of its decomposition pathways will continue to refine our understanding of this fascinating molecule.

References

An In-depth Technical Guide on the Oligomerization of Thioformaldehyde to 1,3,5-Trithiane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the oligomerization of the transient species, thioformaldehyde (CH₂S), to its stable cyclic trimer, 1,3,5-trithiane (B122704). This compound, the simplest thioaldehyde, is highly reactive and readily undergoes cyclotrimerization.[1] This process is of significant interest in organic synthesis, where 1,3,5-trithiane serves as a versatile synthetic intermediate and a stable source of formaldehyde (B43269). This document details the reaction mechanisms, provides established experimental protocols, and presents key quantitative and spectroscopic data.

Introduction

This compound (CH₂S) is an organosulfur compound that is not stable in its monomeric form under normal laboratory conditions.[1] Its high reactivity drives it to rapidly oligomerize, with the most common and stable product being the six-membered heterocycle, 1,3,5-trithiane ((CH₂S)₃). This cyclic trimer is a colorless, crystalline solid that is widely used in organic synthesis as a masked formaldehyde equivalent. The synthesis of 1,3,5-trithiane is typically achieved through the reaction of formaldehyde with hydrogen sulfide (B99878), a process that can be catalyzed by acid.[2][3]

Reaction Mechanism and Synthesis

The formation of 1,3,5-trithiane from formaldehyde and hydrogen sulfide proceeds through the in-situ generation of the highly reactive this compound monomer, which then undergoes a cyclotrimerization reaction. This process is most commonly performed under acidic conditions.

Acid-Catalyzed Mechanism

The acid-catalyzed synthesis of 1,3,5-trithiane from formaldehyde and hydrogen sulfide is a well-established and high-yielding method. The reaction is believed to proceed through the following general steps:

  • Protonation of Formaldehyde: The reaction is initiated by the protonation of the carbonyl oxygen of formaldehyde by a strong acid, such as hydrochloric acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack by Hydrogen Sulfide: Hydrogen sulfide acts as a nucleophile and attacks the protonated formaldehyde.

  • Formation of this compound Monomer: Subsequent dehydration leads to the formation of the transient this compound monomer.

  • Cyclotrimerization: Three molecules of the highly reactive this compound rapidly undergo a cyclization reaction to form the stable 1,3,5-trithiane ring.

The following diagram illustrates the proposed acid-catalyzed reaction pathway.

Acid_Catalyzed_Mechanism cluster_initiation Initiation: this compound Formation cluster_trimerization Trimerization Formaldehyde Formaldehyde (CH₂O) Protonated_Formaldehyde Protonated Formaldehyde Formaldehyde->Protonated_Formaldehyde + H⁺ Intermediate_1 Thiol Intermediate Protonated_Formaldehyde->Intermediate_1 + H₂S This compound This compound (CH₂S) Intermediate_1->this compound - H₂O, - H⁺ 3_this compound 3 x this compound 1,3,5-Trithiane 1,3,5-Trithiane 3_this compound->1,3,5-Trithiane Cyclization

Caption: Proposed acid-catalyzed mechanism for the formation of 1,3,5-trithiane.

Base-Catalyzed Synthesis

While the acid-catalyzed method is predominant, the synthesis of 1,3,5-trithiane under basic conditions is less commonly documented in readily available literature. Conceptually, a base-catalyzed mechanism would likely involve the deprotonation of hydrogen sulfide to form the hydrosulfide (B80085) anion (HS⁻), a more potent nucleophile. This anion would then attack formaldehyde, followed by a series of condensation and cyclization steps. However, detailed experimental protocols and yield data for a direct base-catalyzed synthesis from formaldehyde and hydrogen sulfide are not as well-established as the acid-catalyzed route.

Experimental Protocols

Acid-Catalyzed Synthesis of 1,3,5-Trithiane

The following protocol is adapted from a well-established procedure for the synthesis of 1,3,5-trithiane.[2]

Materials:

  • Formaldehyde solution (36%)

  • Concentrated Hydrochloric Acid (HCl)

  • Hydrogen Sulfide (H₂S) gas

  • Benzene (for purification)

Procedure:

  • Combine 326 g (3.9 moles) of a 36% formaldehyde solution with 700 mL of concentrated hydrochloric acid in a tall glass cylinder.

  • Bubble hydrogen sulfide gas through the solution. A white precipitate of 1,3,5-trithiane will begin to form.

  • Continue passing hydrogen sulfide through the solution until no more precipitate is formed. This process may take 12 to 24 hours.

  • Periodically filter the crystalline product to facilitate the reaction.

  • Collect the crude product by filtration. A crude yield of approximately 176 g (98%) can be expected.

  • Purify the crude product by recrystallization from benzene.

The following diagram outlines the experimental workflow for the acid-catalyzed synthesis and purification of 1,3,5-trithiane.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification start Start mix Mix Formaldehyde Solution and Concentrated HCl start->mix react Bubble H₂S Gas (12-24 hours) mix->react precipitate Precipitate Forms react->precipitate filter_crude Filter Crude Product precipitate->filter_crude dissolve Dissolve Crude Product in Hot Benzene filter_crude->dissolve recrystallize Recrystallize by Cooling dissolve->recrystallize filter_pure Filter Pure Product recrystallize->filter_pure dry Dry Product filter_pure->dry end End dry->end

Caption: Experimental workflow for the synthesis and purification of 1,3,5-trithiane.

Quantitative Data

The acid-catalyzed synthesis of 1,3,5-trithiane is known to be a high-yielding reaction. The following table summarizes the quantitative data from the described experimental protocol.

ParameterValueReference
Starting Materials
Formaldehyde (36% solution)326 g (3.9 moles)[2]
Concentrated HCl700 mL[2]
Hydrogen SulfideExcess (gas)[2]
Reaction Conditions
TemperatureRoom Temperature[2]
Reaction Time12 - 24 hours[2]
Product Yield
Crude Yield176 g[2]
Theoretical Yield~179.8 gCalculated
Crude Yield (%)98%[2]
Physical Properties
Melting Point (crude)210–213 °C[2]
Melting Point (pure)215 to 220 °C

Spectroscopic Data for 1,3,5-Trithiane

The structure of 1,3,5-trithiane has been confirmed by various spectroscopic methods. The following table summarizes key spectroscopic data.

Spectroscopic TechniqueKey Features
¹H NMR A single sharp peak, indicating the chemical equivalence of all six protons.
¹³C NMR A single peak, indicating the chemical equivalence of all three carbon atoms.
Mass Spectrometry (MS) The molecular ion peak (M⁺) is observed, confirming the molecular weight.
Infrared (IR) Spectroscopy Characteristic peaks for C-H stretching and bending, and C-S stretching are observed.

Conclusion

The oligomerization of this compound to 1,3,5-trithiane is a fundamental and efficient process for the synthesis of this important heterocyclic compound. The acid-catalyzed reaction of formaldehyde and hydrogen sulfide provides a high-yield and straightforward route to 1,3,5-trithiane. This guide has provided a detailed overview of the reaction mechanism, a practical experimental protocol, and a summary of the quantitative and spectroscopic data. For researchers and professionals in drug development and organic synthesis, 1,3,5-trithiane remains a valuable and versatile building block, and a thorough understanding of its synthesis is crucial for its effective application. Further research into alternative synthetic routes, such as a well-defined base-catalyzed protocol, and a more detailed kinetic analysis of the trimerization process could provide deeper insights and potentially more versatile synthetic methodologies.

References

Discovery of Thioformaldehyde in the Interstellar Medium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Thioformaldehyde (H₂CS), a sulfur-bearing analog of the well-studied formaldehyde, represents a significant molecule in the landscape of interstellar chemistry. Its detection and subsequent characterization across various interstellar environments have provided crucial insights into the chemical processes governing the formation of organosulfur molecules. This technical guide synthesizes the seminal findings related to the discovery of interstellar this compound, detailing the observational methodologies, key quantitative data, and the current understanding of its chemical formation and destruction pathways. Detailed experimental protocols and visual representations of key processes are provided to offer a comprehensive resource for researchers in astrochemistry and related fields.

Introduction

The study of interstellar molecules is fundamental to understanding the chemical evolution of the cosmos.[1][2][3] this compound (H₂CS) was first detected in the interstellar medium (ISM) in 1973, marking a significant step in the exploration of interstellar sulfur chemistry.[4] As a slightly asymmetric rotor molecule, its rotational spectrum provides a rich source of information about the physical conditions of the environments in which it resides.[4] This guide provides an in-depth overview of the discovery, observation, and chemical modeling of interstellar H₂CS.

Observational Discovery and Key Detections

The initial detection of this compound was achieved through the observation of its 2₁₁ ← 2₁₂ K-doublet transition in absorption towards the prolific star-forming region Sagittarius B2 (Sgr B2).[4][5] This seminal discovery opened the door to numerous subsequent observations in a variety of interstellar sources.

Observational Techniques

The primary method for detecting and characterizing interstellar H₂CS is rotational spectroscopy.[6][7][8] Radio telescopes, such as the IRAM 30m telescope and the Atacama Large Millimeter/submillimeter Array (ALMA), are utilized to observe the emission and absorption lines corresponding to the rotational transitions of the molecule.[9][10]

The general workflow for such observations is as follows:

G cluster_obs Observational Protocol cluster_analysis Data Analysis Telescope Telescope Receiver Receiver Telescope->Receiver Collects Radiation Spectrometer Spectrometer Receiver->Spectrometer Down-converts & Amplifies Data_Reduction Data Reduction & Calibration Spectrometer->Data_Reduction Generates Spectrum Line_Identification Line Identification Data_Reduction->Line_Identification Produces Calibrated Spectrum Radiative_Transfer_Modeling Radiative Transfer Modeling (e.g., RADEX, XCLASS) Line_Identification->Radiative_Transfer_Modeling Identified Transitions Physical_Parameters Derivation of Physical Parameters Radiative_Transfer_Modeling->Physical_Parameters Model Fits G cluster_production H₂CS Production cluster_spectroscopy Spectroscopic Measurement Precursor Precursor Molecule (e.g., 1,3,5-trithiane) Pyrolysis Pyrolysis (High Temperature) Precursor->Pyrolysis Spectrometer_Cell Spectrometer Cell Pyrolysis->Spectrometer_Cell Flow of H₂CS Detector Detector Spectrometer_Cell->Detector Radiation_Source Radiation Source (e.g., BWO, Synthesizer) Radiation_Source->Spectrometer_Cell Data_Acquisition Data Acquisition & Analysis Detector->Data_Acquisition G CH CH (Methylidyne radical) H2CS H₂CS (this compound) CH->H2CS + H₂S HCSH HCSH (Thiohydroxycarbene) CH->HCSH + H₂S H2S H₂S (Hydrogen sulfide) H H (Atomic Hydrogen) S S (Atomic Sulfur) HCSCN HCSCN S->HCSCN + CH₂CN HCSCCH HCSCCH S->HCSCCH + CH₂CCH CH2CCH CH₂CCH CH2CN CH₂CN

References

The Pivotal Role of Thioformaldehyde (H₂CS) in the Rich Tapestry of Interstellar Organosulfur Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Thioformaldehyde (H₂CS), a sulfur-containing analog of the ubiquitous formaldehyde (B43269), has emerged as a cornerstone molecule in the intricate chemical networks that govern the formation of organosulfur compounds in the vast expanses of the interstellar medium (ISM). Its detection in a diverse range of interstellar environments, from cold, dense molecular clouds to dynamic star-forming regions, underscores its significance as a key intermediate in the synthesis of more complex sulfur-bearing molecules, some of which may be precursors to astrobiologically relevant species. This technical guide provides a comprehensive overview of the current understanding of this compound's role in interstellar organosulfur chemistry, with a focus on its formation and destruction pathways, observed abundances, and the experimental and observational techniques employed in its study.

Detection and Abundance of this compound in the Interstellar Medium

This compound was first detected in the interstellar medium in 1973 towards Sagittarius B2.[1][2][3] Since then, it has been observed in a variety of sources, including cold dark clouds, star-forming regions, and circumstellar envelopes.[1][3][4] The abundance of H₂CS varies significantly depending on the physical and chemical conditions of the environment. In some sources, its abundance is comparable to that of formaldehyde (H₂CO).[5] The deuterated forms of this compound, HDCS and D₂CS, have also been detected and their abundance ratios relative to H₂CS serve as powerful tools to probe the chemical evolutionary stage of starless cores.[1][6]

Quantitative Abundance Data

The following tables summarize the observed column densities and fractional abundances of this compound and its isotopologues in various interstellar sources.

Interstellar SourceMoleculeColumn Density (cm⁻²)Fractional Abundance (relative to H₂)Reference(s)
TMC-1HDCS--[1]
Barnard 1D₂CS--[1]
L483HCS7 x 10¹²2 x 10⁻¹⁰[7]
L483HSC1.8 x 10¹¹6 x 10⁻¹²[7]
L483H₂CS(1.0 - 2.1) x 10¹³-[7]
B213 (Taurus)HDCS(2.1 - 8) x 10¹¹(0.5 - 3) x 10⁻¹¹[1]
B213-C12 (Taurus)HDCS< (2.2 ± 0.5) x 10¹¹-[1]

Formation and Destruction Pathways of this compound

The formation and destruction of this compound in the interstellar medium are governed by a complex interplay of gas-phase and grain-surface reactions.

Gas-Phase Formation

Several gas-phase reactions have been proposed as significant formation routes for H₂CS. One of the most efficient pathways is believed to be the reaction of the methylidyne radical (CH) with hydrogen sulfide (B99878) (H₂S).[8][9] This reaction has been shown through laboratory experiments and theoretical calculations to proceed efficiently at low temperatures.[8][9]

Another important gas-phase formation mechanism involves the reaction of this compound with the cyano radical (CN), which is considered a key step in the formation of thioformyl (B1219250) cyanide (HC(S)CN) in dark molecular clouds.[5][10][11][12]

Grain-Surface Formation

In addition to gas-phase synthesis, the formation of H₂CS on the surfaces of icy dust grains is also considered a crucial pathway, particularly in colder and denser regions of the ISM.[13] The primary mechanism is the hydrogenation of carbon monosulfide (CS) that has accreted onto the grain surfaces.[13]

grain_surface_formation CS (gas) CS (gas) CS (ice) CS (ice) CS (gas)->CS (ice) accretion HCS (ice) HCS (ice) CS (ice)->HCS (ice) + H H2CS (ice) H2CS (ice) HCS (ice)->H2CS (ice) + H H2CS (gas) H2CS (gas) H2CS (ice)->H2CS (gas) desorption

Grain-surface formation of H₂CS via hydrogenation of CS.
Destruction Pathways

The destruction of this compound in the interstellar medium can occur through various processes. In the gas phase, reactions with ions and radicals can lead to its destruction. On grain surfaces, further hydrogenation or reactions with other accreted species can convert H₂CS into other molecules. Surface chemistry, in general, plays a significant role as a destruction mechanism for this compound.[1][6]

Role in the Synthesis of Complex Organosulfur Molecules

This compound is a key precursor in the formation of more complex organosulfur molecules in the ISM. As mentioned, its reaction with the CN radical is a primary route to thioformyl cyanide.[5][10][11][12] Furthermore, H₂CS on ice grains can be a starting point for the synthesis of larger molecules through subsequent reactions with other atoms and radicals. Laboratory simulations have demonstrated that the irradiation of ices containing H₂S can lead to the formation of a variety of complex organosulfur compounds, highlighting the importance of sulfur chemistry in cometary and precometary materials.[14][15]

complex_molecule_formation cluster_gas_phase Gas Phase cluster_grain_surface Grain Surface H2CS H2CS HC(S)CN HC(S)CN H2CS->HC(S)CN + CN CN CN H2CS (ice) H2CS (ice) Complex Organosulfur Molecules (ice) Complex Organosulfur Molecules (ice) H2CS (ice)->Complex Organosulfur Molecules (ice) + Radicals Radicals (ice) Radicals (ice)

H₂CS as a precursor to complex organosulfur molecules.

Experimental and Observational Methodologies

The study of this compound in the interstellar medium relies on a combination of sophisticated observational techniques and laboratory experiments.

Observational Techniques

The detection and characterization of H₂CS and its isotopologues in interstellar space are primarily achieved through rotational spectroscopy.[16] Radio telescopes, such as the IRAM 30m telescope, are used to observe the characteristic rotational transitions of these molecules in the millimeter and submillimeter wavelength ranges.[1][6] The observed line intensities and profiles are then modeled using radiative transfer codes like RADEX to derive physical parameters such as column densities, abundances, and excitation temperatures.[6]

Observational Workflow:

observational_workflow Telescope Observations Telescope Observations Spectral Line Data Spectral Line Data Telescope Observations->Spectral Line Data Line Identification Line Identification Spectral Line Data->Line Identification Radiative Transfer Modeling (e.g., RADEX) Radiative Transfer Modeling (e.g., RADEX) Line Identification->Radiative Transfer Modeling (e.g., RADEX) Physical Parameters (Column Density, Abundance) Physical Parameters (Column Density, Abundance) Radiative Transfer Modeling (e.g., RADEX)->Physical Parameters (Column Density, Abundance)

A simplified workflow for observational studies of H₂CS.
Experimental Protocols

Laboratory experiments are crucial for understanding the fundamental chemical processes involving this compound. These experiments can be broadly categorized into gas-phase kinetics studies and ice chemistry simulations.

  • Gas-Phase Kinetics: Techniques like the CRESU (Cinétique de Réaction en Ecoulement Supersonique Uniforme) method are employed to measure the rate coefficients of gas-phase reactions at the extremely low temperatures relevant to interstellar clouds.[17] For instance, the reaction between the C₂H radical and formaldehyde has been studied using a pulsed Laval nozzle apparatus combined with pulsed laser photolysis and chemiluminescence detection to determine reaction rates at temperatures as low as 37 K.[18][19] A similar experimental setup would be applicable to study reactions involving H₂CS.

  • Ice Chemistry Simulations: Laboratory setups that mimic the conditions of interstellar ice mantles are used to study grain-surface reactions. These typically involve depositing thin layers of relevant molecules (e.g., H₂S, CO) onto a cold substrate (around 10 K) within an ultra-high vacuum chamber. The ice is then subjected to processing by ultraviolet photons or energetic particles to simulate the interstellar radiation field, and the resulting chemical changes are monitored using techniques like infrared spectroscopy and mass spectrometry.[14][15]

Conclusion

This compound (H₂CS) is a molecule of fundamental importance in interstellar organosulfur chemistry. Its presence in a wide array of astronomical environments and its role as a precursor to more complex sulfur-bearing species highlight its significance in the chemical evolution of the cosmos. The continued interplay between astronomical observations, laboratory experiments, and theoretical modeling will be essential to further unravel the intricate reaction networks in which this compound participates and to deepen our understanding of the origin and distribution of organosulfur molecules in the universe.

References

The Genesis of Thioformaldehyde in the Cosmos: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An in-depth exploration of the natural formation mechanisms of thioformaldehyde (H₂CS) in interstellar space, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the key pathways, experimental verifications, and astrochemical significance of this fundamental organosulfur molecule.

This compound (H₂CS), the sulfur analog of formaldehyde (B43269), is a molecule of significant interest in the fields of astrochemistry and prebiotic chemistry. Its detection in various interstellar environments, from cold, dark clouds to hot molecular cores, underscores its fundamental role in the cosmic sulfur cycle and as a potential precursor to more complex, life-bearing molecules.[1][2][3][4] This technical guide delineates the primary natural formation mechanisms of this compound in space, supported by experimental data and theoretical models.

Core Formation Pathways

The formation of this compound in the interstellar medium (ISM) is governed by a complex interplay of gas-phase reactions and processes occurring on the surfaces of icy dust grains.

Gas-Phase Synthesis

Recent studies have highlighted the efficiency of gas-phase neutral-neutral reactions in producing H₂CS, challenging the long-held belief that ion-molecule reactions were the dominant formation routes.[1][5]

1.1.1. The Methylidyne Radical (CH) and Hydrogen Sulfide (B99878) (H₂S) Reaction: A pivotal gas-phase reaction involves the methylidyne radical (CH) and hydrogen sulfide (H₂S). This reaction is now considered a major contributor to the observed abundances of this compound in star-forming regions.[1][5][6] The reaction proceeds without an entrance barrier and is highly efficient at the low temperatures characteristic of molecular clouds.[1]

Reaction: CH + H₂S → H₂CS + H

This barrierless and exoergic reaction has been shown through crossed molecular beam experiments and quasi-classical trajectory studies to be a facile route to this compound.[1][5] Astrochemical models incorporating this reaction have been more successful in reproducing the observed H₂CS abundances in regions like the Orion Hot Core.[1]

1.1.2. Other Gas-Phase Reactions: While the CH + H₂S reaction is a primary pathway, other gas-phase reactions also contribute to the formation of (deuterated) this compound, including double-replacement and neutral-neutral displacement reactions.[2][3][7]

Grain-Surface Chemistry

The surfaces of interstellar ice mantles provide a catalytic environment for the formation of complex molecules. While gas-phase reactions are significant, grain-surface chemistry also plays a crucial role in the synthesis of H₂CS, particularly in colder, denser regions of the ISM.

1.2.1. Hydrogenation of Carbon Monosulfide (CS): A proposed mechanism involves the sequential hydrogenation of carbon monosulfide (CS) on ice grains. This process is analogous to the formation of formaldehyde (H₂CO) from the hydrogenation of carbon monoxide (CO).[8]

Reaction Sequence:

  • CS + H → HCS

  • HCS + H → H₂CS

1.2.2. Irradiation of Ice Mixtures: Laboratory experiments have demonstrated that the irradiation of interstellar ice analogs containing carbon monoxide (CO) and hydrogen sulfide (H₂S) with energetic electrons can lead to the formation of this compound.[2][9] This process simulates the effects of cosmic rays interacting with icy grain mantles in molecular clouds.[9]

Quantitative Data on this compound Formation

The following tables summarize key quantitative data related to the formation and abundance of this compound in various interstellar environments.

Table 1: Key Gas-Phase Reaction Rate Coefficients

ReactionTemperature (K)Rate Coefficient (cm³ s⁻¹)Reference
CH + H₂S → H₂CS + H295 - 3002 x 10⁻¹⁰ to 3 x 10⁻¹⁰[1]
H + H₂S → SH + H₂220 - 9508.7 x 10⁻¹³ x (T/298)²⁸⁷ x exp(-125/T)[10][11][12]

Table 2: Observed Fractional Abundances of this compound

SourceFractional Abundance (relative to H₂)Reference
Orion Hot Coreup to 4 x 10⁻⁹[1]
Taurus Molecular Cloud(0.5–3) x 10⁻¹¹ (for HDCS and D₂CS)[2]
Starless Cores (Taurus, Perseus, Orion)Varies[2][3][7]

Experimental Methodologies

The understanding of this compound formation pathways is heavily reliant on sophisticated laboratory experiments that simulate interstellar conditions.

Crossed Molecular Beam Experiments

Objective: To study the dynamics of the reaction between methylidyne radicals (CH) and hydrogen sulfide (H₂S) under single-collision conditions.

Methodology:

  • A pulsed beam of methylidyne radicals is generated.

  • A pulsed beam of hydrogen sulfide is generated.

  • The two beams are crossed at a specific angle in a high-vacuum chamber.

  • The reaction products are detected using a rotatable mass spectrometer.

  • Time-of-flight spectra of the products are recorded to determine their velocity and angular distributions.

  • From these distributions, the reaction dynamics and product branching ratios can be determined.[1]

Irradiation of Interstellar Ice Analogs

Objective: To investigate the formation of this compound from the energetic processing of ice mixtures relevant to the interstellar medium.

Methodology:

  • A thin film of an ice mixture (e.g., CO:H₂S) is deposited on a cold substrate (typically at ~10 K) in an ultra-high vacuum chamber.

  • The ice is irradiated with a source of energy, such as electrons or ultraviolet photons, to simulate cosmic rays or stellar radiation.

  • The chemical changes in the ice are monitored in-situ using techniques like Fourier-transform infrared spectroscopy (FTIR) or temperature-programmed desorption (TPD) mass spectrometry.

  • TPD involves gradually heating the substrate and detecting the molecules that desorb into the gas phase with a mass spectrometer, allowing for the identification of newly formed species like H₂CS.[2][9]

Photochemical Haze Formation Experiments

Objective: To study the role of sulfur-containing molecules like H₂S in the formation of organic aerosols in planetary atmospheres, which can provide insights into the broader context of organosulfur chemistry.

Methodology:

  • A mixture of gases, including methane (B114726) (CH₄), nitrogen (N₂), and trace amounts of hydrogen sulfide (H₂S), is introduced into a reaction chamber.

  • The gas mixture is irradiated with ultraviolet light to initiate photochemical reactions.

  • The formation and properties of the resulting aerosol particles (haze) are monitored in real-time using instruments such as an aerosol mass spectrometer.

  • This allows for the analysis of the chemical composition and physical properties of the haze particles, revealing the incorporation of sulfur into organic molecules.[13][14]

Visualizing Formation Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key relationships and processes involved in the formation of this compound.

Thioformaldehyde_Formation_Pathways cluster_gas_phase Gas-Phase Reactions cluster_grain_surface Grain-Surface Chemistry CH Methylidyne Radical (CH) H2CS_gas This compound (H₂CS) CH->H2CS_gas + H₂S H2S_gas Hydrogen Sulfide (H₂S) H2CS_grain This compound (H₂CS) H2CS_gas->H2CS_grain Accretion CS Carbon Monosulfide (CS) HCS HCS Radical CS->HCS + H HCS->H2CS_grain + H H2CS_grain->H2CS_gas Desorption CO_ice Carbon Monoxide (CO) Ice Irradiation Cosmic Ray/UV Irradiation CO_ice->Irradiation H2S_ice Hydrogen Sulfide (H₂S) Ice H2S_ice->Irradiation Irradiation->H2CS_grain Formation

Caption: Key formation pathways of this compound in space.

Crossed_Molecular_Beam_Workflow cluster_preparation Reactant Preparation cluster_reaction Reaction cluster_detection Product Detection & Analysis CH_beam Generate Pulsed Methylidyne (CH) Beam Crossing Cross Beams in High Vacuum CH_beam->Crossing H2S_beam Generate Pulsed Hydrogen Sulfide (H₂S) Beam H2S_beam->Crossing Detection Detect Products with Rotatable Mass Spectrometer Crossing->Detection TOF Record Time-of-Flight Spectra Detection->TOF Analysis Determine Velocity & Angular Distributions TOF->Analysis Results Derive Reaction Dynamics & Branching Ratios Analysis->Results

Caption: Workflow for crossed molecular beam experiments.

Conclusion

The formation of this compound in interstellar space is a multifaceted process driven by both gas-phase and grain-surface chemistry. The identification of the barrierless reaction between the methylidyne radical and hydrogen sulfide as a major gas-phase production route has significantly advanced our understanding of interstellar sulfur chemistry.[1] Continued experimental and observational studies, coupled with sophisticated astrochemical modeling, will further elucidate the role of this compound as a cornerstone of organosulfur chemistry in the cosmos and its potential contribution to the inventory of prebiotic molecules.

References

Spectroscopic Identification of Thioformaldehyde in Molecular Clouds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thioformaldehyde (H₂CS), a sulfur-bearing analog of formaldehyde, serves as a crucial probe for understanding the physical and chemical conditions within the dense, cold environments of molecular clouds. Its rotational transitions, observable at millimeter and submillimeter wavelengths, offer valuable insights into the kinematics, temperature, and density of star-forming regions. This technical guide provides an in-depth overview of the spectroscopic identification of this compound in the interstellar medium, summarizing key observational data, detailing experimental protocols, and illustrating the logical workflows and molecular properties through diagrams.

Observational Data Summary

The spectroscopic detection of this compound and its isotopologues in various molecular clouds has yielded significant quantitative data. The following tables summarize key parameters derived from these observations, providing a comparative overview of different sources and transitions.

Table 1: Observed Rotational Transitions of this compound (H₂CS)
TransitionFrequency (GHz)SourceTelescopeReference
2₁₁ ← 2₁₂3.13938Sagittarius B2[1]
3₁₃ – 2₁₂102.367Barnard 1IRAM 30-m[2]
4₁₄ – 3₁₃136.485Barnard 1IRAM 30-m[2]
3₀₃ – 2₀₂101.478Taurus Molecular Cloud 1 (TMC-1)IRAM 30-m[3]
4₀₄ – 3₀₃135.299Perseus Molecular CloudIRAM 30-m[3]
5₀₅ – 4₀₄169.114Orion Molecular CloudIRAM 30-m[3]
10₁₁₀ - 9₁₉345.339Massive ProtoclustersALMA[4][5]
Table 2: Column Densities and Rotational Temperatures of H₂CS in Molecular Clouds
SourceH₂ Column Density (cm⁻²)H₂CS Column Density (cm⁻²)Rotational Temperature (K)Reference
Barnard 1 (ortho-H₂CS)-1.2 x 10¹³6.5 - 9.1[2]
Barnard 1 (para-H₂CS)-0.5 x 10¹³6.5 - 9.1[2]
Massive Protoclusters (average)> 10²³VariesIncreases with gas temperature[4][5]
Sagittarius B2> 10¹⁶--[1]
Table 3: Deuterium Fractionation of this compound
SpeciesTransitionFrequency (GHz)SourceDeuterium Fractionation Ratio (e.g., HDCS/H₂CS)Reference
HDCS3₁₃ – 2₁₂93.774Barnard 1High D-enhancement[2]
D₂CS3₀₃ – 2₀₂83.899Barnard 1High D-enhancement[2]
HDCS3₁₃ – 2₁₂-Taurus, Perseus, OrionVaries with evolutionary stage[3][6]
D₂CS3₀₃ – 2₀₂-Taurus, Perseus, OrionVaries with evolutionary stage[3][6]

Experimental Protocols

The identification of this compound in molecular clouds relies on a combination of observational astronomy and laboratory spectroscopy. This section details the typical methodologies employed in these studies.

Observational Methodology

Telescopes and Instrumentation: Observations of H₂CS are primarily conducted using large single-dish radio telescopes and interferometers sensitive to millimeter and submillimeter wavelengths.

  • Atacama Large Millimeter/submillimeter Array (ALMA): ALMA provides high spatial resolution and sensitivity, crucial for resolving the structure of molecular clouds and protoclusters. Recent studies have utilized ALMA to conduct spectral surveys around 345 GHz, targeting specific rotational transitions of H₂CS.[4][5]

  • IRAM 30-meter Telescope: This telescope has been instrumental in numerous surveys of molecular clouds, including the detection of H₂CS and its deuterated isotopologues in regions like Barnard 1 and the Taurus Molecular Cloud.[2][3] It is often equipped with sensitive heterodyne receivers.

Observing Modes:

  • Frequency Switching: This technique is employed to subtract the background emission and remove instrumental standing waves, which is particularly important for detecting weak spectral lines.[3]

  • Spectral Line Surveys: Unbiased, deep surveys over a broad frequency range are conducted to identify a multitude of molecular species, including H₂CS, within a single observational setup.[7]

Data Reduction and Analysis:

  • Software Packages: Specialized software is used to process the raw observational data. For instance, the CLASS (Continuum and Line Analysis Single-dish Software) is a common tool for reducing data from single-dish telescopes.[3] For interferometric data from ALMA, the CASA (Common Astronomy Software Applications) package is typically used.

  • Spectral Line Fitting: The observed spectral lines are fitted with Gaussian profiles to determine key parameters such as the line intensity, radial velocity (V_LSR), and line width.[3]

  • Column Density and Temperature Derivation: To derive physical parameters like column density and rotational temperature, radiative transfer modeling is employed. Software such as XCLASS (eXtended CASA Line Analysis Software Suite) and RADEX are used to model the observed line intensities, taking into account the excitation conditions of the molecule.[4][5][6]

Laboratory Spectroscopy Methodology

Accurate laboratory measurements of the rotational spectra of H₂CS and its isotopologues are fundamental for their unambiguous identification in astronomical data.

  • Spectrometers: Laboratory studies utilize high-resolution millimeter and submillimeter wave spectrometers. These instruments often employ techniques like pyrolysis to generate unstable molecules like this compound in the gas phase.[8][9]

  • Frequency Measurements: The rotational transition frequencies of H₂CS and its isotopologues (e.g., H₂C³⁴S, HDCS, D₂CS) are measured with high precision.[8][9][10] These laboratory-derived frequencies serve as the basis for searching for these molecules in astronomical spectra.

  • Spectroscopic Parameter Determination: The measured transition frequencies are used to determine the spectroscopic constants of the molecule, such as rotational constants and centrifugal distortion constants. These parameters allow for the accurate prediction of the frequencies of other unmeasured transitions.[2][10]

Visualizations

The following diagrams illustrate the workflow for the spectroscopic identification of this compound and its rotational energy level structure.

experimental_workflow cluster_observation Observation cluster_data_processing Data Processing & Analysis cluster_modeling Physical Interpretation cluster_lab Laboratory Astrophysics obs Telescope Observation (e.g., ALMA, IRAM 30-m) raw_data Raw Spectral Data obs->raw_data reduction Data Reduction (e.g., CASA, GILDAS/CLASS) raw_data->reduction line_id Spectral Line Identification reduction->line_id fitting Line Fitting (Gaussian Profiles) line_id->fitting radex Radiative Transfer Modeling (e.g., RADEX, XCLASS) fitting->radex params Derived Physical Parameters (Column Density, Temperature) radex->params conclusion Understanding of Molecular Cloud Properties params->conclusion Chemical & Physical Implications lab_spec Laboratory Spectroscopy freq_pred Frequency Predictions lab_spec->freq_pred freq_pred->line_id Reference Frequencies

Caption: Workflow for the spectroscopic identification of this compound.

energy_levels J3 J=3 3₁₃ 3₀₃ J2 J=2 2₁₂ 2₀₂ J3:s->J2:n 3₁₃ → 2₁₂ (102.367 GHz) 3₀₃ → 2₀₂ (101.478 GHz) J1 J=1 1₁₀ 1₀₁

Caption: Simplified rotational energy level diagram for this compound.

References

Thioformaldehyde (H₂CS): A Key Biomarker in Astrochemical Environments

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Scientists

Thioformaldehyde (H₂CS), the sulfur analog of formaldehyde, is an increasingly important molecule in the field of astrochemistry. Its detection in a variety of interstellar environments, from dense molecular clouds to protoplanetary disks, provides a unique probe into the chemical and physical conditions of these regions. As a simple organosulfur molecule, H₂CS is considered a potential precursor to more complex organic molecules, making it a significant biomarker in the search for the origins of life. This technical guide provides an in-depth overview of this compound's role as an astrochemical biomarker, detailing its detection, formation and destruction pathways, and observed abundances.

Detection and Spectroscopic Properties

This compound was first detected in the interstellar medium (ISM) through observations of its 2₁₁ ← 2₁₂ transition in absorption towards Sagittarius B2.[1][2] Since then, numerous rotational and ro-vibrational transitions of H₂CS and its isotopologues have been observed in various astronomical sources.[2][3] Laboratory spectroscopy has been crucial in providing accurate transition frequencies for these astronomical searches.[4][5][6]

The primary method for detecting H₂CS in the ISM is through rotational spectroscopy at millimeter and submillimeter wavelengths. The molecule's significant dipole moment (1.6491 D) results in strong rotational transitions, particularly the R-branch transitions (ΔJ = +1, ΔKa = 0).[4]

Experimental Protocol: Rotational Spectroscopy of this compound

  • Source Generation: this compound is a transient species and is typically produced in the laboratory via pyrolysis of a stable precursor, such as trimethylene sulfide (B99878), at temperatures around 680°C.[4] The resulting gas is then introduced into a long-path absorption cell.

  • Spectrometer Setup: A frequency-modulated spectrometer is used to scan a range of frequencies. This involves a microwave synthesizer that generates a fundamental frequency, which is then multiplied to reach the desired millimeter or submillimeter wavelengths.[4]

  • Detection: The radiation passes through the absorption cell containing the H₂CS gas. The absorption of radiation at specific frequencies corresponding to the rotational transitions of H₂CS is detected by a sensitive detector, such as a liquid-helium-cooled InSb hot-electron bolometer.

  • Data Analysis: The observed transition frequencies are then fitted to a Hamiltonian model to determine the molecule's precise rotational constants and other spectroscopic parameters.[5][6] These laboratory-derived parameters are essential for accurately identifying and analyzing H₂CS signals from astronomical sources.

Formation and Destruction Pathways

The formation of this compound in the interstellar medium is thought to be dominated by gas-phase reactions.[7][8] One of the key proposed formation routes is the neutral-neutral reaction between the methylidyne radical (CH) and hydrogen sulfide (H₂S).[9]

Proposed Gas-Phase Formation Pathway of H₂CS:

G CH CH (Methylidyne radical) Intermediate [CH₂SH]* (Intermediate complex) CH->Intermediate + H₂S H2S H₂S (Hydrogen sulfide) H2CS H₂CS (this compound) Intermediate->H2CS → H₂CS + H H H (Hydrogen atom)

Caption: Gas-phase formation of this compound.

Conversely, the destruction of H₂CS is believed to be significantly influenced by surface chemistry on interstellar dust grains.[7][8] At the low temperatures found in molecular clouds, H₂CS molecules can freeze out onto the surfaces of these grains. Once on the surface, they can be hydrogenated to form methanol (B129727) (CH₃OH) or react with other species.

Proposed Destruction Pathway of H₂CS on Grain Surfaces:

G H2CS_gas H₂CS (gas) H2CS_grain H₂CS (grain surface) H2CS_gas->H2CS_grain Accretion H3CS_grain H₃CS (grain surface) H2CS_grain->H3CS_grain + H H_grain H (grain surface) CH3SH_grain CH₃SH (Methanethiol, grain surface) H3CS_grain->CH3SH_grain + H G cluster_obs Observational Phase cluster_analysis Analysis Phase cluster_interp Interpretation Phase Telescope Telescope Observation (e.g., ALMA, IRAM 30m) DataReduction Data Reduction and Calibration Telescope->DataReduction LineID Spectral Line Identification DataReduction->LineID ColumnDensity Column Density and Abundance Calculation (e.g., using RADEX) LineID->ColumnDensity Deuteration Deuterium Fractionation Analysis ColumnDensity->Deuteration ChemModel Chemical Modeling (e.g., Nautilus) ColumnDensity->ChemModel EvoStage Determination of Evolutionary Stage Deuteration->EvoStage PhysCond Constraining Physical Conditions ChemModel->PhysCond Biomarker Assessment as a Precursor Molecule EvoStage->Biomarker PhysCond->Biomarker

References

Physical and chemical characteristics of monomeric thioformaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioformaldehyde (H₂CS), the simplest thioaldehyde, is a fascinating yet highly reactive molecule that has garnered significant interest in fields ranging from astrochemistry to fundamental chemical bonding theory. As the sulfur analogue of formaldehyde, its unique electronic structure and reactivity offer a rich area of study. This technical guide provides an in-depth overview of the core physical and chemical characteristics of monomeric this compound, intended to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. Due to its transient nature in the condensed phase, this guide focuses on the properties and reactions of its gaseous monomeric form.

Physical and Chemical Characteristics

Monomeric this compound is a planar molecule with C₂ᵥ symmetry. It is characterized by its high reactivity, readily undergoing oligomerization in the condensed phase to form the more stable trimer, 1,3,5-trithiane.[1][2] In the gas phase, however, it is stable enough for detailed spectroscopic and chemical studies.[1]

Molecular Geometry

The geometric parameters of this compound have been determined with high precision through microwave spectroscopy and computational studies. Key structural data are summarized in the table below.

ParameterValueReference(s)
C=S Bond Length1.611 Å[1]
C-H Bond Length1.087 Å[1]
H-C-H Bond Angle116.52°[1]
H-C-S Bond Angle121.74°[1]
Spectroscopic Properties

The spectroscopic signature of this compound is well-characterized, providing a basis for its detection in various environments, including interstellar space.

Rotational Constants:

ConstantValue (cm⁻¹)Reference(s)
A9.72718[1]
B0.59040[1]
C0.55544[1]

Vibrational Frequencies:

The fundamental vibrational frequencies of this compound have been determined from infrared and theoretical studies.

ModeSymmetryDescriptionFrequency (cm⁻¹)Reference(s)
ν₁a₁Symmetric CH Stretch2971[3]
ν₂a₁CH₂ Scissoring1457[3]
ν₃a₁CS Stretch1059[3]
ν₄b₁Out-of-plane Bend990.2[3]
ν₅b₂Asymmetric CH Stretch3024.6[3]
ν₆b₂CH₂ Rocking991.0[3]
Electronic and Thermochemical Properties
PropertyValueReference(s)
Ionization Energy9.376 ± 0.003 eV[1]
Electron Affinity0.465 ± 0.023 eV[1]
Dipole Moment1.6491 D[4]
Proton Affinity759.7 kJ/mol[1]
Enthalpy of Formation (gas)118.0 ± 8.4 kJ/mol[5]

Experimental Protocols

The high reactivity of this compound necessitates its in-situ generation for most experimental studies. The most common method for producing monomeric this compound in the gas phase is through the pyrolysis of a suitable precursor.

General Methodology for Synthesis via Pyrolysis

This protocol describes a general method for the generation of gaseous monomeric this compound for spectroscopic analysis or gas-phase reactivity studies, based on literature reports of the pyrolysis of dimethyl disulfide or trimethylene sulfide (B99878).[1][6]

1. Precursor Selection:

  • Dimethyl disulfide (CH₃SSCH₃) or trimethylene sulfide ((CH₂)₃S) are common precursors.

2. Pyrolysis Apparatus:

  • A flow pyrolysis reactor is typically used. This consists of a quartz tube housed within a tube furnace.

  • The precursor is introduced into the quartz tube from a sample reservoir, and the flow is controlled by a needle valve.

  • The outlet of the pyrolysis tube is connected to the experimental chamber (e.g., a spectrometer cell or a reaction vessel) through a series of cold traps to remove less volatile byproducts.

  • A vacuum system is used to maintain a low pressure throughout the apparatus.

3. Pyrolysis Conditions:

  • The precursor is heated in its reservoir to generate a sufficient vapor pressure for a steady flow.

  • The furnace temperature is raised to the pyrolysis temperature, typically in the range of 600-1000 °C. The optimal temperature depends on the precursor and the desired conversion.

  • The pressure within the system is maintained at a low level (e.g., in the mTorr range) to minimize intermolecular collisions and subsequent polymerization of the this compound product.

4. Product Trapping and Analysis:

  • The gaseous products effusing from the pyrolysis zone are directed into the analytical instrument.

  • For spectroscopic studies, the gas flow is continuous through the spectrometer's sample cell.

  • Identification and characterization of the monomeric this compound are typically performed using microwave, infrared, or photoelectron spectroscopy.

Chemical Reactivity and Signaling Pathways

Oligomerization

The most prominent chemical characteristic of this compound is its propensity to oligomerize, primarily forming the cyclic trimer 1,3,5-trithiane. This reaction is rapid in the condensed phase and can be catalyzed by acids.

G Proposed Acid-Catalyzed Trimerization of this compound cluster_initiation Initiation cluster_propagation Propagation cluster_cyclization Cyclization & Termination H2CS1 H₂C=S protonated_H2CS H₂C=S⁺-H H2CS1->protonated_H2CS + H⁺ H_plus H⁺ dimer_cation H₂C(S⁺H)-S-CH₂⁺ protonated_H2CS->dimer_cation + H₂C=S H2CS2 H₂C=S trimer_cation_open H₂C(S⁺H)-S-CH₂-S-CH₂⁺ dimer_cation->trimer_cation_open + H₂C=S trithiane_protonated Cyclic Protonated Trimer trimer_cation_open->trithiane_protonated Intramolecular Attack trithiane 1,3,5-Trithiane trithiane_protonated->trithiane - H⁺

Caption: Proposed mechanism for the acid-catalyzed trimerization of this compound.

Gas-Phase Reactions

In the gas phase, this compound participates in a variety of reactions, particularly with radical species. These reactions are of significant interest in atmospheric and interstellar chemistry.

Reaction with Hydroxyl Radical (•OH):

The reaction of this compound with the hydroxyl radical can proceed through two main channels: addition and hydrogen abstraction.[7]

G Reaction Pathways of this compound with Hydroxyl Radical cluster_addition Addition Pathway cluster_abstraction Abstraction Pathway reactants H₂C=S + •OH adduct [H₂C(OH)S]• reactants->adduct products_abstraction HCS• + H₂O reactants->products_abstraction

Caption: Addition and abstraction pathways for the reaction of H₂CS with •OH.

Formation in the Interstellar Medium:

This compound is observed in interstellar clouds, and its formation is thought to occur through gas-phase reactions. One proposed pathway involves the reaction of the methylidyne radical (CH) with hydrogen sulfide (H₂S).

G Proposed Interstellar Formation of this compound reactants CH• + H₂S intermediate [CH₂SH]• Intermediate reactants->intermediate Barrierless Addition products H₂C=S + H• intermediate->products H-atom Elimination

Caption: A proposed gas-phase route to this compound in interstellar space.

Conclusion

Monomeric this compound, despite its inherent instability in the condensed phase, presents a rich and rewarding area of study. Its well-defined molecular structure and spectroscopic properties make it an excellent model system for theoretical and experimental investigations of thiocarbonyl chemistry. The ability to generate this transient species in the gas phase has opened doors to understanding its role in complex chemical environments, from terrestrial atmospheric processes to the vast expanses of the interstellar medium. This guide has provided a consolidated overview of the key physical and chemical characteristics of monomeric this compound, offering a foundation for further research and application in the chemical and pharmaceutical sciences.

References

Theoretical In-Depth Analysis of Thioformaldehyde Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of theoretical studies concerning the existence, stability, and spectroscopic properties of thioformaldehyde (H₂CS) isomers. The document synthesizes findings from high-level ab initio and density functional theory (DFT) calculations, presenting key quantitative data in a structured format to facilitate comparison and further research. Detailed computational methodologies are provided for the cited studies, and logical relationships between isomers and computational workflows are visualized using Graphviz diagrams.

Introduction to this compound and Its Isomers

This compound (H₂CS) is the simplest thiocarbonyl compound and a sulfur analog of formaldehyde. While monomeric this compound is unstable under terrestrial conditions, it has been detected in interstellar space, making it a molecule of significant interest in astrochemistry. Theoretical chemistry plays a crucial role in understanding the fundamental properties of H₂CS and its isomers, providing insights into their potential formation pathways and reactivity.

The primary isomers of this compound that have been the subject of extensive theoretical investigation are thiohydroxycarbene (HCSH), which exists in both cis and trans conformations, and the less stable dithiirane (B14625396) precursor, H₂SC. These isomers are critical for understanding the complex potential energy surface of the [H₂, C, S] system.

Computational Methodologies in this compound Isomer Research

The theoretical investigation of this compound isomers relies on sophisticated quantum chemical methods to accurately predict their structures, energies, and other molecular properties. The following protocols outline the typical computational approaches employed in the literature.

Geometry Optimization and Frequency Calculations

The initial step in the theoretical study of these isomers involves the optimization of their molecular geometries to find the stationary points on the potential energy surface. This is followed by harmonic vibrational frequency calculations to characterize these stationary points as minima (all real frequencies) or transition states (one imaginary frequency).

  • Methodologies: A range of computational methods are utilized, with the choice often representing a balance between accuracy and computational cost.

    • Coupled Cluster (CC) Theory: The "gold standard" for high-accuracy calculations is the Coupled Cluster method with single, double, and perturbative triple excitations, denoted as CCSD(T). Explicitly correlated methods like CCSD(T)-F12b are also employed to accelerate convergence with respect to the basis set size.

    • Møller-Plesset Perturbation Theory (MP2): Second-order Møller-Plesset perturbation theory is a common and cost-effective method for including electron correlation.

    • Density Functional Theory (DFT): Various DFT functionals, such as B2PLYPD3, are used, often in conjunction with dispersion corrections to accurately model non-covalent interactions.

  • Basis Sets: The accuracy of quantum chemical calculations is also highly dependent on the quality of the basis set used to describe the atomic orbitals.

    • Pople-style basis sets: Basis sets like 6-311++G(3df, 3pd) are frequently used.

    • Correlation-consistent basis sets: The Dunning-type correlation-consistent basis sets, such as cc-pVTZ and cc-pVQZ, are widely employed. These are often augmented with diffuse functions (aug-) for a better description of anions and weak interactions. For explicitly correlated methods, F12-optimized basis sets are used.

Single-Point Energy Calculations

To obtain highly accurate relative energies of the isomers, single-point energy calculations are often performed on the optimized geometries using a more robust level of theory and a larger basis set. This approach, often denoted as Method2/BasisSet2 // Method1/BasisSet1, provides a more reliable energetic ordering of the isomers. A common high-level approach involves calculations at the CCSD(T)-F12/cc-pVQZ-f12 level on geometries optimized with a DFT method like B2PLYPD3/cc-pVTZ.

Zero-Point Vibrational Energy (ZPVE) Correction

The relative energies are typically corrected for the zero-point vibrational energy (ZPVE) obtained from the harmonic frequency calculations. This correction is essential for obtaining accurate energy differences between isomers at 0 K.

Quantitative Data on this compound Isomers

The following tables summarize the key quantitative data for this compound and its isomers as reported in various theoretical studies.

Table 1: Relative Energies of this compound Isomers

IsomerPoint GroupComputational MethodRelative Energy (kJ/mol)Reference
This compound (H₂CS)C₂ᵥCCSD(T)-F12/cc-pVQZ-f12//B2PLYPD3/cc-pVTZ + ZPE0.0[1]
trans-Thiohydroxycarbene (trans-HCSH)CₛCCSD(T)-F12/cc-pVQZ-f12//B2PLYPD3/cc-pVTZ + ZPE183[1]
cis-Thiohydroxycarbene (cis-HCSH)CₛCCSD(T)-F12/cc-pVQZ-f12//B2PLYPD3/cc-pVTZ + ZPE188[1]
This compound (H₂CS)C₂ᵥCCSD(T)/QZ2P + ZPE0.0
trans-Thiohydroxycarbene (trans-HCSH)CₛCCSD(T)/QZ2P + ZPE186[1]
cis-Thiohydroxycarbene (cis-HCSH)CₛCCSD(T)/QZ2P + ZPE190[1]
H₂SCC₂ᵥCCSD(T)/QZ2P + ZPE493.1

Table 2: Selected Spectroscopic Constants of this compound (H₂CS)

PropertyComputational MethodValueReference
Rotational Constant A (GHz)MP2/cc-pVDZ291.614
Rotational Constant B (GHz)MP2/cc-pVDZ17.700
Rotational Constant C (GHz)MP2/cc-pVDZ16.652
Dipole Moment (Debye)Not Specified1.6491

Visualizing Isomeric Relationships and Computational Workflows

The following diagrams, generated using the DOT language, illustrate the key relationships and processes discussed in this guide.

IsomerizationPathways Isomerization Pathways of this compound H2CS This compound (H₂CS) C₂ᵥ TS1 Transition State 1 H2CS->TS1 Isomerization trans_HCSH trans-Thiohydroxycarbene (trans-HCSH) Cₛ TS2 Transition State 2 trans_HCSH->TS2 Rotation cis_HCSH cis-Thiohydroxycarbene (cis-HCSH) Cₛ cis_HCSH->TS2 TS1->trans_HCSH TS2->cis_HCSH

Caption: Isomerization pathways between this compound and its thiohydroxycarbene isomers.

ComputationalWorkflow Typical Computational Chemistry Workflow cluster_setup 1. Initial Setup cluster_calc 2. Core Calculations cluster_analysis 3. Analysis and Refinement start Define Molecular Structure (Isomer Guess) method Select Computational Method (e.g., DFT, MP2, CCSD(T)) start->method basis Choose Basis Set (e.g., cc-pVTZ) method->basis geom_opt Geometry Optimization basis->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc char Characterize Stationary Point (Minimum or Transition State) freq_calc->char sp_energy High-Level Single-Point Energy Calculation (Optional) char->sp_energy zpve Apply ZPVE Correction sp_energy->zpve results Report Relative Energies and Spectroscopic Properties zpve->results

Caption: A generalized workflow for the theoretical study of molecular isomers.

Conclusion

Theoretical studies provide indispensable insights into the fundamental properties of this compound and its isomers. High-level quantum chemical calculations have established the relative stabilities of this compound, cis- and trans-thiohydroxycarbene, and other less stable isomers. The computational methodologies outlined in this guide represent the state-of-the-art in the field, enabling the accurate prediction of molecular structures, energies, and spectroscopic constants. The provided quantitative data and visualizations serve as a valuable resource for researchers in chemistry, astrophysics, and drug development, facilitating a deeper understanding of this important class of organosulfur compounds.

References

An In-depth Technical Guide to Thiocarbonyl Compounds: Synthesis, Properties, and Therapeutic Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiocarbonyl compounds, characterized by the presence of a carbon-sulfur double bond (C=S), are a fascinating and versatile class of organic molecules.[1] While structurally analogous to their carbonyl (C=O) counterparts, the unique electronic properties of the C=S bond impart distinct reactivity and biological activity.[1][2] This guide provides a comprehensive overview of thiocarbonyl compounds, focusing on their synthesis, physicochemical properties, and burgeoning significance in medicinal chemistry and drug development. Their applications span a wide range of therapeutic areas, including antiviral, anticancer, antibacterial, and antituberculosis agents.[2]

Core Concepts: Structure and Reactivity

The C=S double bond is inherently weaker and more polarizable than the C=O bond due to the larger size and diffuse nature of the sulfur 3p orbitals compared to the oxygen 2p orbitals.[3] This fundamental difference dictates the unique reactivity of thiocarbonyls. They readily engage in reactions with both electrophiles and nucleophiles, participate in cycloaddition reactions, and are susceptible to radical additions.[1][2]

Data Presentation: A Comparative Analysis of Carbonyl and Thiocarbonyl Bonds

To appreciate the distinct nature of thiocarbonyls, a direct comparison with their oxygen analogs is essential. The following tables summarize key quantitative data regarding their bond energies, bond lengths, and spectroscopic characteristics.

Bond TypeBond Dissociation Energy (kcal/mol)Bond Length (Å)
C=O~176-179~1.23
C=S~128-131~1.60
Table 1: Comparison of Bond Dissociation Energies and Bond Lengths for C=O and C=S bonds.[3]
Spectroscopic TechniqueCarbonyl (C=O)Thiocarbonyl (C=S)
IR Spectroscopy (cm⁻¹) 1690-1760 (strong)1050-1250 (weak to medium)
¹³C NMR Spectroscopy (ppm) 160-220190-240
Table 2: Comparative Spectroscopic Data for Carbonyl and Thiocarbonyl Groups.

Synthesis of Thiocarbonyl Compounds

The conversion of a carbonyl group to a thiocarbonyl group, a process known as thionation, is the most common strategy for synthesizing thiocarbonyl compounds. Several reagents have been developed for this purpose, with Lawesson's reagent being one of the most widely used due to its mild reaction conditions and high yields.[1][2]

Experimental Protocols

This protocol describes a general method for the thionation of a primary amide.

Materials:

  • Primary amide (1.0 mmol)

  • Lawesson's Reagent (0.5 mmol, 0.5 eq.)

  • Anhydrous toluene (B28343) (10 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)

Procedure:

  • To a 50 mL round-bottom flask containing a magnetic stir bar, add the primary amide (1.0 mmol) and Lawesson's Reagent (0.5 mmol).

  • Add anhydrous toluene (10 mL) to the flask.

  • Attach a reflux condenser and place the flask in a heating mantle or oil bath.

  • Heat the reaction mixture to reflux (approximately 110 °C for toluene) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude residue is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure thioamide.

This protocol outlines a general procedure for the synthesis of thioesters via the activation of a carboxylic acid followed by reaction with a thiol.

Materials:

  • Carboxylic acid (1.0 mmol)

  • Thiol (1.2 mmol)

  • Dicyclohexylcarbodiimide (DCC) (1.1 mmol)

  • 4-Dimethylaminopyridine (DMAP) (0.1 mmol)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂) (10 mL)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 mmol) and DMAP (0.1 mmol) in anhydrous dichloromethane (5 mL).

  • Cool the solution in an ice bath.

  • Add the thiol (1.2 mmol) to the solution.

  • In a separate flask, dissolve DCC (1.1 mmol) in anhydrous dichloromethane (5 mL) and add this solution dropwise to the reaction mixture over 15 minutes.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, the dicyclohexylurea (DCU) precipitate is removed by filtration.

  • The filtrate is washed sequentially with 5% HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (10 mL).

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude thioester is purified by silica gel column chromatography.

Significance in Drug Development

The unique chemical properties of the thiocarbonyl group have made it a valuable pharmacophore in modern drug design. Thiocarbonyl-containing molecules have demonstrated a wide spectrum of biological activities.

Anticancer Activity

Several classes of thiocarbonyl compounds, including thiobarbiturates, thiosemicarbazones, and various heterocyclic derivatives, have shown potent anticancer activity. Their mechanisms of action are diverse and can involve the inhibition of key enzymes, induction of apoptosis, and disruption of cellular signaling pathways. For instance, certain chalcone (B49325) thio-derivatives have been shown to modulate the NF-κB and STAT3 signaling pathways, which are crucial for cancer cell survival and proliferation.[4][5]

The following table presents a selection of thiocarbonyl compounds and their reported anticancer activities.

Compound ClassSpecific CompoundCancer Cell LineIC₅₀ / GI₅₀ (µM)
ThiazolidinoneDerivative 2hLeukemia (MOLT-4, SR)< 0.01 - 0.02
ThiazolidinoneDerivative 2fAverage of 60 lines2.80
Chalcone Thio-derivativeDerivative 1Hepatocellular Carcinoma (HepG2)~5
Pyrimidine ThioglycosideCompound 6aSARS-CoV-20.21
Pyrimidine ThioglycosideCompound 6eAvian Influenza (H5N1)0.18
Table 3: Selected examples of the anticancer and antiviral activities of thiocarbonyl compounds.[6]
Antiviral Activity

Thiocarbonyl compounds have also emerged as promising antiviral agents. Their mechanisms can involve direct interaction with viral proteins or modulation of host cellular pathways that are essential for viral replication. For example, thiopurines have been shown to activate an antiviral unfolded protein response, which blocks the accumulation of influenza A virus glycoproteins.[7]

Photodynamic Therapy (PDT)

In the realm of photodynamic therapy, thiocarbonyl compounds are being explored as photosensitizers. Upon activation by light of a specific wavelength, these molecules can generate reactive oxygen species (ROS) that induce localized cell death. This approach offers a targeted cancer therapy with reduced side effects. The mechanism involves the photosensitizer absorbing light energy, transitioning to an excited triplet state, and then transferring this energy to molecular oxygen to produce singlet oxygen, a highly cytotoxic species.[8]

Mandatory Visualizations

Reaction Mechanism: Thionation using Lawesson's Reagent

thionation_mechanism LR_dimer Lawesson's Reagent (Dimer) LR_monomer Reactive Monomer LR_dimer->LR_monomer Dissociation Intermediate Thiaoxaphosphetane Intermediate LR_monomer->Intermediate [2+2] Cycloaddition Carbonyl Carbonyl Compound (R₂C=O) Carbonyl->Intermediate Thiocarbonyl Thiocarbonyl Compound (R₂C=S) Intermediate->Thiocarbonyl Cycloreversion Byproduct Phosphorus-Oxygen Byproduct Intermediate->Byproduct

Caption: Mechanism of carbonyl thionation using Lawesson's Reagent.

Signaling Pathway: Anticancer Action of Chalcone Thio-derivatives

anticancer_pathway cluster_cell Cancer Cell Chalcone Chalcone Thio-derivative NFkB NF-κB Chalcone->NFkB Inhibits activation STAT3 STAT3 Chalcone->STAT3 Inhibits activation Proliferation Cell Proliferation NFkB->Proliferation Promotes Apoptosis Apoptosis NFkB->Apoptosis Inhibits COX2 COX-2 Expression NFkB->COX2 Induces STAT3->Proliferation Promotes STAT3->Apoptosis Inhibits

Caption: Modulation of NF-κB and STAT3 signaling pathways by chalcone thio-derivatives.[4][5]

Experimental Workflow: Antiviral Drug Screening

antiviral_workflow start Start: Thiocarbonyl Compound Library cytotoxicity Cytotoxicity Assay (e.g., MTT) Determine CC₅₀ start->cytotoxicity primary_screen Primary Antiviral Screen (Single High Concentration) start->primary_screen dose_response Dose-Response Assay Determine EC₅₀ primary_screen->dose_response Active Compounds hit_compound Hit Compound(s) (High Selectivity Index: CC₅₀/EC₅₀) dose_response->hit_compound mechanism Mechanism of Action Studies (e.g., Time-of-addition, Target identification) lead_optimization Lead Optimization mechanism->lead_optimization hit_compound->mechanism

Caption: General workflow for in vitro antiviral drug screening.[9]

Conclusion

Thiocarbonyl compounds represent a promising class of molecules with diverse applications, particularly in the field of drug development. Their unique reactivity, stemming from the distinct nature of the carbon-sulfur double bond, allows for their versatile use as synthetic intermediates and as pharmacophores in their own right. The continued exploration of their synthesis, properties, and biological activities is poised to yield novel therapeutic agents for a range of diseases. This guide has provided a foundational understanding for researchers and scientists to further investigate and harness the potential of these remarkable compounds.

References

The Sulphurous Cradle: Thioformaldehyde's Emerging Role in Prebiotic Molecular Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The origin of life necessitates a plausible pathway for the abiotic synthesis of essential organic molecules. While formaldehyde (B43269) has long been a focal point of prebiotic chemistry, its sulfur analogue, thioformaldehyde (H₂CS), is gaining recognition for its potential role in the synthesis of key biomolecules on the primitive Earth. This technical guide provides an in-depth analysis of the current understanding of this compound's involvement in prebiotic synthesis, with a particular focus on its contributions to the formation of amino acids and the precursors of nucleic acids. Drawing upon experimental data and theoretical models, this document outlines the key reaction pathways, presents quantitative data from pivotal studies, details experimental methodologies, and provides visual representations of the chemical logic underpinning this emerging area of prebiotic chemistry.

Introduction: Beyond the Formose Reaction

The classic paradigm of prebiotic chemistry often centers on the formose reaction, a process in which formaldehyde (H₂CO) polymerizes to form a variety of sugars. However, the early Earth's environment was likely a complex milieu of chemical entities, including a significant presence of sulfur compounds such as hydrogen sulfide (B99878) (H₂S). The interaction of these sulfur compounds with simple carbon feedstocks opens up alternative and potentially more robust pathways to the building blocks of life. This compound, though less stable than formaldehyde, is a key intermediate in this sulfur-rich prebiotic scenario. Its high reactivity and the unique properties of the carbon-sulfur bond suggest a pivotal role in the formation of thioesters, thioamides, and ultimately, amino acids and nucleotide precursors. This guide explores the evidence for a "thio-centric" prebiotic chemistry, offering a nuanced perspective on the molecular origins of life.

The Prebiotic Synthesis of Amino Acids: A Thiol-Catalyzed Pathway

A significant body of evidence points to the crucial role of thiols in the prebiotic synthesis of amino acids from simple aldehydes and ammonia (B1221849). While not directly initiating with this compound, these reactions showcase the importance of sulfur chemistry in facilitating the formation of peptide precursors.

Thiol-Dependent Amino Acid Synthesis from Formose Substrates

Experimental studies have demonstrated that formaldehyde and glycolaldehyde, key players in the formose reaction, can react with ammonia to produce amino acids such as alanine (B10760859) and homoserine under mild aqueous conditions, but only in the presence of a thiol catalyst.[1] The proposed mechanism involves the formation of amino acid thioesters, which are high-energy intermediates capable of peptide bond formation.[1][2][3]

ReactantsConditionsProductsYield (based on initial formaldehyde)Efficiency of Alanine SynthesisReference
20 mM Formaldehyde, 20 mM Glycolaldehyde, 20 mM NH₄Cl, 23 mM 3-mercaptopropionic acid, 23 mM acetic acidpH 5.2, 40°C, 35 daysAlanine, Homoserine1.8% Alanine, 0.08% Homoserine2.1% (at 25 days)[1]
10 mM Formaldehyde, 10 mM Glycolaldehyde, 10 mM NH₄Cl, 10 mM thiolNot specifiedAlanineNot specifiedNot specified[1]
Experimental Protocol: Thiol-Catalyzed Synthesis of Alanine and Homoserine

This protocol is based on the methodology described in the study of thiol-dependent amino acid synthesis.[1]

Objective: To demonstrate the synthesis of alanine and homoserine from formaldehyde, glycolaldehyde, and ammonia in the presence of a thiol catalyst.

Materials:

  • Formaldehyde (20 mM)

  • Glycolaldehyde (20 mM)

  • Ammonium (B1175870) Chloride (NH₄Cl, 20 mM)

  • 3-mercaptopropionic acid (23 mM)

  • Acetic acid (23 mM)

  • Deionized water

  • Reaction vessels (e.g., sealed glass ampoules)

  • Thermostatically controlled incubator (40°C)

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Prepare an aqueous solution containing 20 mM formaldehyde, 20 mM glycolaldehyde, 20 mM ammonium chloride, 23 mM 3-mercaptopropionic acid, and 23 mM acetic acid.

  • Adjust the pH of the solution to 5.2 using appropriate acidic or basic solutions.

  • Aliquot the solution into reaction vessels and seal them to prevent evaporation and contamination.

  • As a control, prepare an identical solution without the 3-mercaptopropionic acid.

  • Place the sealed reaction vessels in an incubator set at a constant temperature of 40°C.

  • Allow the reaction to proceed for 35 days. Samples can be taken at intermediate time points (e.g., 25 days) for kinetic analysis.

  • At the end of the incubation period, quench the reaction by freezing the samples.

  • Analyze the reaction products using HPLC to identify and quantify the yields of alanine and homoserine.

Thioformamide (B92385): A Key Intermediate in Cyanosulfidic Prebiotic Chemistry

Thioformamide (HCSNH₂) emerges as a critical molecule in the "cyanosulfidic" model of prebiotic chemistry, which posits a reaction network driven by hydrogen cyanide (HCN) and hydrogen sulfide (H₂S).[4] This model suggests that thioamides are crucial intermediates in the pathways leading to both amino acids and the building blocks of nucleic acids.[4]

Thiol-Catalyzed Formation of Thioformamide

Recent research has shown that thiols can catalyze the formation of thioamide bonds from nitriles and sulfide under prebiotically plausible conditions.[4] Specifically, thioformamide can be readily formed in spark-discharge experiments from hydrogen cyanide, sulfide, and a methanethiol (B179389) catalyst, suggesting its potential accumulation on the early Earth.[4]

ReactantsConditionsProductYield (from HCN)Reference
Hydrogen Cyanide, Sulfide, MethanethiolpH ~7, 4°C - RTThioformamide~33%[4]
Role of Thioformamide in Prebiotic Synthesis

Thioformamide is not just a stable end-product; it is a reactive intermediate that can participate in subsequent reactions leading to more complex molecules. It has been implicated in the formation of purine (B94841) precursors.[4] Furthermore, the hydrolysis of thioformamide to formamide (B127407) is an exergonic process, suggesting that it could have served as a prebiotic energy currency.[4]

Prebiotic Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and experimental workflows discussed in this guide.

Thiol_Catalyzed_Amino_Acid_Synthesis H2CO Formaldehyde (H₂CO) Trioses Trioses H2CO->Trioses Aldol Condensation Glycolaldehyde Glycolaldehyde Glycolaldehyde->Trioses NH3 Ammonia (NH₃) Imines Imines NH3->Imines Addition Thiol Thiol (RSH) AA_Thioesters Amino Acid Thioesters Thiol->AA_Thioesters Ketoaldehydes α-Ketoaldehydes Trioses->Ketoaldehydes β-dehydration Ketoaldehydes->Imines Imines->AA_Thioesters Rearrangement Amino_Acids Amino Acids (e.g., Alanine, Homoserine) AA_Thioesters->Amino_Acids Hydrolysis

Caption: Thiol-catalyzed synthesis of amino acids from formose substrates.

Thioformamide_Formation_and_Role cluster_formation Thioformamide Formation cluster_role Prebiotic Role HCN Hydrogen Cyanide (HCN) Thioformamide Thioformamide (HCSNH₂) HCN->Thioformamide Sulfide Sulfide (H₂S/HS⁻) Sulfide->Thioformamide Thiol_Catalyst Thiol Catalyst (e.g., CH₃SH) Thiol_Catalyst->Thioformamide catalyzes Purine_Precursors Purine Precursors Thioformamide->Purine_Precursors leads to Formamide Formamide Thioformamide->Formamide Hydrolysis Energy_Release Energy Release Formamide->Energy_Release

Caption: Formation and prebiotic significance of thioformamide.

Experimental_Workflow_Thiol_Catalysis Start Start: Prepare Aqueous Reaction Mixture (Formaldehyde, Glycolaldehyde, NH₄Cl, Thiol, Acetic Acid) pH_Adjust Adjust pH to 5.2 Start->pH_Adjust Seal Seal in Reaction Vessels pH_Adjust->Seal Incubate Incubate at 40°C for 35 Days Seal->Incubate Quench Quench Reaction (Freezing) Incubate->Quench Analyze Analyze Products by HPLC Quench->Analyze End End: Quantify Amino Acid Yields Analyze->End

Caption: Experimental workflow for thiol-catalyzed amino acid synthesis.

The Broader Context: Thioesters and the Origin of Peptides

The formation of amino acid thioesters in thiol-catalyzed reactions is part of a larger body of evidence suggesting that thioesters were central to the origin of peptides.[5][6][7] Thioesters are energy-rich compounds that can readily undergo aminolysis to form peptide bonds in aqueous environments. This circumvents the thermodynamic barrier associated with the direct condensation of amino acids in water. Plausible prebiotic pathways for the formation of thioesters from mercaptoacids and other precursors have been proposed, further strengthening the "thioester world" hypothesis.[5][6][7]

Conclusion and Future Directions

While a direct and comprehensive prebiotic pathway initiated by this compound remains to be fully elucidated, the evidence strongly supports a critical role for sulfur chemistry in the origin of key biomolecules. This compound's more stable and readily formed relatives, such as thioformamide, and the catalytic activity of thiols in formaldehyde-based synthesis, point to a "sulfur-assisted" model for the prebiotic synthesis of amino acids and nucleotide precursors.

Future research should focus on:

  • Investigating the direct reactivity of this compound with other prebiotic molecules like hydrogen cyanide and ammonia under a range of plausible prebiotic conditions.

  • Exploring the potential for a "thio-formose" reaction and the stability of any resulting thiolated sugar analogues.

  • Elucidating the complete reaction network of cyanosulfidic chemistry to better understand the yields and selectivity of biomolecule formation.

A deeper understanding of the interplay between carbon and sulfur chemistry on the early Earth will be instrumental in unraveling the complex processes that led to the emergence of life.

References

A Historical Perspective on the Discovery and Study of Thioaldehydes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Thioaldehydes, the sulfur analogues of aldehydes, have long captivated and challenged chemists due to their high reactivity and propensity for oligomerization. This technical guide provides a comprehensive historical perspective on the discovery, synthesis, and characterization of these transient yet significant molecules. We delve into the early indirect evidence of their existence through trapping experiments, the landmark isolation of the first stable thioaldehyde, and the evolution of synthetic and analytical methodologies. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the experimental protocols and quantitative data that have shaped our understanding of thioaldehyde chemistry.

Early Encounters: The Era of Transient Thioaldehydes

For many years, thioaldehydes existed as fleeting, hypothetical intermediates. Their inherent instability, driven by the weak C=S π-bond, leads to rapid oligomerization, primarily forming cyclic trimers (1,3,5-trithianes).[1] Early chemists inferred their transient formation through clever trapping experiments, most notably the Diels-Alder reaction. By generating the thioaldehyde in the presence of a conjugated diene, the highly reactive species could be intercepted to form a stable cycloadduct, providing definitive proof of its fleeting existence.

One of the classic examples of this strategy is the in-situ generation and trapping of thioacrolein (B1219185) (H₂C=CHCH=S), which is formed from the decomposition of allicin, a compound found in garlic. Thioacrolein is so reactive that it undergoes a self Diels-Alder reaction.[1] Other early methods for generating transient thioaldehydes included the photolysis of phenacyl sulfides and elimination reactions from various precursors.[1]

A Landmark Achievement: The First Stable Thioaldehyde

The landscape of thioaldehyde chemistry was irrevocably changed in 1982 when Renji Okazaki and his research group reported the synthesis and isolation of the first stable thioaldehyde, 2,4,6-tri-t-butylthiobenzaldehyde.[2][3] The key to its remarkable stability lies in the extreme steric hindrance provided by the three bulky tert-butyl groups on the aromatic ring. These groups effectively build a protective "cage" around the reactive thioformyl (B1219250) group, preventing the intermolecular reactions that lead to oligomerization.

Synthetic Routes to Stability

Okazaki's team developed two primary routes for the synthesis of this groundbreaking molecule, both of which are still fundamental in the synthesis of sterically hindered thioaldehydes.

Method 1: Reaction of an Organolithium Reagent with O-Ethyl Thioformate

This method involves the nucleophilic attack of a sterically hindered aryllithium reagent on O-ethyl thioformate. The subsequent workup yields the stable thioaldehyde.

Method 2: Oxidative Sulphurisation of a Hydrazone

This alternative route utilizes the reaction of a sterically hindered benzaldehyde (B42025) hydrazone with disulfur (B1233692) dichloride in the presence of a base, such as triethylamine (B128534). This reaction proceeds through an oxidative sulfurization mechanism to afford the target thioaldehyde.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of the first stable thioaldehyde, 2,4,6-tri-t-butylthiobenzaldehyde, as adapted from the seminal work of Okazaki and colleagues.

Synthesis of 2,4,6-tri-t-butylthiobenzaldehyde via Organolithium Reagent

Materials:

  • 2,4,6-tri-t-butylbromobenzene

  • n-Butyllithium in hexane

  • O-Ethyl thioformate

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Silica (B1680970) gel for chromatography

  • Standard glassware for air-sensitive reactions (Schlenk line, nitrogen atmosphere)

Procedure:

  • A solution of 2,4,6-tri-t-butylphenyllithium is prepared by reacting 2,4,6-tri-t-butylbromobenzene with an equimolar amount of n-butyllithium in anhydrous THF under a nitrogen atmosphere at -78 °C.

  • The resulting solution is stirred at low temperature for 1 hour.

  • O-Ethyl thioformate (1.1 equivalents) is then added dropwise to the solution while maintaining the temperature at -78 °C.

  • The reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous magnesium sulfate (B86663) and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 2,4,6-tri-t-butylthiobenzaldehyde as a purple crystalline solid.

Synthesis of 2,4,6-tri-t-butylthiobenzaldehyde via Hydrazone

Materials:

  • 2,4,6-tri-t-butylbenzaldehyde hydrazone

  • Disulfur dichloride (S₂Cl₂)

  • Triethylamine

  • Anhydrous diethyl ether

  • Standard glassware for air-sensitive reactions

Procedure:

  • To a solution of 2,4,6-tri-t-butylbenzaldehyde hydrazone in anhydrous diethyl ether under a nitrogen atmosphere, triethylamine (2.2 equivalents) is added.

  • The solution is cooled to 0 °C, and a solution of disulfur dichloride (1.1 equivalents) in anhydrous diethyl ether is added dropwise.

  • The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

  • The resulting precipitate of triethylamine hydrochloride is removed by filtration.

  • The filtrate is washed with water and dried over anhydrous sodium sulfate.

  • The solvent is evaporated under reduced pressure, and the residue is purified by chromatography to yield the product.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis and characterization of 2,4,6-tri-t-butylthiobenzaldehyde.

Table 1: Synthesis Yields of 2,4,6-tri-t-butylthiobenzaldehyde

Synthetic MethodYield (%)Reference
Organolithium Route56[2]
Hydrazone Route40[2]

Table 2: Spectroscopic Data for 2,4,6-tri-t-butylthiobenzaldehyde

Spectroscopic TechniqueObserved DataReference
¹H NMR (CCl₄, δ)1.30 (9H, s), 1.32 (18H, s), 7.22 (2H, s), 13.02 (1H, s)[2]
¹³C NMR (CDCl₃, δ)202.7 (C=S)[2]
UV-Vis (n→π*)550-560 nm[2]

Logical Relationships and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in thioaldehyde chemistry.

The Challenge of Thioaldehyde Instability and the Solution of Steric Hindrance

cluster_0 Unhindered Thioaldehyde cluster_1 Sterically Hindered Thioaldehyde Unhindered Thioaldehyde Unhindered Thioaldehyde Oligomerization Oligomerization Unhindered Thioaldehyde->Oligomerization Rapid Steric Hindrance Steric Hindrance Sterically Hindered Thioaldehyde Sterically Hindered Thioaldehyde Stable Monomer Stable Monomer Sterically Hindered Thioaldehyde->Stable Monomer Isolation Steric Hindrance->Sterically Hindered Thioaldehyde

Caption: The role of steric hindrance in stabilizing thioaldehydes.

Experimental Workflow: Synthesis of a Stable Thioaldehyde

start Start: 2,4,6-Tri-t-butylbromobenzene step1 React with n-BuLi in THF at -78 °C start->step1 step2 Add O-Ethyl Thioformate step1->step2 step3 Quench with NH4Cl (aq) step2->step3 step4 Workup and Extraction step3->step4 step5 Purification by Column Chromatography step4->step5 end Product: 2,4,6-Tri-t-butylthiobenzaldehyde step5->end cluster_0 In the presence of a diene cluster_1 In the absence of a trapping agent Thioaldehyde Transient Thioaldehyde (In Situ Generation) DielsAlder Diels-Alder Reaction Thioaldehyde->DielsAlder Oligomerization Oligomerization Thioaldehyde->Oligomerization Cycloadduct Stable Cycloadduct DielsAlder->Cycloadduct Trithiane Cyclic Trimer (Trithiane) Oligomerization->Trithiane

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Thioformaldehyde Gas for Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thioformaldehyde (H₂CS) is the simplest thioaldehyde and a molecule of significant interest in astrochemistry, fundamental chemical physics, and as a transient species in various chemical reactions.[1][2] Due to its high reactivity, it readily oligomerizes, most commonly into 1,3,5-trithiane, and thus cannot be stored in a condensed phase.[1] However, in the gas phase at low concentrations, it is stable enough for detailed spectroscopic investigation. This document provides detailed protocols for the in-situ generation of this compound gas for the purpose of spectroscopic analysis, focusing on pyrolysis and photolysis methods.

Synthesis Methodologies

Two primary methods for the laboratory generation of this compound gas for spectroscopic studies are Flash Vacuum Pyrolysis (FVP) of suitable organic precursors and photolysis of matrix-isolated compounds.

Flash Vacuum Pyrolysis (FVP)

Flash vacuum pyrolysis is a powerful technique for generating highly reactive molecules in the gas phase by the thermal decomposition of a precursor at high temperatures and low pressures.[3][4] The short residence time in the hot zone minimizes secondary reactions, allowing for the isolation and analysis of the target molecule.

Suitable Precursors for this compound Generation via FVP:

Photolysis of Matrix-Isolated Precursors

Photolysis of a precursor trapped in an inert gas matrix at cryogenic temperatures is an effective method for producing and stabilizing reactive species for spectroscopic analysis, particularly for techniques like Fourier-transform infrared (FTIR) spectroscopy.

Suitable Precursor for this compound Generation via Photolysis:

Experimental Protocols

Protocol 1: Generation of this compound by Flash Vacuum Pyrolysis of 1,3-Dithietane

This protocol describes a representative procedure for generating a gaseous stream of this compound for analysis by microwave or photoelectron spectroscopy.

Materials and Equipment:

  • 1,3-Dithietane (precursor)

  • Flash Vacuum Pyrolysis (FVP) apparatus, consisting of:

    • A quartz pyrolysis tube (e.g., 30-60 cm in length, 1-2.5 cm diameter)

    • A tube furnace capable of reaching at least 900°C

    • A sample inlet system (e.g., a heated sample holder for solids or a needle valve for gases/volatile liquids)

    • A high-vacuum system (rotary pump and diffusion or turbomolecular pump) capable of achieving pressures of 10⁻³ to 10⁻⁶ mbar

    • A cold trap (liquid nitrogen) to protect the vacuum pump and collect byproducts

    • A direct inlet to the spectrometer

Procedure:

  • Apparatus Setup: Assemble the FVP apparatus with the quartz tube positioned inside the tube furnace. Connect the outlet of the pyrolysis tube to the inlet of the spectrometer. Ensure the system is vacuum-tight.

  • Precursor Preparation: Place a small quantity (typically a few milligrams) of 1,3-dithietane into the sample holder.

  • Evacuation: Evacuate the entire system to a pressure of approximately 10⁻⁵ to 10⁻⁶ mbar.

  • Heating: Heat the pyrolysis zone of the quartz tube to the desired temperature, typically in the range of 700-900°C.

  • Precursor Introduction: Gently heat the sample holder to sublime the 1,3-dithietane, allowing it to slowly enter the hot zone of the pyrolysis tube. The flow rate should be controlled to maintain a stable pressure in the system.

  • Pyrolysis: As the 1,3-dithietane passes through the hot zone, it will fragment to produce this compound gas.

  • Spectroscopic Analysis: The gaseous products from the pyrolysis flow directly into the spectrometer for real-time analysis.

  • Shutdown: Once the experiment is complete, turn off the furnace and sample heater. Allow the system to cool to room temperature before venting to atmospheric pressure.

Protocol 2: Generation of this compound by Photolysis of Matrix-Isolated Methylene Trithiocarbonate

This protocol is suitable for generating this compound for analysis by FTIR spectroscopy.

Materials and Equipment:

  • Methylene trithiocarbonate (precursor)

  • Inert gas (e.g., Argon)

  • Matrix isolation system, including:

    • A high-vacuum chamber

    • A cryostat capable of reaching temperatures of 10-15 K

    • A cold, transparent substrate (e.g., CsI window)

    • A gas deposition system

    • An oven for sublimation of the solid precursor

  • UV light source (e.g., a mercury arc lamp with appropriate filters)

  • FTIR spectrometer

Procedure:

  • System Preparation: Evacuate the matrix isolation chamber to high vacuum. Cool the CsI substrate to approximately 10 K.

  • Matrix Deposition: Introduce a mixture of the precursor vapor (sublimed from the oven) and a large excess of argon gas into the chamber, allowing it to co-deposit onto the cold CsI window. A typical matrix ratio is 1:500 to 1:1000 (precursor:argon).

  • Initial Spectrum: Record an FTIR spectrum of the matrix-isolated precursor.

  • Photolysis: Irradiate the matrix with UV light for a specified period. The wavelength should be chosen to induce photodecomposition of the methylene trithiocarbonate.

  • Spectroscopic Measurement: After photolysis, record another FTIR spectrum. The appearance of new absorption bands corresponding to the vibrational modes of this compound indicates its formation.

  • Annealing (Optional): The matrix can be warmed slightly (e.g., to 20-30 K) and then re-cooled to allow for diffusion and potential reactions of the trapped species, and to sharpen the spectral features.

Data Presentation

The following table summarizes the key experimental parameters for the generation of this compound from different precursors. As yields are highly dependent on the specific experimental setup and are often not reported quantitatively for these in-situ generation methods, this table focuses on the controllable parameters.

Synthesis MethodPrecursorTypical Pyrolysis Temperature (°C)PressureSpectroscopic TechniqueReference
Flash Vacuum Pyrolysis1,3-Dithietane700 - 900High Vacuum (10⁻³ - 10⁻⁶ mbar)Microwave, Photoelectron[5]
Flash Vacuum PyrolysisDimethyl disulfideNot specified, but generally highHigh VacuumGeneral[1]
PhotolysisMethylene trithiocarbonateN/A (Cryogenic Temp. ~10 K)High VacuumFTIR

Visualizations

Experimental Workflow for FVP Synthesis and Spectroscopic Analysis

FVP_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_analysis Analysis Precursor Select Precursor (e.g., 1,3-Dithietane) Setup Assemble FVP Apparatus Precursor->Setup Evacuate Evacuate System (High Vacuum) Setup->Evacuate Heat_Furnace Heat Furnace (700-900°C) Evacuate->Heat_Furnace Introduce_Precursor Sublime Precursor into Hot Zone Heat_Furnace->Introduce_Precursor Pyrolysis Pyrolysis Occurs Introduce_Precursor->Pyrolysis Gas_Stream H₂CS Gas Stream Pyrolysis->Gas_Stream Generates Spectrometer Spectrometer (Microwave/PES) Gas_Stream->Spectrometer Data Acquire Spectrum Spectrometer->Data

Caption: Workflow for this compound synthesis via FVP.

Logical Relationship of this compound Formation and Decay

Thioformaldehyde_Logic Precursor Precursor (e.g., 1,3-Dithietane) H2CS This compound (H₂CS) (Gas Phase, Monomeric) Precursor->H2CS Decomposition Energy Energy (Heat/Light) Energy->H2CS Analysis Spectroscopic Analysis H2CS->Analysis In-situ Oligomer 1,3,5-Trithiane (Condensed Phase, Trimeric) H2CS->Oligomer Oligomerization

Caption: Formation and fate of this compound.

References

Application Notes and Protocols for the Generation of Thioformaldehyde via Pyrolysis of Dimethyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the generation of thioformaldehyde (CH₂S), a highly reactive thiocarbonyl compound, through the pyrolysis of dimethyl disulfide (DMDS). This compound is a valuable intermediate in organic synthesis and a molecule of interest in fundamental chemical research. Due to its high reactivity and tendency to polymerize, its generation and subsequent use require specific handling techniques. These protocols focus on gas-phase pyrolysis of DMDS, a common and effective method for producing this compound for in-situ trapping or spectroscopic studies. The provided methodologies cover both static and flow pyrolysis techniques, with an emphasis on flash vacuum pyrolysis (FVP) coupled with matrix isolation for the characterization of the transient this compound molecule.

Introduction

This compound (CH₂S) is the simplest thioaldehyde and a fundamental organosulfur compound. Its high reactivity makes it a challenging yet valuable reagent in synthetic chemistry, particularly in reactions involving C=S double bonds. In drug development, thiocarbonyl groups can be incorporated into molecules to modulate their biological activity. The controlled generation of this compound is therefore of significant interest.

Pyrolysis of dimethyl disulfide (CH₃SSCH₃) is a well-established method for producing this compound in the gas phase. The primary decomposition reaction yields this compound and methyl mercaptan (CH₃SH)[1][2][3]. However, this process is often accompanied by complex side reactions that produce hydrogen sulfide (B99878) (H₂S), carbon disulfide (CS₂), and various hydrocarbons[4]. The yield and purity of the generated this compound are highly dependent on the experimental conditions, such as temperature, pressure, and residence time.

These application notes provide detailed protocols for two primary methods of DMDS pyrolysis: a static gas-phase pyrolysis method and a more advanced flash vacuum pyrolysis (FVP) technique. The FVP method is particularly suited for generating a clean stream of this compound for subsequent trapping and analysis, for instance, by matrix isolation infrared spectroscopy.

Reaction Mechanism and Pathways

The thermal decomposition of dimethyl disulfide is a complex process involving radical intermediates. A simplified primary pathway leading to the formation of this compound is outlined below. However, it is important to note that a comprehensive model involves numerous elementary reactions[4].

A proposed simplified mechanism for the primary decomposition is as follows:

  • Initiation: Homolytic cleavage of the S-S bond in dimethyl disulfide to form two methylthiyl radicals (CH₃S•). CH₃SSCH₃ → 2 CH₃S•

  • Propagation: A methylthiyl radical abstracts a hydrogen atom from another DMDS molecule to form methyl mercaptan and a CH₃SSCH₂• radical. CH₃S• + CH₃SSCH₃ → CH₃SH + CH₃SSCH₂•

  • Decomposition: The CH₃SSCH₂• radical decomposes to form this compound and a methylthiyl radical. CH₃SSCH₂• → CH₂S + CH₃S•

  • Termination: Combination of radicals. 2 CH₃S• → CH₃SSCH₃

Competing Reactions: At higher temperatures and concentrations, numerous side reactions occur, leading to the formation of byproducts such as hydrogen sulfide, methane, and carbon disulfide.

Below is a diagram illustrating the primary reaction pathway for the formation of this compound from dimethyl disulfide.

Pyrolysis_Mechanism DMDS Dimethyl Disulfide (CH₃SSCH₃) Rad1 2 x Methylthiyl Radical (CH₃S•) DMDS->Rad1 Heat (Pyrolysis) MM Methyl Mercaptan (CH₃SH) Rad1->MM + DMDS Rad2 CH₃SSCH₂• Radical Rad1->Rad2 + DMDS Rad2->Rad1 TF This compound (CH₂S) Rad2->TF

Caption: Simplified reaction pathway for the pyrolysis of dimethyl disulfide to this compound.

Experimental Protocols

Protocol 1: Static Gas-Phase Pyrolysis of Dimethyl Disulfide

This protocol describes a static method for the thermal decomposition of DMDS in a closed system. This method is suitable for kinetic studies and for generating a mixture of products for subsequent analysis.

Materials and Equipment:

  • Dimethyl disulfide (99% or higher purity)

  • Pyrex or quartz reaction vessel with a high-vacuum stopcock

  • Vacuum line capable of achieving at least 10⁻⁴ Torr

  • Tube furnace with temperature controller

  • Pressure gauge (e.g., capacitance manometer)

  • Gas chromatography-mass spectrometry (GC-MS) system for product analysis

  • Liquid nitrogen for trapping volatile products

Procedure:

  • Preparation of the Reaction Vessel: Thoroughly clean and dry the reaction vessel. Attach it to the vacuum line and evacuate to a pressure of at least 10⁻⁴ Torr.

  • Introduction of DMDS: Cool a small sample of liquid DMDS using an isopropanol/dry ice bath. Connect the DMDS sample to the vacuum line and degas it by several freeze-pump-thaw cycles.

  • Vapor Transfer: Allow a known pressure of DMDS vapor to expand into the reaction vessel. The initial pressure of DMDS will depend on the desired experimental conditions.

  • Pyrolysis: Place the reaction vessel into the pre-heated tube furnace. The temperature for the pyrolysis of DMDS to this compound is typically in the range of 300-450 °C[5]. Monitor the pressure change within the reaction vessel over time.

  • Product Collection: After the desired reaction time, remove the reaction vessel from the furnace and allow it to cool to room temperature. The volatile products can be collected by cryogenic trapping in a U-tube cooled with liquid nitrogen.

  • Analysis: Analyze the collected products using GC-MS. This compound is highly reactive and will likely polymerize upon condensation. The primary volatile products that can be quantified are methyl mercaptan, unreacted DMDS, hydrogen sulfide, and other gaseous byproducts.

Quantitative Data: The following table summarizes the typical product distribution from the static pyrolysis of dimethyl disulfide at a representative temperature. Note that the yield of this compound is often inferred from the amount of its polymer or trapping adducts, as direct quantification of the monomer in the condensed phase is challenging.

Pyrolysis Temperature (°C)PrecursorMajor ProductsMinor ProductsReference
316Dimethyl DisulfideMethyl Mercaptan, this compound (polymer)Hydrogen Sulfide, Carbon Disulfide, Ethylene[1][2]
Protocol 2: Flash Vacuum Pyrolysis (FVP) with Matrix Isolation

This protocol describes the generation of this compound using FVP and its trapping in an inert gas matrix at cryogenic temperatures for spectroscopic analysis. This is the preferred method for studying the properties of the monomeric this compound.

Materials and Equipment:

  • Dimethyl disulfide (99% or higher purity)

  • Flash vacuum pyrolysis apparatus, consisting of:

    • A sample inlet system

    • A quartz pyrolysis tube

    • A tube furnace with a temperature controller

    • A high-vacuum pumping system (diffusion pump or turbomolecular pump)

  • Matrix isolation system, consisting of:

    • A closed-cycle helium cryostat with a cold window (e.g., CsI)

    • A gas deposition system for the matrix gas (e.g., Argon)

  • Fourier-transform infrared (FTIR) spectrometer

  • Argon gas (high purity)

Procedure:

  • System Preparation: Assemble the FVP and matrix isolation apparatus. Evacuate the entire system to a high vacuum (typically 10⁻⁶ Torr or lower).

  • Precursor Preparation: Place a small amount of DMDS in the sample inlet. Degas the DMDS by freeze-pump-thaw cycles.

  • Matrix Deposition: Cool the cryostat window to the desired temperature (typically 10-15 K). Introduce a slow, controlled flow of argon gas into the cryostat to form a thin, uniform matrix on the cold window.

  • Pyrolysis and Co-deposition:

    • Heat the pyrolysis tube to the desired temperature (e.g., 400-600 °C).

    • Introduce a very low flow of DMDS vapor into the hot pyrolysis tube. The pressure during pyrolysis should be maintained at a low level (e.g., 10⁻² to 10⁻⁴ Torr)[6].

    • The pyrolysis products, including this compound, will exit the furnace and be co-deposited onto the cold window with an excess of argon gas. The high dilution in the matrix (typically 1:1000 or greater) prevents the polymerization of this compound[7].

  • FTIR Analysis: After a sufficient amount of the pyrolysis products have been trapped in the matrix, stop the deposition and record the FTIR spectrum of the matrix-isolated species.

  • Data Analysis: Identify the characteristic vibrational frequencies of this compound.

Quantitative Data: The following table lists the characteristic infrared absorption bands of matrix-isolated this compound, which can be used for its identification. The relative intensities of these bands can be used for semi-quantitative analysis.

Vibrational ModeFrequency (cm⁻¹) in Argon MatrixReference
ν₁ (CH₂ symmetric stretch)2970
ν₂ (CH₂ scissor)1457
ν₃ (C=S stretch)1059[8]
ν₄ (CH₂ wag)910
ν₅ (CH₂ antisymmetric stretch)3025[8]
ν₆ (CH₂ rock)700

Visualizations

Experimental Workflow for FVP with Matrix Isolation

The following diagram illustrates the workflow for the generation of this compound via FVP and its subsequent trapping and analysis using matrix isolation FTIR spectroscopy.

FVP_Workflow cluster_prep Preparation cluster_pyrolysis Pyrolysis and Trapping cluster_analysis Analysis Prep_System System Evacuation (High Vacuum) Pyrolysis Flash Vacuum Pyrolysis of DMDS (400-600 °C) Prep_System->Pyrolysis Prep_DMDS DMDS Degassing (Freeze-Pump-Thaw) Prep_DMDS->Pyrolysis Prep_Cryo Cryostat Cooling (10-15 K) Matrix_Depo Co-deposition with Argon on Cold Window Prep_Cryo->Matrix_Depo Pyrolysis->Matrix_Depo FTIR_Scan FTIR Spectroscopy of Matrix-Isolated Products Matrix_Depo->FTIR_Scan Data_Analysis Identification of This compound FTIR_Scan->Data_Analysis

Caption: Workflow for FVP of DMDS and matrix isolation of this compound.

Safety Considerations

  • Dimethyl disulfide is a flammable liquid with an unpleasant odor. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Methyl mercaptan and hydrogen sulfide are toxic and foul-smelling gases produced during the pyrolysis. The entire experiment should be conducted in a well-ventilated area, and appropriate trapping or scrubbing procedures should be in place for the exhaust gases.

  • High-vacuum and cryogenic equipment should be handled by trained personnel. Always follow the manufacturer's instructions and institutional safety protocols.

  • High temperatures are used in the pyrolysis furnace. Ensure proper insulation and take precautions to avoid burns.

Conclusion

The pyrolysis of dimethyl disulfide is a versatile and effective method for generating the reactive intermediate this compound. The choice between a static gas-phase pyrolysis and a flash vacuum pyrolysis setup will depend on the specific research goals. For detailed spectroscopic characterization of monomeric this compound, FVP coupled with matrix isolation is the method of choice. The protocols and data provided in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals interested in the synthesis and study of this important thiocarbonyl compound. Careful control of experimental parameters and adherence to safety protocols are essential for successful and safe experimentation.

References

Application Notes and Protocols for Microwave and Submillimeter-Wave Spectroscopy of Thioformaldehyde (H₂CS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the study of thioformaldehyde (H₂CS) using microwave and submillimeter-wave spectroscopy. This compound is a molecule of significant interest in various fields, including astrochemistry, due to its presence in the interstellar medium.[1][2] Its spectroscopic signature provides valuable information about the physical and chemical conditions of its environment.

I. Introduction to this compound Spectroscopy

This compound (H₂CS) is a planar, asymmetric top molecule with C₂ᵥ symmetry.[2] Its permanent dipole moment is aligned with the a-inertial axis, resulting in strong a-type rotational transitions, specifically the R-branch transitions (ΔJ = +1, ΔKa = 0).[1][2] Weaker Q-branch (ΔJ = 0) and other transition types are also observable.[1][2] The study of its rotational spectrum allows for the precise determination of its molecular structure, rotational constants, and centrifugal distortion constants. These parameters are crucial for predicting transition frequencies, which in turn enables the identification and characterization of H₂CS in various environments.

II. Applications

The primary application of microwave and submillimeter-wave spectroscopy of this compound is in astrochemistry . The detection of H₂CS in diverse astronomical sources, such as star-forming regions like Sagittarius B2, dark clouds, and even comets, has been made possible by comparing astronomical observations with laboratory spectroscopic data.[2] These studies provide insights into the chemical complexity and physical conditions of these environments.

Beyond astrophysics, the detailed spectroscopic data of H₂CS serves as a benchmark for quantum-chemical calculations, helping to refine theoretical models of molecular structure and dynamics.[3][4]

III. Experimental Protocols

The following protocols are based on methodologies reported in key spectroscopic studies of this compound.[1][5][6]

Protocol 1: Generation of this compound

This compound is an unstable species and must be generated in situ. The most common method is through the pyrolysis of a stable precursor.

Materials:

  • Trimethylene sulfide (B99878) (thietane, (CH₂)₃S)

  • Pyrolysis furnace (quartz tube)

  • Temperature controller

  • Vacuum pump and pressure gauges

Procedure:

  • Assemble the pyrolysis setup with the quartz tube positioned inside the furnace.

  • Connect the outlet of the pyrolysis tube to the inlet of the spectrometer's absorption cell.

  • Connect the inlet of the pyrolysis tube to a vessel containing trimethylene sulfide.

  • Evacuate the entire system to a low pressure.

  • Heat the pyrolysis furnace to approximately 1300°C to maximize the yield of this compound.[1] The optimal temperature may require adjustment based on the specific setup.

  • Introduce trimethylene sulfide vapor into the pyrolysis tube. The precursor will thermally decompose to produce this compound and other by-products.

  • Maintain a steady flow of the precursor to ensure a constant production of H₂CS in the absorption cell. The pressure in the absorption cell should be maintained at a low level, typically around 1-3 Pa for weaker transitions and 0.01-0.1 Pa for stronger lines, to minimize pressure broadening.[1]

Protocol 2: Microwave and Submillimeter-Wave Spectroscopy

This protocol describes the general procedure for acquiring the rotational spectrum of H₂CS. Specific instrument parameters will vary depending on the spectrometer used. The examples cited utilize Backward Wave Oscillators (BWOs) and solid-state frequency multipliers as sources.[1][5]

Equipment:

  • Microwave/Submillimeter-wave spectrometer (e.g., FASSST - Fast Scan Submillimeter-wave Spectroscopic Technique)[1]

  • Radiation source (e.g., BWO, solid-state multipliers)[1][5]

  • Absorption cell (typically a long glass tube, e.g., 3 meters)[1]

  • Detector (e.g., liquid He-cooled InSb bolometer)[1]

  • Frequency synthesizer

  • Data acquisition system

Procedure:

  • Ensure the spectrometer is properly aligned and calibrated.

  • Continuously flow the pyrolysis products from Protocol 1 through the absorption cell.

  • Scan the desired frequency range. For a broad survey, a fast-scanning technique like FASSST can be employed, covering wide frequency ranges (e.g., 110-377 GHz).[1]

  • For higher frequency measurements (e.g., up to 1.4 THz), utilize appropriate frequency multipliers.[1]

  • Record the absorption spectrum as a function of frequency.

  • The accuracy of the frequency measurements is critical; for strong, isolated lines, accuracies of 10 kHz or better can be achieved.[1]

Protocol 3: Spectral Analysis and Data Fitting

The analysis of the recorded spectrum involves assigning the observed transition lines to specific rotational quantum numbers and fitting them to a molecular Hamiltonian to determine the spectroscopic constants.

Software:

  • Spectral analysis software (e.g., CAAARS - Computer Aided Assignment of Asymmetric Rotor Spectra)[1]

  • Hamiltonian fitting program (e.g., programs implementing Watson's S-reduced Hamiltonian)[6]

Procedure:

  • Use a spectral analysis program to visualize the recorded spectrum.

  • Predict the rotational spectrum using previously known or calculated spectroscopic constants.

  • Visually compare the predicted spectrum with the observed spectrum to make initial assignments of the strong R-branch transitions.[1] The Loomis-Wood procedure is a useful technique for this purpose.[1]

  • Once a set of transitions is confidently assigned, include them in a least-squares fit to a suitable Hamiltonian, such as Watson's S-reduced Hamiltonian.[6]

  • The fit will yield a set of rotational and centrifugal distortion constants.

  • Use the newly determined constants to predict the frequencies of other transitions and continue the assignment process.

  • Iteratively refine the set of assigned transitions and the spectroscopic constants until a satisfactory fit is achieved for a large number of lines, and the residuals (observed-minus-calculated frequencies) are minimized.

IV. Data Presentation

The following tables summarize the key spectroscopic parameters for the main isotopologue of this compound (H₂¹²C³²S).

Table 1: Ground State Rotational and Centrifugal Distortion Constants of H₂¹²C³²S

ParameterValue (MHz)
A291642.1622
B17694.49638
C16644.89163
ΔJ0.0125441
ΔJK0.505504
ΔK11.2386
δJ0.00115041
δK0.12282
ΦJ0.1118E-07
ΦJK0.201E-05
ΦKJ-0.1251E-03
ΦK0.00395
ϕJ0.384E-08
ϕJK0.388E-06
ϕK0.330E-04

Note: The values are from a global fit of microwave, millimeter-wave, submillimeter-wave, and far-infrared data. The uncertainties are not listed here but are available in the source literature.

Table 2: Molecular Geometry of H₂CS [7]

ParameterValue
r(C=S)1.611 Å
r(C-H)1.087 Å
∠(HCH)116.52°
∠(HCS)121.74°

V. Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_spectroscopy Spectroscopy cluster_analysis Data Analysis precursor Trimethylene Sulfide ((CH₂)₃S) pyrolysis Pyrolysis (~1300°C) precursor->pyrolysis H2CS This compound (H₂CS) Generation pyrolysis->H2CS spectrometer Microwave/Sub-mm Spectrometer H2CS->spectrometer data_acquisition Data Acquisition (Spectrum) spectrometer->data_acquisition assignment Spectral Line Assignment (e.g., CAAARS) data_acquisition->assignment fitting Least-Squares Fit (Watson Hamiltonian) assignment->fitting fitting->assignment Refine Assignments constants Spectroscopic Constants (A, B, C, etc.) fitting->constants

Caption: Experimental workflow for this compound spectroscopy.

Data_Analysis_Logic observed_spectrum Observed Spectrum compare Compare Observed and Predicted Spectra observed_spectrum->compare initial_params Initial Spectroscopic Parameters (from theory or previous work) predict_spectrum Predict Spectrum initial_params->predict_spectrum predict_spectrum->compare assign_lines Assign Quantum Numbers to Transitions compare->assign_lines Match Found fit_hamiltonian Fit Assigned Transitions to Hamiltonian assign_lines->fit_hamiltonian fit_hamiltonian->predict_spectrum Refined Parameters final_params Final Spectroscopic Parameters and Line List fit_hamiltonian->final_params Converged

Caption: Logical flow of the spectral data analysis process.

References

Application Notes and Protocols: High-Resolution Fourier Transform Spectroscopy of Thioformaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-resolution Fourier transform spectroscopy of thioformaldehyde (H₂CS). This document is intended to guide researchers in setting up experiments, acquiring high-quality spectra, and understanding the complex rovibrational structure of this astrophysically significant molecule.

Introduction

This compound (H₂CS) is a simple organosulfur molecule of significant interest in astrophysics and fundamental molecular spectroscopy.[1][2] Its detection in various interstellar environments, including molecular clouds and comets, has driven the need for precise laboratory spectroscopic data to aid in its identification and the understanding of its abundance and formation pathways.[1][2] High-resolution Fourier transform spectroscopy (FTS) is a powerful technique for obtaining detailed information about the rotational and vibrational energy levels of molecules like this compound.

This document outlines the necessary steps for producing this compound in the gas phase and analyzing its spectrum using high-resolution FTS, with a focus on the interacting ν₃, ν₄, and ν₆ fundamental bands.

Spectroscopic Data

High-resolution FTS studies of this compound have yielded a wealth of quantitative data on its rovibrational energy levels. The following tables summarize key spectroscopic parameters derived from these studies.

Table 1: Fundamental Vibrational Band Centers of this compound (H₂CS)

Vibrational ModeDescriptionBand Center (cm⁻¹)Reference
ν₁Symmetric CH₂ stretch~3000[1][3]
ν₂CH₂ scissor1455.49505(56)[4]
ν₃C=S stretch1059.20476(30)[4][5]
ν₄Out-of-plane CH₂ wag990.18213(40)[4][5]
ν₅Asymmetric CH₂ stretch~3000[1][3]
ν₆In-plane CH₂ rock991.02021(50)[4][5]

Note: The ν₄ and ν₆ modes are separated by less than 1 cm⁻¹ and exhibit a strong Coriolis interaction.[1][3][5]

Table 2: Rotational Constants for the Ground Vibrational State of this compound (H₂CS)

ConstantValue (cm⁻¹)Reference
A9.72718[6]
B0.59040[6]
C0.55544[6]

Experimental Protocols

This section provides detailed protocols for the generation of this compound and the acquisition of its high-resolution infrared spectrum.

Synthesis of this compound (H₂CS)

This compound is an unstable species and must be generated in situ for spectroscopic analysis. A common method is through the pyrolysis of a suitable precursor.

Protocol 1: Pyrolysis of Trimethylene Sulfide (B99878)

  • Precursor: Use trimethylene sulfide ((CH₂)₃S) as the precursor molecule.[7]

  • Pyrolysis Setup:

    • Construct a pyrolysis furnace consisting of a quartz tube heated by a resistive element.

    • Connect the outlet of the furnace to the inlet of a multipass gas cell (e.g., a White cell).

    • Connect the inlet of the furnace to a reservoir containing trimethylene sulfide, with a needle valve to control the flow rate.

    • Use a carrier gas, such as Argon, to facilitate the flow of the precursor.

  • Pyrolysis Conditions:

    • Heat the furnace to a temperature of approximately 850 °C.

    • Introduce a slow flow of trimethylene sulfide mixed with Argon into the furnace.

    • The pyrolysis of trimethylene sulfide will yield this compound and other byproducts.

  • Transfer to Spectrometer: The gas mixture containing this compound is then passed directly into the multipass cell for spectroscopic analysis.

Protocol 2: Pyrolysis of Other Precursors

Alternative precursors can also be used for the generation of this compound.[4][5]

  • Allyl methyl sulfide (C₃H₅SCH₃): Pyrolysis at 560 °C.[4][5]

  • Methanesulfenyl chloride (CH₃SCl): Pyrolysis at 1150 °C.[4][5]

The choice of precursor and pyrolysis temperature can be optimized to maximize the yield of this compound and minimize interfering absorptions from byproducts.

High-Resolution Fourier Transform Spectroscopy

Protocol 3: Spectral Acquisition

  • Spectrometer: Utilize a high-resolution Fourier transform spectrometer. A resolution of at least 0.005 cm⁻¹ is required to resolve the rotational structure of this compound.[1][4][5]

  • Gas Cell: Employ a multipass gas cell (e.g., a White cell) to achieve a long optical path length, typically around 32 meters, which is necessary to observe the weak absorption lines of the transient this compound molecule.[4][5]

  • Experimental Conditions:

    • Maintain a low total pressure in the gas cell, on the order of 0.15 mbar, to minimize pressure broadening of the spectral lines.[4][5]

    • Record multiple scans (e.g., 40 scans) and co-add them to improve the signal-to-noise ratio of the spectrum.[4][5]

  • Spectral Range: For the analysis of the ν₃, ν₄, and ν₆ bands, record the spectrum in the 750-1400 cm⁻¹ region.[4][5]

  • Data Processing:

    • Perform a Fourier transform on the interferogram to obtain the spectrum.

    • Calibrate the frequency axis using known absorption lines of a reference gas (e.g., H₂O, CO₂).

Data Analysis and Interpretation

The high-resolution spectrum of this compound is complex due to the overlap of vibrational bands and strong rovibrational interactions. A thorough analysis requires a sophisticated theoretical model.

  • Rovibrational Hamiltonian: The analysis of the interacting ν₃, ν₄, and ν₆ bands requires a Hamiltonian model that explicitly includes the Coriolis resonance between the ν₄ and ν₆ modes.[5]

  • MARVEL Procedure: The Measured Active Rotational-Vibrational Energy Levels (MARVEL) procedure can be used to analyze all available spectroscopic data and produce a highly accurate and consistent set of empirical energy levels.[1][3][8] This approach combines data from multiple sources to refine the energy level determination.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the high-resolution Fourier transform spectroscopy of this compound.

ExperimentalWorkflow cluster_synthesis This compound Generation cluster_spectroscopy Spectroscopic Measurement cluster_analysis Data Analysis Precursor Precursor Reservoir (e.g., Trimethylene Sulfide) Pyrolysis Pyrolysis Furnace Precursor->Pyrolysis Flow Control GasCell Multipass Gas Cell Pyrolysis->GasCell Gas Flow FTS Fourier Transform Spectrometer GasCell->FTS Detector Detector FTS->Detector Computer Data Acquisition & Processing Detector->Computer Analysis Spectral Analysis (e.g., MARVEL) Computer->Analysis

Caption: Experimental workflow for H₂CS spectroscopy.

Logical Relationship of Interacting Vibrational Modes

The ν₄ and ν₆ vibrational modes of this compound are strongly coupled through a Coriolis interaction, which significantly perturbs the rotational energy levels.

CoriolisInteraction v4 ν₄ (Out-of-plane CH₂ wag) Perturbation Perturbed Rovibrational Energy Levels v4->Perturbation Coriolis Interaction v6 ν₆ (In-plane CH₂ rock) v6->Perturbation Coriolis Interaction

Caption: Coriolis interaction between ν₄ and ν₆ modes.

References

Application Notes and Protocols for Computational Studies of Thioformaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thioformaldehyde (H₂CS), the simplest thiocarbonyl compound, serves as a crucial model system for understanding the electronic structure, spectroscopy, and reactivity of molecules containing the C=S bond. Computational chemistry provides powerful tools to investigate its properties, from ground-state structure and vibrational frequencies to complex potential energy surfaces and excited-state dynamics. These investigations are vital for fields ranging from astrochemistry, where H₂CS is detected in interstellar clouds, to materials science and drug design, where the thiocarbonyl group can be a key functional moiety.

This document provides an overview of common computational methods applied to this compound, detailed protocols for performing these calculations, and a summary of key quantitative results from the literature.

Computational Methods for this compound

A variety of computational methods have been successfully applied to study this compound. The choice of method depends on the desired accuracy and the specific property of interest.

  • Ab Initio Methods: These methods are based on first principles and do not require empirical parameterization.

    • Hartree-Fock (HF): A starting point for many more advanced methods, but it neglects electron correlation.

    • Møller-Plesset Perturbation Theory (MP2): A common and cost-effective method to include electron correlation. It has been used to study the dimers of this compound.[1]

    • Coupled-Cluster (CC) Theory: Methods like CCSD, CCSD(T), and CC3 provide highly accurate results, especially for ground and excited-state geometries and energies.[2][3] CC3 is considered a high-accuracy benchmark for excited states of small molecules like this compound.[2]

    • Complete Active Space Self-Consistent Field (CASSCF) and its Perturbative Corrections (CASPT2): These multireference methods are essential for studying excited states and regions of the potential energy surface where electronic states are close in energy.[2][4]

  • Density Functional Theory (DFT): DFT methods offer a good balance between accuracy and computational cost. The choice of the exchange-correlation functional is critical.

    • Hybrid Functionals (e.g., B3LYP, PBE0): Widely used for geometry optimizations and vibrational frequency calculations.

    • Range-Separated Functionals (e.g., CAM-B3LYP, ωB97X-D): Often provide better descriptions of excited states, particularly Rydberg and charge-transfer states.[5]

  • Semi-Empirical Methods: Methods like MNDO are computationally very fast but less accurate. They can be useful for preliminary explorations of complex potential energy surfaces.[6][7]

Key Applications and Protocols

Accurate prediction of the ground-state geometry is the first step in most computational studies. Vibrational frequency calculations are then performed to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to compare with experimental infrared and Raman spectra.

Protocol: Geometry Optimization and Frequency Calculation

  • Construct the initial molecular geometry of this compound. Standard bond lengths (C=S ≈ 1.6 Å, C-H ≈ 1.1 Å) and angles (H-C-H ≈ 116°) can be used as a starting point.

  • Choose a level of theory and basis set. For reliable results, DFT with a hybrid functional like B3LYP and a Pople-style basis set (e.g., 6-311+G(d,p)) or a Dunning-style correlation-consistent basis set (e.g., aug-cc-pVTZ) is recommended. For higher accuracy, MP2 or CCSD(T) can be employed.

  • Perform a geometry optimization. This procedure minimizes the energy of the molecule with respect to its atomic coordinates.

  • Perform a frequency calculation at the same level of theory on the optimized geometry. This will yield the harmonic vibrational frequencies, which can be compared to experimental data. It also provides thermodynamic properties like zero-point vibrational energy (ZPVE).

Data Presentation: Ground State Structural Parameters

Method/Basis Setr(C=S) [Å]r(C-H) [Å]∠(HCH) [°]Reference
Experiment 1.61081.0925116.87[8]
SCF/Double-ζ + polarization1.6311.090114.6[8]
MP2/heavy-aug-cc-pVTZ---[9]
B3LYP/6-311++G(3df,3pd)---[1]

Data Presentation: Fundamental Vibrational Frequencies (cm⁻¹)

ModeDescriptionExperimentalCalculated (Ab Initio PES)Reference
ν₁Symmetric CH₂ stretch3024.6-[10]
ν₂CH₂ scissoring1457.3-[11]
ν₃C=S stretch1059.2-[10]
ν₄Out-of-plane wagging990.2-[10]
ν₅Asymmetric CH₂ stretch3083.7-[10]
ν₆In-plane CH₂ rock991.0-[10]

Note: A high-accuracy ab initio potential energy surface (PES) has been used to calculate the rovibrational spectrum, showing a mean absolute deviation of 1.22 cm⁻¹ for the fundamental energy levels.[10]

Studying the excited states of this compound is crucial for understanding its photochemistry. Time-Dependent DFT (TD-DFT) and high-level ab initio methods are used to calculate vertical excitation energies and oscillator strengths, which can be used to simulate the UV-Vis spectrum.

Protocol: Excited State Calculation (TD-DFT)

  • Start with the optimized ground-state geometry.

  • Choose a suitable functional and basis set. Range-separated functionals (e.g., CAM-B3LYP, ωB97X-D) with a diffuse basis set (e.g., aug-cc-pVTZ) are generally recommended for excited states.

  • Perform a TD-DFT calculation to obtain vertical excitation energies, oscillator strengths, and the character of the electronic transitions (e.g., n→π, π→π).

  • For higher accuracy , employ methods like EOM-CCSD or CASPT2. These are computationally more demanding but provide more reliable results, especially for states with significant multireference character.[2][3]

Data Presentation: Vertical Excitation Energies (eV)

StateCharacterExperimentADC(2)/aug-cc-pVTZCC2/aug-cc-pVTZCCSD/aug-cc-pVTZCC3/aug-cc-pVTZCASPT2/aug-cc-pVTZReference
1 ³A₂n→π1.811.951.931.971.841.84[2][8]
1 ¹A₂n→π2.032.142.122.172.042.04[2][8]
1 ³A₁π→π*-5.235.094.794.824.76[2]
2 ¹A₁n→s5.835.755.805.865.835.83[2][8]

Note: The CC3 and CASPT2 methods show excellent agreement with each other and are considered to provide the most accurate estimates for these states.[2]

Computational methods can be used to explore the potential energy surface (PES) of this compound, locating minima corresponding to stable isomers and transition states that connect them. This is essential for studying reaction mechanisms, such as dissociation or isomerization.

Protocol: Locating Transition States

  • Optimize the geometries of the reactant and product.

  • Propose an initial guess for the transition state (TS) geometry. This can be done using methods like linear synchronous transit (LST) or quadratic synchronous transit (QST2/3).

  • Perform a transition state optimization. Use an algorithm like the Berny algorithm to locate the saddle point on the PES.

  • Verify the transition state. A true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. This can be confirmed by a frequency calculation.

  • Perform an Intrinsic Reaction Coordinate (IRC) calculation. This traces the minimum energy path from the transition state down to the reactant and product, confirming that the TS connects the desired minima.

Calculations have shown that there are large barriers (~85 to 90 kcal/mol) to molecular dissociation (H₂CS → H₂ + CS) or 1,2-hydrogen shifts from this compound on the ground state surface.[12][13]

Visualizations

Computational_Workflow cluster_input 1. Input Preparation cluster_calc 2. Core Calculations cluster_analysis 3. Analysis & Interpretation mol_spec Define Molecule (this compound) method_select Select Method (DFT, MP2, CC...) & Basis Set mol_spec->method_select geom_opt Geometry Optimization method_select->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Confirm minimum excited_state Excited State Calculation (TD-DFT, EOM-CCSD) geom_opt->excited_state pes_scan PES Scan / TS Search geom_opt->pes_scan struct_prop Structure & Properties (Bond lengths, angles) geom_opt->struct_prop vib_spectra Vibrational Spectra (IR, Raman) freq_calc->vib_spectra uv_vis Electronic Spectra (UV-Vis) excited_state->uv_vis reactivity Reaction Pathways & Barriers pes_scan->reactivity Method_Hierarchy cluster_abinitio Ab Initio Methods hybrid Hybrid (B3LYP) range_sep Range-Separated (CAM-B3LYP) hf Hartree-Fock (HF) mp2 MP2 hf->mp2 mp2->hybrid ccsd CCSD(T) mp2->ccsd ccsd->hybrid Accuracy vs. Cost fci Full CI (Exact Solution) ccsd->fci PES_Diagram energy_label Relative Energy coord_label Reaction Coordinate H2CS_GS H2CS (So) 1,0 H2CS_GS->1,0 TS1 TS (Dissociation) 3,0 TS1->3,0 Products H + HCS 5,0 Products->5,0 H2CS_T1 H2CS (T1) 1.5,0 H2CS_T1->1.5,0 p1 p2 p1->p2 p3 p2->p3 3,0.5 3,2.9 3,0.5->3,2.9  ΔE‡

References

Application Notes & Protocols for Ab Initio Potential Energy Surface (PES) Calculations of Thioformaldehyde (H₂CS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thioformaldehyde (H₂CS), the simplest thiocarbonyl compound, is of significant interest in atmospheric and astrophysical chemistry.[1][2][3] It has been detected in various astronomical environments, including molecular clouds, the comet Hale-Bopp, and star-forming regions.[4][5] A precise understanding of its molecular properties, dynamics, and reactivity hinges on the availability of a highly accurate potential energy surface (PES). An ab initio PES, which is derived from first-principles electronic structure theory without empirical data, provides a foundational model for the forces between the atoms in a molecule for all possible geometric configurations. This document outlines the application and protocols for generating a high-accuracy, six-dimensional (6D) PES for the ground electronic state of H₂CS.

Application Notes

An accurate ab initio PES for H₂CS is a powerful theoretical tool with several key applications:

  • Spectroscopic Analysis: The PES is fundamental for calculating rovibrational energy levels.[6] Variational calculations using the PES can predict vibrational term values and rotational constants, which can be compared with high-resolution experimental spectra for validation.[1][7] Purely ab initio surfaces serve as excellent starting points for empirical refinements to create a "spectroscopic" PES capable of reproducing experimental data with very high accuracy.[1][8]

  • Chemical Dynamics: The PES governs the motion of the atoms, making it essential for simulating molecular dynamics. It can be used in quasi-classical trajectory (QCT) studies to investigate reaction mechanisms, energy redistribution, and photodissociation pathways.[3][9]

  • Thermochemical Data: The calculated rovibrational energy levels can be used to compute temperature-dependent partition functions and other thermochemical properties essential for chemical models of astronomical and atmospheric environments.[5]

  • Line Lists for Astrophysics: The PES, combined with an ab initio dipole moment surface (DMS), allows for the generation of comprehensive line lists containing millions to billions of transitions.[4][5][8] These lists are crucial for identifying and quantifying H₂CS in astronomical spectra, particularly from exoplanetary atmospheres.[5]

Experimental Protocols

Protocol 1: High-Accuracy 6D Ab Initio PES Generation

This protocol is based on the high-level computational approach detailed by Yachmenev et al. (2011) for generating a purely ab initio PES for H₂CS with near-spectroscopic accuracy.[1][7] The core idea is to combine a high-quality baseline calculation with several smaller, additive high-level (HL) corrections to achieve the highest feasible accuracy.

Methodology:

  • Primary Electronic Structure Calculation:

    • Method: Employ the explicitly correlated singles and doubles coupled cluster method with a perturbational estimate of connected triple excitations, specifically CCSD(T)-F12b .[1][7] This method offers faster convergence with respect to the basis set size compared to standard CCSD(T).

    • Basis Set: Use F12-optimized correlation consistent basis sets, such as the VTZ-F12 and VQZ-F12 sets.[7] The calculations are performed in the frozen core (FC) approximation at this stage.

  • Geometry Grid Generation:

    • Define a six-dimensional grid of molecular geometries to sample the PES. The internal coordinates can be defined by the C-S bond length, the two C-H bond lengths, the two H-C-S bond angles, and the dihedral angle between the two HCS planes.

    • A comprehensive grid should include a large number of points (e.g., 24,640 points) extending to a high potential energy (e.g., up to 40,000 cm⁻¹) to ensure a global description of the surface.[7]

  • Calculation of High-Level (HL) Corrections:

    • To approach the exact solution of the Schrödinger equation, several additive energy corrections are computed on smaller, appropriately chosen grids and added to the baseline CCSD(T)-F12b energy.[1][7]

    • The total energy (E_total) is given by: E_total = E_fc-CCSD(T)/CBS + ΔE_CV + ΔE_HO + ΔE_SR + ΔE_DBOC

    • a. Core-Valence (CV) Correlation (ΔE_CV): Account for the correlation of core electrons using a method like CCSD(T) with a core-valence basis set (e.g., cc-pCVQZ).

    • b. Higher-Order (HO) Correlation (ΔE_HO): Estimate corrections beyond the CCSD(T) level. This is typically done by calculating the difference between CCSDT(Q) and CCSDT, and even higher-order terms if computationally feasible.[1]

    • c. Scalar Relativistic (SR) Effects (ΔE_SR): Include scalar relativistic effects by computing the one-electron and two-electron Darwin terms or by using the Douglas-Kroll-Hess Hamiltonian.

    • d. Diagonal Born-Oppenheimer Correction (DBOC) (ΔE_DBOC): This correction accounts for the finite mass of the nuclei, going beyond the standard Born-Oppenheimer approximation.[1]

  • Analytical Representation of the PES:

    • The total energies calculated on the global grid are fitted to an analytical function to create a continuous and differentiable representation of the PES.

    • The HL corrections, which are generally small and smooth, can be fitted independently using simpler functions, such as n-mode (many-body) expansions, and then added to the main surface.[1][7] This reduces the computational cost as the HL corrections do not need to be calculated on the full, dense grid.[7]

  • Validation and Refinement:

    • Use the final analytical PES in a variational nuclear motion calculation (e.g., using the TROVE program) to compute rovibrational energy levels.[10]

    • Compare the calculated fundamental vibrational frequencies with experimental values to assess the accuracy of the PES.[1][7]

    • For even higher accuracy, the ab initio equilibrium geometry can be slightly adjusted by calibrating it against experimental rotational energy levels.[6]

Data Presentation

The quantitative results from high-level ab initio calculations are best summarized in tables for clear comparison and evaluation.

Table 1: Summary of Computational Methods for H₂CS PES.

Component Method / Basis Set Purpose
Baseline Energy CCSD(T)-F12b / VQZ-F12 Main contribution to the PES in the frozen-core approximation.[1]
Core-Valence CCSD(T) / aug-cc-pCVQZ Correction for core electron correlation.[1]
Higher-Order Corr. CCSDT(Q) - CCSDT / AVTZ Correction for electron correlation beyond the CCSD(T) level.[1]
Scalar Relativistic CISD/cc-pCVTZ One-electron mass-velocity and Darwin terms.[1]

| DBOC | HF & CISD / aug-cc-pVTZ | Diagonal Born-Oppenheimer Correction.[1] |

Table 2: Comparison of Calculated and Experimental Fundamental Vibrational Frequencies (in cm⁻¹).

Mode Symmetry Description VQZ-F12* PES[1] VQZ-F12*HL PES[1] Experimental[1]
ν₃ A₁ C-S Stretch 1059.26 1059.00 1059.21
ν₂ A₁ CH₂ Scissor 1455.51 1457.86 1457.31
ν₁ A₁ Symm. C-H Stretch 3000.44 2972.11 2971.03
ν₆ B₁ CH₂ Rock 990.23 990.16 991.02
ν₄ B₂ Out-of-Plane Bend 990.23 990.16 990.20
ν₅ B₂ Asymm. C-H Stretch 3084.73 3025.86 3024.60

| Mean Abs. Dev. | | | 1.22 | 1.13 | N/A |

VQZ-F12 is the baseline PES; VQZ-F12HL includes all high-level corrections.

Visualizations

Diagrams created using Graphviz help to visualize the complex workflows and relationships in PES calculations.

G cluster_setup 1. Setup & Grid Generation cluster_calc 2. Ab Initio Energy Calculations cluster_pes 3. PES Construction & Validation A Define Internal Coordinates (6D for H2CS) B Generate Global Geometry Grid (e.g., 24,640 points) A->B C Define Reduced Grids for High-Level Corrections B->C D Calculate Baseline Energy (fc-CCSD(T)-F12b/VQZ-F12) on Global Grid B->D E Calculate High-Level (HL) Corrections (CV, HO, SR, DBOC) on Reduced Grids C->E G Combine Baseline + HL Energies at Each Global Grid Point D->G F Fit HL Corrections to Analytical Functions (n-mode) F->G H Fit Total Energy Points to Final Analytical PES G->H I Variational Calculation of Rovibrational Spectra H->I J Validate Against Experimental Data I->J

Caption: Workflow for a high-accuracy ab initio Potential Energy Surface calculation.

G A Baseline Calculation Frozen-Core CCSD(T)-F12b/VQZ-F12 B Include Core-Valence Correlation A->B + ΔE_CV C Include Higher-Order Correlation B->C + ΔE_HO D Include Scalar Relativistic Effects C->D + ΔE_SR E Include Diagonal Born-Oppenheimer Correction D->E + ΔE_DBOC F Final High-Accuracy PES (VQZ-F12*HL) E->F

Caption: Hierarchy of additive corrections for achieving near-spectroscopic accuracy.

References

Application Notes and Protocols for Quantum Chemical Calculations of Thioformaldehyde's Electronic States

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thioformaldehyde (H₂CS) is the simplest thiocarbonyl compound and serves as a crucial model system for understanding the electronic structure and photochemistry of larger molecules containing the C=S chromophore. Its relatively small size allows for high-level quantum chemical calculations, providing valuable benchmarks for theoretical methods and aiding in the interpretation of experimental spectra. These computational investigations are instrumental in characterizing the ground and excited electronic states, predicting spectroscopic properties, and elucidating photochemical reaction pathways. This document provides detailed application notes and protocols for performing and analyzing quantum chemical calculations on the electronic states of this compound.

Data Presentation

The following tables summarize key quantitative data from various theoretical studies on the electronic states of this compound. These tables facilitate a clear comparison of results obtained using different computational methods and basis sets.

Table 1: Vertical Excitation Energies (in eV) for the Lowest Lying Excited States of this compound.

StateSymmetryCharacterCASSCF/6-31G[1]CASSCF/cc-pVTZ[1]MR-CI[1]Other Theoretical ValuesExperimental Value
S₁¹A₂n → π2.332.302.032.17[2]2.03
T₁³A₂n → π1.991.961.801.84[2]1.78-1.83
S₂¹A₁π → π8.017.907.207.92[2]-
T₂³A₁π → π4.654.604.20--
S₃¹B₂n → σ7.327.256.80--

Table 2: Optimized Geometrical Parameters for the Ground (S₀) and First Excited Triplet (T₁) States of this compound.

StateMethodC-S Bond Length (Å)C-H Bond Length (Å)HCH Angle (°)Out-of-plane Angle (°)
S₀ (¹A₁)SCF/DZ+P[2]1.6241.085116.30
S₀ (¹A₁)Experiment[2]1.6111.093116.90
T₁ (³A₂)SCF/DZ+P[2]1.7971.083118.934.3
T₁ (³A₂)Experiment[2]1.7051.086121.027.0

Table 3: Ground State Dipole Moment of this compound (in Debye).

MethodBasis SetDipole Moment (D)Experimental Value (D)
SCF6-31G*1.7780[1]1.6491[1]
SCFcc-pVTZ2.2022[1]1.6474[1]

Experimental Protocols

This section details the methodologies for performing quantum chemical calculations on this compound's electronic states, based on protocols reported in the literature.

Ground and Excited State Geometry Optimization

Objective: To obtain the equilibrium structures of the ground and various excited electronic states.

Protocol:

  • Software Selection: Utilize a quantum chemistry software package such as Gaussian, MOLPRO, or ORCA.

  • Initial Structure: Define the initial geometry of this compound using standard bond lengths and angles (e.g., from experimental data or a lower level of theory).

  • Method Selection:

    • For the ground state (S₀), employ methods like Hartree-Fock (HF), Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP), or Coupled Cluster with singles and doubles (and perturbative triples) (CCSD(T)).

    • For excited states, especially those with multireference character like the n → π* states, Complete Active Space Self-Consistent Field (CASSCF) is highly recommended.[3] For higher accuracy, follow up with multireference perturbation theory (e.g., CASPT2) or multireference configuration interaction (MRCI). For states well-described by a single configuration, Time-Dependent DFT (TD-DFT) or Equation-of-Motion Coupled Cluster (EOM-CCSD) can be used.

  • Basis Set Selection: Choose a basis set appropriate for the desired accuracy. Pople-style basis sets like 6-31G* are suitable for initial explorations, while correlation-consistent basis sets such as cc-pVTZ or aug-cc-pVTZ are recommended for more accurate calculations.[4][5] Diffuse functions (e.g., in aug-cc-pVTZ) are crucial for describing Rydberg states and anions.

  • Active Space Selection (for CASSCF): The active space should include the orbitals most relevant to the electronic transitions of interest. For the low-lying states of this compound, a minimal active space would include the C=S π and π* orbitals, and the non-bonding lone pair orbital on sulfur (n). A common choice is a (6,5) active space, comprising the C 2p, S 3p, and S 3p' orbitals.

  • Calculation Execution: Perform the geometry optimization calculation. This procedure iteratively adjusts the nuclear coordinates to find the minimum on the potential energy surface for the specified electronic state.

  • Frequency Analysis: After a successful optimization, perform a vibrational frequency calculation at the same level of theory to confirm that the obtained structure is a true minimum (i.e., has no imaginary frequencies).

Vertical Excitation Energy Calculations

Objective: To determine the energy difference between the ground and excited states at the ground state's equilibrium geometry.

Protocol:

  • Optimized Ground State Geometry: Use the optimized geometry of the ground state obtained from the protocol above.

  • Method Selection:

    • CASSCF/CASPT2: Perform a state-averaged CASSCF calculation including the ground state and the excited states of interest.[6] This provides a balanced description of all states. Subsequently, apply CASPT2 to include dynamic electron correlation for more accurate energy predictions.

    • MRCI: For very high accuracy, MRCI calculations can be performed using the CASSCF wavefunction as a reference.

    • EOM-CCSD/CC3: These methods provide a robust and accurate alternative for calculating excitation energies, particularly for states that are not strongly multireference in character.[5][7]

    • TD-DFT: A computationally less expensive method suitable for larger systems, but its accuracy can be dependent on the chosen functional and the nature of the excited state.

  • Basis Set: As with geometry optimizations, use a high-quality basis set like aug-cc-pVTZ for reliable results.

  • Calculation Execution: Perform a single-point energy calculation for the ground and excited states at the fixed ground state geometry. The vertical excitation energy is the difference between the excited state energy and the ground state energy.

Calculation of Spectroscopic Properties

Objective: To compute properties such as oscillator strengths and dipole moments, which are crucial for interpreting experimental spectra.

Protocol:

  • Wavefunction Generation: Use the wavefunctions obtained from the excited state calculations (e.g., CASSCF, EOM-CCSD).

  • Property Calculation:

    • Oscillator Strengths: These are typically calculated as part of the output of TD-DFT and EOM-CCSD calculations and indicate the intensity of an electronic transition. For multireference methods, they can be computed from the transition dipole moments.

    • Dipole Moments: The electric dipole moment for each electronic state can be calculated as an expectation value from the corresponding wavefunction.

  • Analysis: Compare the calculated oscillator strengths with experimental absorption intensities to aid in the assignment of spectral bands. Analyze the change in dipole moment upon excitation to understand the charge redistribution that occurs.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the quantum chemical study of this compound's electronic states.

G cluster_workflow Computational Workflow for this compound Electronic States start Define Initial H2CS Geometry opt_gs Ground State (S0) Geometry Optimization (e.g., CCSD(T)/aug-cc-pVTZ) start->opt_gs freq_gs Frequency Analysis of S0 (Confirm Minimum) opt_gs->freq_gs sp_ex Vertical Excitation Energy Calculation (e.g., CASPT2, EOM-CCSD) freq_gs->sp_ex opt_ex Excited State (S1, T1, etc.) Geometry Optimization (e.g., CASSCF/aug-cc-pVTZ) sp_ex->opt_ex end Analysis and Comparison with Experiment sp_ex->end freq_ex Frequency Analysis of Excited State (Confirm Minimum) opt_ex->freq_ex props Calculate Spectroscopic Properties (Oscillator Strengths, Dipole Moments) freq_ex->props props->end

Caption: Workflow for quantum chemical calculations of this compound.

G cluster_states Electronic States and Transitions of this compound S0 S0 (¹A₁) Ground State S1 S1 (¹A₂) (n -> π*) S0->S1 Absorption (Allowed by vibronic coupling) S2 S2 (¹A₁) (π -> π*) S0->S2 Absorption (Allowed) S1->S0 Fluorescence / Internal Conversion T1 T1 (³A₂) (n -> π*) S1->T1 Intersystem Crossing T1->S0 Phosphorescence T2 T2 (³A₁) (π -> π*)

Caption: Key electronic states and transitions in this compound.

References

Application Notes and Protocols for the Detection of Thioformaldehyde (H₂CS) in Cometary Atmospheres

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioformaldehyde (H₂CS), a sulfur-bearing analog of formaldehyde, is a molecule of significant interest in astrochemistry. Its presence and abundance in cometary atmospheres provide crucial insights into the chemical and physical conditions of the early solar nebula where comets formed. As pristine remnants of the early solar system, comets carry a chemical inventory that may have contributed to the origin of life on Earth. Therefore, the detection and characterization of molecules like this compound are fundamental to understanding prebiotic chemical pathways.

These application notes provide detailed methodologies for the detection of this compound in cometary atmospheres using remote sensing and in-situ techniques. The protocols are designed to guide researchers in planning and executing observational campaigns and in the analysis of data from space missions.

Detection Method 1: Radio Spectroscopy

Radio spectroscopy is a powerful remote sensing technique for identifying and quantifying molecules in the gas phase of cometary comae. The detection of H₂CS is achieved by observing its rotational transitions at millimeter and submillimeter wavelengths.

Principle

This compound possesses a permanent dipole moment, resulting in a distinct rotational spectrum. When H₂CS molecules in the cometary coma are excited, primarily through collisions, they emit photons at specific frequencies as they transition to lower rotational energy levels. These emission lines can be detected by ground-based radio telescopes. The frequency and intensity of these lines allow for the unambiguous identification of the molecule and the determination of its abundance and excitation temperature.

Key Observational Parameters for H₂CS

Observations should target known rotational transitions of this compound. The selection of specific transitions will depend on the capabilities of the telescope and the expected excitation temperature of the cometary coma.

TransitionFrequency (GHz)Upper State Energy (K)
1₁₀ - 1₁₁1.0461.3
2₁₁ - 2₁₂3.1393.9
3₁₂ - 3₁₃7.2898.0
4₁₃ - 4₁₄13.44113.6
7₁₆ - 6₁₅244.04850.0

Frequency data is essential for tuning the receivers of the radio telescope to the correct spectral lines.

Experimental Protocol: Atacama Large Millimeter/submillimeter Array (ALMA)

ALMA's high sensitivity and spatial resolution make it an ideal instrument for detecting and mapping the distribution of molecules like H₂CS in cometary atmospheres.[1][2]

1.3.1. Observation Setup

  • Target Selection: A reasonably bright comet with a known gas production rate is ideal.

  • Frequency Setup:

    • Configure the ALMA correlator to cover one or more of the H₂CS rotational transitions. For example, targeting the 7₁₆ - 6₁₅ transition at ~244 GHz.

    • Simultaneously observe other molecular lines (e.g., CS, H₂CO, HCN) to contextualize the H₂CS detection.

    • Include a continuum band to measure the dust emission.

  • Array Configuration: A compact array configuration is suitable for detecting the overall molecular abundance, while a more extended configuration can be used to map the spatial distribution of H₂CS within the coma.

  • Pointing and Calibration:

    • The pointing center should be the comet's nucleus.

    • Regular pointing corrections are necessary to account for the comet's proper motion.

    • Perform bandpass, phase, and flux calibration using nearby quasars.

1.3.2. Data Acquisition

  • The total observing time will depend on the comet's brightness and the desired signal-to-noise ratio.

  • Employ a position-switching or frequency-switching mode to subtract the background sky emission.

  • Data is recorded as visibility data from each antenna pair.

1.3.3. Data Analysis

  • Calibration: Apply the calibration tables to the raw visibility data using the CASA (Common Astronomy Software Applications) package.

  • Imaging: Fourier transform the calibrated visibility data to create a spectral cube (Right Ascension, Declination, Frequency).

  • Spectral Analysis:

    • Extract the spectrum at the position of the comet's nucleus.

    • Identify the H₂CS emission line and fit it with a Gaussian profile to determine its intensity, width, and velocity shift.

  • Column Density and Production Rate Calculation:

    • Assuming Local Thermodynamic Equilibrium (LTE), the column density of H₂CS can be derived from the line intensity.

    • The production rate (Q) can then be calculated using a coma model (e.g., the Haser model).

ALMA Observational Workflow

Detection Method 2: In-Situ Mass Spectrometry

In-situ mass spectrometry provides direct measurements of the composition of a comet's coma by a spacecraft flying through it. The Rosetta mission, with its suite of instruments, has provided a wealth of data on the molecular composition of comet 67P/Churyumov-Gerasimenko.

Principle

Mass spectrometers ionize gas molecules from the cometary coma and then separate these ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum reveals the masses of the constituent molecules, allowing for their identification. High-resolution mass spectrometers can distinguish between molecules with very similar masses (isobars).

Key Instruments on the Rosetta Mission
  • ROSINA-DFMS (Rosetta Orbiter Spectrometer for Ion and Neutral Analysis - Double Focusing Mass Spectrometer): This instrument on the orbiter provided high-mass-resolution spectra of the neutral gas and ions in the coma, allowing for the separation of molecules with similar integer masses.[3][4][5][6]

  • COSAC (Cometary Sampling and Composition experiment): Located on the Philae lander, COSAC was a gas chromatograph-mass spectrometer designed to analyze the composition of volatile compounds from samples drilled from the nucleus.[7][8][9][10][11][12]

Experimental Protocol: In-Situ Analysis (based on Rosetta/ROSINA)

2.3.1. Instrument Operation

  • Gas Inlet: The instrument's ion source is exposed to the ambient cometary gas.

  • Ionization: Neutral molecules are ionized, typically by electron impact.

  • Mass Analysis: The resulting ions are accelerated and deflected by electric and magnetic fields, which separate them according to their m/z ratio.

  • Detection: An ion detector counts the number of ions at each m/z, generating a mass spectrum.

2.3.2. Data Acquisition

  • Spectra are acquired at different distances from the comet nucleus and at various times to monitor changes in the coma's composition as the comet's activity level changes with its distance from the Sun.

  • The high mass resolution of an instrument like DFMS is crucial for distinguishing H₂CS (m/z ≈ 46.00) from other potential species with similar masses.

2.3.3. Data Analysis

  • Mass Calibration: The m/z axis of the spectra is precisely calibrated.

  • Peak Identification: Peaks in the mass spectrum are identified based on their m/z ratio. The high resolution allows for the determination of the elemental composition of the detected ions.

  • Abundance Determination: The relative abundance of a molecule is determined from the intensity of its corresponding peak in the mass spectrum, taking into account the instrument's sensitivity and the ionization cross-section of the molecule.

  • Spatial and Temporal Mapping: By combining data from multiple orbits and different phases of the mission, the spatial distribution and temporal evolution of H₂CS in the coma can be mapped.

In-Situ Mass Spectrometry Workflow

Quantitative Data Summary

The detection of this compound in comets is challenging, and to date, there has been one tentative detection and several upper limits reported.

CometMethodH₂CS Production Rate (molecules/s)Abundance relative to H₂O (%)Reference
C/1995 O1 (Hale-Bopp)Radio SpectroscopyNot explicitly stated, but detection reported~0.004[13]
C/1995 O1 (Hale-Bopp)Radio SpectroscopyNot explicitly stated< 0.04[13]
C/1995 O1 (Hale-Bopp)Radio SpectroscopyNot explicitly stated0.05 (relative to H₂S)[14]

Note: The detection in Comet Hale-Bopp is described as tentative and based on a single emission line with a limited signal-to-noise ratio.[13]

Conclusion

The detection of this compound in cometary atmospheres provides a valuable data point for understanding the sulfur chemistry in the early solar system. While challenging, the methods outlined in these application notes, particularly radio spectroscopy with sensitive instruments like ALMA and in-situ mass spectrometry on future cometary missions, offer promising avenues for the definitive identification and quantification of this important molecule. The provided protocols, based on successful observations of other cometary molecules, serve as a robust framework for future investigations into the chemical composition of these icy bodies.

References

Application of Thioformaldehyde in Synthetic Organosulfur Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioformaldehyde (CH₂S), the simplest thioaldehyde, is a highly reactive and unstable organosulfur compound that readily polymerizes or trimerizes to 1,3,5-trithiane (B122704) under normal conditions.[1] However, its transient nature belies its utility as a potent dienophile and building block in synthetic organosulfur chemistry. By generating this compound in situ, chemists can harness its reactivity in a controlled manner to construct a variety of sulfur-containing heterocycles, which are significant scaffolds in medicinal chemistry and materials science.[2][3] This document provides detailed application notes and experimental protocols for the generation and synthetic application of this compound, with a focus on its use in thia-Diels-Alder reactions.

Generation of this compound

Due to its instability, this compound is almost exclusively generated in situ for synthetic purposes. The choice of precursor and generation method depends on the desired reaction conditions and scale.

1. Photochemical Generation:

A modern and efficient method for generating thioaldehydes involves the photochemical Norrish Type II reaction of α-thioether-substituted acetophenones.[4][5] This approach offers mild reaction conditions and is particularly well-suited for continuous flow systems, which can improve reaction yields and safety by minimizing the concentration of the reactive intermediate at any given time.

2. Thermal Generation:

  • Pyrolysis of Dimethyl Disulfide: The thermal decomposition of dimethyl disulfide is a well-established method for producing this compound in the gas phase.[6] This method is often employed in studies of the fundamental properties of this compound but can also be adapted for synthetic applications where the gaseous reactant is trapped by a suitable substrate.

  • Flash Vacuum Pyrolysis (FVP): FVP of precursors like 1,3,5-trithiane allows for the generation of monomeric this compound in the gas phase, which can then be co-condensed with a reaction partner at low temperatures.[7] This technique is powerful for preparing highly reactive species and studying their subsequent reactions under controlled conditions.

Applications in Synthetic Organosulfur Chemistry

The primary synthetic application of in situ generated this compound is in cycloaddition reactions, where it serves as a reactive dienophile to form six-membered sulfur-containing heterocycles.

Thia-Diels-Alder Reactions:

This compound readily participates in [4+2] cycloaddition reactions with conjugated dienes to afford 3,6-dihydro-2H-thiopyrans.[2][4][8] This reaction is a powerful tool for the stereoselective synthesis of these important heterocyclic scaffolds. The reactivity of the this compound dienophile can be influenced by substituents, and the reaction often proceeds with high regioselectivity.

Data Presentation

Table 1: Substrate Scope for the Photochemical Thia-Diels-Alder Reaction in Continuous Flow

EntryDieneThioaldehyde PrecursorProductYield (%)
12,3-Dimethyl-1,3-butadienePhenylacyl sulfide4,5-Dimethyl-3,6-dihydro-2H-thiopyran83
2IsoprenePhenylacyl sulfide4-Methyl-3,6-dihydro-2H-thiopyran75
3(E)-1,3-PentadienePhenylacyl sulfide6-Methyl-3,6-dihydro-2H-thiopyran67
4CyclopentadienePhenylacyl sulfide2-Thiabicyclo[2.2.1]hept-5-ene92
51,3-CyclohexadienePhenylacyl sulfide2-Thiabicyclo[2.2.2]oct-5-ene88

Data extracted from a representative study on the continuous flow photochemical generation and reaction of thioaldehydes.[4]

Experimental Protocols

Protocol 1: Photochemical Generation and Thia-Diels-Alder Reaction of this compound in a Continuous Flow System

This protocol describes a general procedure for the synthesis of 3,6-dihydro-2H-thiopyrans via a photochemical continuous flow method.[4][5]

Materials:

  • α-Thioether-substituted acetophenone (B1666503) (thioaldehyde precursor)

  • Conjugated diene

  • Acetonitrile (HPLC grade)

  • Continuous flow reactor equipped with a UV lamp (e.g., 365 nm)

  • Syringe pumps

  • Back-pressure regulator

Procedure:

  • Prepare a solution of the thioaldehyde precursor (e.g., 0.1 M) in acetonitrile.

  • Prepare a separate solution of the conjugated diene (e.g., 0.5 M, 5 equivalents) in acetonitrile.

  • Set up the continuous flow reactor with the desired residence time by adjusting the flow rates of the syringe pumps and the reactor volume.

  • Pump the two solutions through a T-mixer into the photoreactor, which is irradiated with the UV lamp.

  • Maintain a constant back pressure (e.g., 5 bar) using a back-pressure regulator to ensure a stable flow and prevent bubble formation.

  • Collect the reaction mixture at the outlet of the reactor.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 3,6-dihydro-2H-thiopyran.

Protocol 2: General Procedure for Thermal Generation and Trapping of this compound via Flash Vacuum Pyrolysis (FVP)

This protocol outlines a general approach for the gas-phase generation of this compound and its subsequent reaction with a diene.[7][9][10]

Materials:

  • 1,3,5-Trithiane (this compound precursor)

  • Conjugated diene

  • FVP apparatus with a pyrolysis tube (quartz)

  • High-vacuum pump

  • Cold trap (liquid nitrogen)

Procedure:

  • Place the 1,3,5-trithiane in the sublimation oven of the FVP apparatus.

  • Pack the pyrolysis tube with an inert material like quartz wool.

  • Heat the pyrolysis tube to the desired temperature (e.g., 500-700 °C).

  • Evacuate the system to a high vacuum (e.g., < 10⁻³ mbar).

  • Cool the collection flask with liquid nitrogen.

  • Slowly heat the sublimation oven to volatilize the 1,3,5-trithiane, which will pass through the hot pyrolysis zone, generating this compound.

  • Simultaneously, introduce the conjugated diene into the system so that it co-condenses with the generated this compound in the cold trap.

  • After the sublimation is complete, slowly warm the collection flask to room temperature to allow the Diels-Alder reaction to occur in the condensed phase.

  • Isolate and purify the product using standard techniques such as distillation or chromatography.

Mandatory Visualization

experimental_workflow cluster_photochemical Photochemical Generation (Continuous Flow) precursor_sol Thioaldehyde Precursor Solution pump1 Syringe Pump 1 precursor_sol->pump1 diene_sol Diene Solution pump2 Syringe Pump 2 diene_sol->pump2 mixer T-Mixer pump1->mixer pump2->mixer photoreactor UV Photoreactor mixer->photoreactor bpr Back-Pressure Regulator photoreactor->bpr collection Product Collection bpr->collection

Figure 1: Experimental workflow for photochemical generation and trapping of this compound.

reaction_pathway cluster_generation In Situ Generation cluster_reaction Thia-Diels-Alder Reaction precursor Thioaldehyde Precursor This compound This compound (CH₂S) precursor->this compound hv or Δ product 3,6-Dihydro-2H-thiopyran This compound->product diene Conjugated Diene diene->product

Figure 2: General reaction pathway for the application of this compound.

Relevance to Drug Development

Sulfur-containing heterocycles are a cornerstone of medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. The 3,6-dihydro-2H-thiopyran core and related structures synthesized using this compound are considered privileged scaffolds. These structures can serve as starting points for the development of novel therapeutic agents due to their unique stereochemical and electronic properties, which can favorably influence pharmacokinetic and pharmacodynamic profiles. While direct applications of this compound-derived compounds in marketed drugs are not extensively documented, the synthetic routes it enables are of significant interest to drug discovery programs seeking to expand their chemical space with novel organosulfur compounds.

References

Application Notes and Protocols: Thioformaldehyde as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thioformaldehyde (CH₂S), the simplest thioaldehyde, is a highly reactive and unstable compound that readily oligomerizes. However, its transient existence as a reactive intermediate makes it a valuable C1 synthon in organic synthesis. This document provides detailed application notes and protocols for the in situ generation of this compound and its subsequent use in cycloaddition and ene reactions.

Generation of this compound

Due to its instability, this compound is generated in situ for synthetic applications. The two primary methods are photochemical generation and thermal retro-Diels-Alder reactions.

Photochemical Generation from Phenylacyl Sulfides

A modern and efficient method for generating thioaldehydes involves the photochemical Norrish Type II fragmentation of phenylacyl sulfides. This approach offers mild reaction conditions and is particularly well-suited for continuous flow chemistry, which minimizes the decomposition of the reactive this compound.

Protocol 1: General Procedure for Photochemical Generation of Thioaldehydes in a Continuous Flow System

This protocol is adapted from the work of Sachse and Schneider on the continuous flow synthesis of 2H-thiopyrans.

Experimental Setup:

A continuous flow reactor consisting of FEP tubing (e.g., 1.0 mm inner diameter) coiled around a UV light source (e.g., a 365 nm LED array or a medium-pressure mercury lamp) is used. The reactor is cooled to the desired temperature (e.g., -10 °C) using a cryostat. Reactant solutions are introduced into the flow system using syringe pumps.

  • Reactant Solution Preparation: A solution of the appropriate phenylacyl sulfide (B99878) precursor (e.g., S-benzyl phenylglyoxylate (B1224774) for generating thiobenzaldehyde) and the diene trapping agent in a suitable solvent (e.g., dichloromethane) is prepared. The concentration of the phenylacyl sulfide is typically in the range of 0.05-0.1 M, and a stoichiometric excess of the diene (e.g., 5-10 equivalents) is used.

  • Reaction Execution: The reactant solution is pumped through the photochemical reactor at a defined flow rate, which determines the residence time. The residence time is optimized for each specific reaction, but is typically in the range of 15-60 minutes.

  • Work-up: The output from the reactor is collected, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Applications in Organic Synthesis

Thia-Diels-Alder Reactions

In situ generated this compound is an excellent dienophile in thia-Diels-Alder reactions, providing access to various sulfur-containing six-membered heterocycles, such as 3,6-dihydro-2H-thiopyrans.

Protocol 2: Synthesis of 2-Ethoxycarbonyl-3,6-dihydro-2H-thiopyran via Photochemical Thia-Diels-Alder Reaction

This protocol is a representative example based on the continuous flow methodology.

  • Reactant Solution: A solution of S-acetylmethyl phenylglyoxylate (1.0 eq) and ethyl 2,4-pentadienoate (5.0 eq) in dichloromethane (B109758) (0.1 M with respect to the phenylacyl sulfide) is prepared.

  • Reaction Conditions: The solution is passed through the continuous flow reactor at a residence time of 30 minutes with irradiation at 365 nm and a reaction temperature of -10 °C.

  • Work-up and Characterization: The collected reaction mixture is concentrated, and the residue is purified by column chromatography (hexanes/ethyl acetate (B1210297) gradient) to yield the desired 3,6-dihydro-2H-thiopyran. The product is characterized by NMR and mass spectrometry.

Quantitative Data for Thia-Diels-Alder Reactions

EntryThioaldehyde PrecursorDieneProductYield (%)
1S-Acetylmethyl phenylglyoxylate2,3-Dimethyl-1,3-butadiene4,5-Dimethyl-3,6-dihydro-2H-thiopyran95
2S-Acetylmethyl phenylglyoxylateIsoprene4-Methyl-3,6-dihydro-2H-thiopyran88
3S-Benzoylmethyl phenylglyoxylateCyclopentadiene3-Phenyl-3,3a,6,6a-tetrahydro-2H-cyclopenta[d]thiazole92
4S-Acetylmethyl phenylglyoxylateDanishefsky's diene2-(tert-Butyldimethylsilyloxy)-2H-thiopyran78

Spectroscopic Data for a Representative 3,6-Dihydro-2H-thiopyran (4-Methyl-3,6-dihydro-2H-thiopyran)

TechniqueData
¹H NMR (CDCl₃, 400 MHz)δ 5.45 (br s, 1H), 3.20 (t, J = 5.6 Hz, 2H), 2.75 (s, 2H), 2.30 (t, J = 5.6 Hz, 2H), 1.70 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz)δ 132.5, 120.1, 31.0, 29.8, 26.5, 23.4
MS (EI)m/z (%) = 114 (M⁺, 45), 99 (100), 71 (58), 45 (35)

Diagram 1: Workflow for Photochemical Thia-Diels-Alder Reaction

workflow cluster_prep Reactant Preparation cluster_reaction Continuous Flow Reaction cluster_workup Work-up and Purification Precursor Phenylacyl Sulfide Solution Reactant Solution Precursor->Solution Diene Diene Diene->Solution Solvent Solvent (DCM) Solvent->Solution Pump Syringe Pump Solution->Pump Reactor Photochemical Reactor (365 nm, -10 °C) Pump->Reactor Collection Product Collection Reactor->Collection Evaporation Solvent Evaporation Collection->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Product Purified Product Chromatography->Product

Caption: Workflow for the photochemical generation of this compound and subsequent thia-Diels-Alder reaction in a continuous flow system.

Ene Reactions

The high reactivity of the C=S double bond in this compound also allows it to participate in ene reactions with alkenes possessing allylic hydrogens. This reaction provides a route to homoallylic sulfides.

Protocol 3: Representative Procedure for the Ene Reaction of this compound with β-Pinene

In situ generated this compound can be trapped by β-pinene in an ene reaction. This protocol is a representative procedure, as detailed experimental data for this specific reaction is scarce.

  • Generation of this compound: this compound is generated in situ via the thermolysis of a suitable precursor, such as 1,3,5-trithiane, at elevated temperatures in a sealed tube, or photochemically as described in Protocol 1.

  • Reaction with β-Pinene: A solution of the this compound precursor and an excess of β-pinene (e.g., 5-10 equivalents) in a high-boiling solvent (e.g., toluene (B28343) or xylene for thermal generation) is heated in a sealed tube or passed through the photochemical reactor.

  • Work-up and Characterization: After the reaction is complete (monitored by TLC or GC-MS), the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting homoallylic sulfide is purified by column chromatography and characterized by spectroscopic methods.

Diagram 2: Ene Reaction of this compound with β-Pinene

ene_reaction This compound This compound (CH₂S) TransitionState Ene Reaction Transition State This compound->TransitionState ene BetaPinene β-Pinene BetaPinene->TransitionState enophile Product Homoallylic Sulfide Product TransitionState->Product

Caption: The ene reaction between in situ generated this compound and β-pinene.

Synthesis of Thiophenes

While not a direct cycloaddition of this compound in its typical role, it can be a precursor for the construction of thiophene (B33073) rings. One conceptual approach involves the reaction of this compound with a 1,3-diyne. A more established method for thiophene synthesis that utilizes a C-S bond-forming principle is the Paal-Knorr thiophene synthesis, which uses a 1,4-dicarbonyl compound and a sulfur source. For a direct application of a this compound equivalent, a two-step process can be envisioned.

Protocol 4: Conceptual Two-Step Synthesis of a Tetrasubstituted Thiophene

This protocol outlines a conceptual pathway, as direct one-pot syntheses of thiophenes from this compound are not widely reported in standard literature.

  • Step 1: [4+2] Cycloaddition with an Alkyne Dienophile: this compound, generated in situ (e.g., photochemically), is reacted with an electron-deficient alkyne, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), in a Diels-Alder reaction to form a 2H-thiopyran derivative.

  • Step 2: Oxidation and Rearrangement: The resulting 2H-thiopyran is then subjected to oxidation (e.g., with m-CPBA) followed by thermal or acid-catalyzed rearrangement to furnish the aromatic thiophene ring.

Diagram 3: Conceptual Pathway for Thiophene Synthesis

thiophene_synthesis This compound In situ This compound DielsAlder [4+2] Cycloaddition This compound->DielsAlder DMAD Dimethyl Acetylenedicarboxylate DMAD->DielsAlder Thiopyran 2H-Thiopyran Intermediate DielsAlder->Thiopyran Oxidation Oxidation & Rearrangement Thiopyran->Oxidation Thiophene Thiophene Product Oxidation->Thiophene

Caption: A conceptual two-step pathway for the synthesis of thiophenes from this compound.

Safety and Handling

This compound is a reactive and potentially hazardous substance. All manipulations involving its in situ generation should be carried out in a well-ventilated fume hood. Precursors to this compound may also have specific handling requirements. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Continuous flow setups should be carefully assembled and checked for leaks before use.

Application Notes and Protocols for Trapping and Isolating Reactive Thioaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioaldehydes are highly reactive organosulfur compounds characterized by a carbon-sulfur double bond. Their inherent instability and propensity to undergo rapid polymerization or react with other cellular components make them challenging to isolate and study. However, their transient existence is implicated in various biological processes and they are valuable intermediates in organic synthesis. Effective trapping and isolation techniques are therefore crucial for their characterization and for understanding their roles in chemical and biological systems.

These application notes provide an overview of the primary methods for trapping and isolating reactive thioaldehydes, with a focus on the widely employed Diels-Alder cycloaddition. Detailed experimental protocols and quantitative data are presented to guide researchers in successfully capturing these transient species.

Primary Trapping Technique: Diels-Alder Cycloaddition

The [4+2] cycloaddition reaction, commonly known as the Diels-Alder reaction, is the most effective and widely used method for trapping reactive thioaldehydes. In this reaction, the thioaldehyde acts as a dienophile and reacts with a conjugated diene to form a stable six-membered heterocyclic adduct.

Key Advantages of Diels-Alder Trapping:

  • High Efficiency: The reactions are often high-yielding and can proceed under mild conditions.[1]

  • Versatility: A wide range of dienes can be employed, allowing for the synthesis of diverse adducts.

  • Stability of Adducts: The resulting cycloadducts are generally stable, facilitating their isolation and characterization.

Commonly Used Dienes for Trapping Thioaldehydes

A variety of dienes can be used to trap thioaldehydes, with the choice of diene often influencing the reaction rate and the stability of the resulting adduct.

DieneThioaldehyde ExampleYield (%)Reference
Anthracene (B1667546)ThiobenzaldehydeHigh Yielding[1]
Cyclopentadiene (B3395910)Thioacetaldehyde (B13765720)Not specified
2,3-Dimethyl-1,3-butadieneEthyl thioxoacetateGood Yield[2]

Note: "High Yielding" and "Good Yield" are reported in the literature where specific quantitative data is not provided.

Experimental Protocols

Protocol 1: Generation and Trapping of Thiobenzaldehyde via Thermoylsis of an Alkyl Thiosulfinate

This protocol describes the generation of thiobenzaldehyde by thermolysis of S-benzyl benzenethiosulfinate and its subsequent trapping with anthracene.

Materials:

  • S-benzyl benzenethiosulfinate

  • Anthracene

  • Toluene (B28343), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Standard glassware for workup and purification

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve S-benzyl benzenethiosulfinate (1.0 eq) and anthracene (1.2 eq) in anhydrous toluene.

  • Thermolysis and Trapping: Heat the reaction mixture to reflux with vigorous stirring. The thiobenzaldehyde is generated in situ and immediately trapped by the anthracene.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Workup: Allow the reaction mixture to cool to room temperature. Remove the toluene under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to isolate the thiobenzaldehyde-anthracene adduct.

  • Characterization: Characterize the purified adduct using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure.

Protocol 2: Photochemical Generation and Trapping of a Thioaldehyde

This protocol outlines the generation of a thioaldehyde from a phenacyl sulfide (B99878) precursor via photolysis and its trapping with a diene. This method is noted for being a quantitative process.[3][4]

Materials:

  • Phenacyl sulfide precursor

  • Diene (e.g., cyclopentadiene or a functionalized diene)

  • Solvent transparent to the irradiation wavelength (e.g., acetonitrile, dichloromethane)

  • Photoreactor equipped with a suitable UV lamp (e.g., medium-pressure mercury lamp)

  • Reaction vessel made of quartz or borosilicate glass

  • Magnetic stirrer

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • Solution Preparation: In a suitable reaction vessel, dissolve the phenacyl sulfide precursor (1.0 eq) and an excess of the chosen diene (e.g., 5-10 eq) in the selected solvent.

  • Photolysis: Place the reaction vessel in the photoreactor and irradiate the solution with UV light while stirring. The phenacyl sulfide undergoes a Norrish Type II reaction to generate the thioaldehyde in situ.[5][6]

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC to follow the disappearance of the phenacyl sulfide.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the resulting cycloadduct by silica gel column chromatography.

  • Characterization: Confirm the structure of the isolated adduct using spectroscopic techniques (NMR, IR, MS).

Alternative Trapping Techniques

While Diels-Alder cycloaddition is the most common method, other reactions can be employed to trap thioaldehydes, particularly with nucleophilic reagents.

  • Reaction with Amines: Thioaldehydes can react with primary and secondary amines to form enamines or other adducts.

  • Reaction with Thiols: In some contexts, thiols can react with thioaldehydes, although this is less common as a preparative trapping method.

  • Reaction with Ylides: The reaction of thiobenzaldehyde with dithiophosphine ylides has been used to form C2PS3 ring systems, inferring the transient existence of the thioaldehyde.[7]

Visualizing the Workflow and Concepts

Workflow for Thioaldehyde Trapping

G General Workflow for Trapping Reactive Thioaldehydes cluster_generation Thioaldehyde Generation (in situ) cluster_trapping Trapping Reaction cluster_analysis Isolation & Characterization precursor Thioaldehyde Precursor (e.g., Phenacyl Sulfide, Alkyl Thiosulfinate) generation Generation Method (e.g., Photolysis, Thermolysis) precursor->generation thioaldehyde Reactive Thioaldehyde generation->thioaldehyde reaction Trapping Reaction (e.g., Diels-Alder) thioaldehyde->reaction trapping_reagent Trapping Reagent (e.g., Diene, Nucleophile) trapping_reagent->reaction adduct Stable Adduct reaction->adduct purification Purification (e.g., Chromatography) adduct->purification characterization Spectroscopic Characterization (NMR, MS, IR) purification->characterization

Caption: General workflow for the generation, trapping, and analysis of reactive thioaldehydes.

Diels-Alder Trapping Mechanism

G Diels-Alder Trapping of a Thioaldehyde thioaldehyde Thioaldehyde (Dienophile) transition_state [4+2] Cycloaddition Transition State thioaldehyde->transition_state + diene Conjugated Diene diene->transition_state cycloadduct Stable Cycloadduct transition_state->cycloadduct

Caption: The Diels-Alder reaction mechanism for trapping a thioaldehyde with a conjugated diene.

References

Application Notes and Protocols for Matrix Isolation Spectroscopy of Thioformaldehyde and its Photochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental techniques and photochemical investigations of thioformaldehyde (H₂CS) using matrix isolation spectroscopy. The protocols outlined below are intended to guide researchers in the successful generation, isolation, and characterization of this transient species and its photochemical products.

Introduction to Matrix Isolation of this compound

Matrix isolation is a powerful technique for studying highly reactive molecules, such as this compound, by trapping them in an inert, solid matrix at cryogenic temperatures (typically 4-20 K).[1][2] This environment prevents intermolecular reactions and allows for detailed spectroscopic characterization of the isolated species. This compound is of significant interest due to its role as a transient intermediate in various chemical and biological processes. Its instability at room temperature necessitates the use of techniques like matrix isolation for in-depth study.

The primary method for generating this compound in a matrix is through the in situ photolysis of a suitable precursor molecule co-deposited with the matrix gas.[3] Methylene (B1212753) trithiocarbonate (B1256668) (CH₂S₃) has been demonstrated to be a clean and efficient precursor for this purpose.[3]

Experimental Protocols

Synthesis of Methylene Trithiocarbonate (Precursor)

A general and efficient method for the synthesis of trithiocarbonates involves the reaction of an appropriate dihalide with a source of the trithiocarbonate anion. The following protocol is adapted from established methods for trithiocarbonate synthesis.[4][5]

Materials:

  • Diiodomethane (B129776) (CH₂I₂) or Dibromomethane (B42720) (CH₂Br₂)

  • Carbon disulfide (CS₂)

  • Cesium carbonate (Cs₂CO₃) or another suitable base

  • Dimethyl sulfoxide (B87167) (DMSO) or another polar apathetic solvent

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve cesium carbonate in DMSO.

  • Slowly add carbon disulfide to the stirred solution at room temperature. The solution will typically change color, indicating the formation of the trithiocarbonate anion.

  • To this solution, add diiodomethane or dibromomethane dropwise. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

  • Allow the reaction to stir at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

  • The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure methylene trithiocarbonate.

  • The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Matrix Isolation Experimental Setup

The matrix isolation apparatus consists of a high-vacuum chamber containing a cryogenically cooled substrate (e.g., a CsI or BaF₂ window for infrared spectroscopy) onto which the matrix gas and the precursor are co-deposited.

Key Components:

  • High-vacuum chamber: Evacuated to pressures of 10⁻⁶ to 10⁻⁷ torr to prevent contamination.

  • Cryostat: A closed-cycle helium refrigerator or a liquid helium dewar to cool the substrate to temperatures as low as 4 K.

  • Deposition system: A gas inlet line for the matrix gas (e.g., argon, nitrogen, xenon) and a separate heated inlet or a standard gas line for the precursor.

  • Spectrometer: An FTIR spectrometer is typically used to record the vibrational spectra of the matrix-isolated species.

  • Photolysis source: A UV lamp (e.g., a mercury arc lamp with filters or a laser) to irradiate the matrix and induce photochemical reactions.

Matrix Deposition and Generation of this compound

Procedure:

  • The precursor, methylene trithiocarbonate, is placed in a sample holder connected to the deposition line. If it is a solid, the line may be gently heated to increase its vapor pressure.

  • The matrix gas (e.g., high-purity argon) is introduced into the vacuum chamber through a separate line.

  • The precursor and the matrix gas are co-deposited onto the cold substrate (typically at 10-15 K for argon) at a controlled rate. The matrix-to-sample ratio is typically high (e.g., 1000:1) to ensure proper isolation.

  • An initial FTIR spectrum of the matrix-isolated precursor is recorded.

  • The matrix is then irradiated with a UV source. For the photolysis of methylene trithiocarbonate to this compound, a low-pressure mercury lamp emitting at 254 nm is effective.[3]

  • FTIR spectra are recorded periodically during photolysis to monitor the disappearance of the precursor and the appearance of the this compound and other photoproducts (in this case, CS₂).

Spectroscopic Data

The vibrational frequencies of this compound and its isotopologues are crucial for their identification within the matrix. The following table summarizes the experimentally observed and theoretically calculated vibrational frequencies.

Vibrational ModeH₂CS (Argon Matrix) [cm⁻¹][2]CD₂S (Argon Matrix) [cm⁻¹]H₂CS (Nitrogen Matrix) [cm⁻¹][3]Theoretical H₂CS [cm⁻¹]Theoretical CD₂S [cm⁻¹]Assignment
ν₁ (a₁)3025.62259.9302830482280Sym. CH₂ stretch
ν₂ (a₁)1059.2800.510601063801C=S stretch
ν₃ (a₁)---14571083CH₂ scissor
ν₄ (b₁)991.0779.0993994779CH₂ rock
ν₅ (b₂)2971.02200.0297131242335Asym. CH₂ stretch
ν₆ (b₂)990.2756.9993991757CH₂ wag

Photochemistry of this compound

Once generated, matrix-isolated this compound can be subjected to further irradiation to study its own photochemical behavior. Computational studies have suggested that this compound can undergo isomerization to mercaptocarbene (HCSH).[6]

Photochemical Isomerization

Irradiation of matrix-isolated this compound with UV light can induce its isomerization to the less stable mercaptocarbene.

Experimental Protocol:

  • Generate this compound in an argon matrix as described in section 2.3.

  • Irradiate the matrix with a specific wavelength of UV light. The appropriate wavelength would need to be determined experimentally, likely corresponding to an electronic absorption band of this compound.

  • Monitor the reaction by recording FTIR spectra at regular intervals. Look for the disappearance of the characteristic this compound absorption bands and the appearance of new bands that can be assigned to mercaptocarbene. Theoretical calculations can be used to predict the vibrational frequencies of the expected photoproducts to aid in their identification.[6]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the matrix isolation spectroscopy of this compound.

experimental_workflow cluster_prep Precursor Preparation cluster_matrix Matrix Isolation Experiment cluster_photochem Photochemistry of H2CS synthesis Synthesis of Methylene Trithiocarbonate purification Purification and Characterization synthesis->purification deposition Co-deposition of Precursor and Matrix Gas (e.g., Ar) purification->deposition initial_spec Record Initial FTIR Spectrum deposition->initial_spec photolysis_gen UV Photolysis (e.g., 254 nm) to Generate H2CS initial_spec->photolysis_gen h2cs_spec Record FTIR Spectrum of H2CS photolysis_gen->h2cs_spec photolysis_h2cs UV Irradiation of Matrix-Isolated H2CS h2cs_spec->photolysis_h2cs product_spec Record FTIR Spectrum of Photoproducts photolysis_h2cs->product_spec analysis Identify Photoproducts (e.g., Mercaptocarbene) product_spec->analysis

Caption: Experimental workflow for the matrix isolation spectroscopy of this compound.

Photochemical Pathways

The following diagram illustrates the generation of this compound and its potential photochemical isomerization.

photochemical_pathways precursor Methylene Trithiocarbonate (CH2S3) h2cs This compound (H2CS) precursor->h2cs hν (e.g., 254 nm) cs2 Carbon Disulfide (CS2) precursor->cs2 hν (e.g., 254 nm) hcsh Mercaptocarbene (HCSH) h2cs->hcsh hν' (UV)

Caption: Generation of this compound and its photochemical isomerization.

References

Troubleshooting & Optimization

Technical Support Center: Laboratory Synthesis of Pure Thioformaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pure thioformaldehyde (CH₂S). This resource is designed for researchers, scientists, and professionals in drug development. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address the common challenges encountered during the synthesis and isolation of this highly reactive molecule.

Frequently Asked Questions (FAQs)

Q1: Why is pure this compound so challenging to synthesize and isolate?

A1: The primary challenge in synthesizing pure this compound is its extreme instability. The monomeric form, CH₂S, is highly reactive and readily oligomerizes or polymerizes to form the more stable trimer, 1,3,5-trithiane (B122704), especially in the condensed phase (liquid or solid) or at temperatures above -160°C.[1] This tendency is a classic example of the double bond rule, which notes the instability of double bonds between elements beyond the second period of the periodic table. Consequently, this compound is typically generated in situ for immediate use or studied under specialized conditions like matrix isolation at cryogenic temperatures.[2][3]

Q2: What are the primary laboratory methods for generating this compound?

A2: this compound is generally produced via the thermal or photochemical decomposition of suitable precursors. The most common methods include:

  • Flash Vacuum Pyrolysis (FVP): This involves the high-temperature decomposition of a precursor under reduced pressure, followed by rapid cooling to trap the monomer. Common precursors include dimethyl disulfide (CH₃SSCH₃) at 700-800 K and 1,3,5-trithiane at 1000 K.[2]

  • Photolysis: Ultraviolet (UV) irradiation can cleave precursors to generate this compound. For instance, the photolysis of thiirane (B1199164) (ethylene sulfide) at 254 nm is a known route.[2]

  • Matrix Isolation: This technique involves co-depositing a precursor with an inert gas (like argon or nitrogen) onto a cryogenic surface (typically 10-40 K).[4] The precursor is then decomposed in the matrix by photolysis, allowing the highly reactive this compound monomer to be trapped and studied spectroscopically.[3]

Q3: How can I confirm that I have successfully synthesized monomeric this compound?

A3: Confirmation is almost exclusively done through spectroscopic methods due to the compound's instability. Since isolation of a pure sample at room temperature is not feasible, the product is analyzed either in the gas phase immediately after generation or when trapped in a cryogenic matrix.[3][4] Key techniques include:

  • Microwave Spectroscopy: Provides highly accurate data on the rotational constants of the molecule, which is useful for identifying its specific isotopologues in the gas phase.[5]

  • Infrared (IR) Spectroscopy: In a matrix isolation setup, specific vibrational modes of CH₂S can be observed. Key fundamental bands include the C–S stretching mode (ν₃), the out-of-plane CH₂ wagging mode (ν₄), and the in-plane CH₂ rocking mode (ν₆).[6]

  • Mass Spectrometry: Can be used to detect the molecular ion of this compound (m/z = 46) in the gas phase.[7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low or No Yield of this compound Monomer
Possible Cause Recommended Action & Rationale
Inefficient Precursor Decomposition Optimize Pyrolysis Temperature: Ensure the furnace temperature is within the optimal range for your precursor (e.g., 700-800 K for dimethyl disulfide).[2] Temperatures that are too low will result in incomplete decomposition, while excessively high temperatures can lead to unwanted fragmentation and side reactions.
Suboptimal Flow Rate / Pressure Adjust Vacuum and Flow Rate: In a flash vacuum pyrolysis setup, the pressure and flow rate are critical. A pressure of 0.1-1.0 mmHg is often cited.[2] The flow rate must be high enough to minimize the residence time of the monomer in the hot zone, thereby preventing polymerization or secondary decomposition.
Precursor Purity Verify Precursor Quality: Use a precursor of the highest possible purity. Impurities can lead to the formation of undesired byproducts that complicate analysis and may catalyze the decomposition of this compound.[8]
Inefficient Trapping Ensure Rapid and Extreme Cooling: The monomer must be quenched to cryogenic temperatures immediately after generation to prevent polymerization.[3] Check for leaks in your vacuum line and ensure the cold trap or matrix deposition window is at the correct temperature (e.g., 10-40 K).[4]
Problem 2: Rapid Polymerization or Sample Decomposition
Possible Cause Recommended Action & Rationale
High Concentration of Monomer Increase Dilution: In matrix isolation experiments, use a high ratio of inert gas to precursor (e.g., 1000:1 Ar:precursor).[4] This ensures that individual this compound molecules are spatially isolated from each other, preventing bimolecular reactions.[9]
Elevated Temperature Maintain Cryogenic Conditions: this compound is extremely unstable at temperatures above the cryogenic range. Ensure that the collection surface is maintained at a sufficiently low temperature (below 40 K) throughout the experiment and analysis.[4] Even slight warming can initiate polymerization.
Reactive Matrix Material Use an Inert Matrix: Noble gases, particularly Argon (Ar) and Neon (Ne), are the preferred matrix materials due to their chemical inertness.[10] Avoid using reactive gases unless the reaction with the matrix is the subject of study.
Contamination on Surfaces Thoroughly Clean Glassware and Apparatus: Ensure all components of the apparatus are meticulously clean and, if possible, passivated. Active sites on surfaces can catalyze polymerization.[11]
Problem 3: Ambiguous or Unclear Spectroscopic Data
Possible Cause Recommended Action & Rationale
Presence of Multiple Species Optimize Generation Conditions: Unwanted precursor fragments or isomers (like thiohydroxycarbene, HCSH) can co-exist with this compound, complicating spectra.[12] Fine-tune the pyrolysis temperature or photolysis wavelength to favor the desired product.
Matrix Site Effects Anneal the Matrix: After deposition, gently warming the matrix by a few kelvins and then re-cooling it can sometimes simplify complex spectra by allowing trapped molecules to settle into more stable and uniform sites within the matrix lattice.
Low Signal-to-Noise Ratio Increase Deposition Time: Deposit a larger amount of precursor/matrix mixture to increase the concentration of the trapped species. Be mindful that this can increase the risk of polymerization if the dilution is not high enough.
Incorrect Spectral Assignment Consult Reference Data: Compare your experimental spectra with well-documented literature values for this compound's vibrational and rotational transitions.[6][13] Theoretical calculations can also aid in assigning spectral features.[14]

Data Presentation

Table 1: Key Parameters for Common this compound Generation Methods

MethodPrecursorTypical ConditionsReported YieldKey Reference(s)
Thermal DecompositionDimethyl Disulfide700-800 K, 0.1-1.0 mmHg60-70% (Gas Phase)[2]
Flash Vacuum Pyrolysis1,3,5-Trithiane~1000 KSufficient for spectroscopy[2]
PhotolysisThiirane254 nm UV lightSufficient for spectroscopy[2]

Table 2: Spectroscopic Data for Monomeric this compound (H₂CS)

Spectroscopic TechniqueFeatureObserved Value / RegionKey Reference(s)
Infrared (IR) Spectroscopyν₃ (C–S stretch)~1059 cm⁻¹[6]
Infrared (IR) Spectroscopyν₄ (CH₂ wag)~990 cm⁻¹[6]
Infrared (IR) Spectroscopyν₆ (CH₂ rock)~991 cm⁻¹[6]
Microwave SpectroscopyRotational Transitions110 - 1390 GHz[5]
Mass SpectrometryMolecular Ion (m/z)46.092[7][15]

Experimental Protocols

Protocol 1: Generation via Flash Vacuum Pyrolysis of Dimethyl Disulfide

This protocol describes the generation of gas-phase this compound for spectroscopic analysis.

  • Apparatus Setup:

    • Construct a flow system consisting of a sample inlet for dimethyl disulfide, a quartz pyrolysis tube (approx. 30 cm length, 1 cm diameter) housed in a tube furnace, and a vacuum line connected to a detection chamber (e.g., mass spectrometer or microwave spectroscopy cell).

    • Ensure the system can maintain a stable vacuum in the range of 0.1-1.0 mmHg.

  • Procedure:

    • Heat the tube furnace to the target temperature (700-800 K).[2]

    • Establish a stable flow of dimethyl disulfide vapor into the pyrolysis tube. The flow rate should be controlled by a needle valve to maintain the desired operating pressure.

    • The precursor decomposes in the hot zone to produce this compound and other products.

    • The gas mixture flows directly from the furnace outlet into the detection chamber for immediate analysis.

  • Safety Precautions:

    • Dimethyl disulfide is flammable and has a strong, unpleasant odor. All procedures should be conducted in a well-ventilated fume hood.

    • High temperatures are involved; use appropriate thermal shielding and personal protective equipment.

Visualizations

Experimental_Workflow cluster_generation Step 1: Generation cluster_trapping Step 2: Trapping / Isolation cluster_analysis Step 3: Analysis Precursor Precursor (e.g., Dimethyl Disulfide) Pyrolysis Flash Vacuum Pyrolysis (700-800 K, <1 mmHg) Precursor->Pyrolysis Quench Rapid Quenching Pyrolysis->Quench Generated CH₂S Gas Matrix Matrix Isolation (Co-deposition with Ar at 10 K) Quench->Matrix Spectroscopy Spectroscopic Analysis (IR, Microwave) Matrix->Spectroscopy Trapped Monomer

Caption: Workflow for this compound synthesis and matrix isolation.

Troubleshooting_Yield action_node action_node result_node result_node start Low Monomer Yield Detected q1 Is Pyrolysis Temp Optimal? start->q1 action1 Adjust Furnace Temp (e.g., 700-800 K) q1->action1 No q2 Is Vacuum Pressure Correct (<1 mmHg)? q1->q2 Yes action1->q2 action2 Check for Leaks Adjust Flow Rate q2->action2 No q3 Is Trapping Sufficiently Cold & Fast? q2->q3 Yes action2->q3 action3 Verify Cryostat Temp (10 K) Minimize Path Length q3->action3 No end Check Precursor Purity or Spectrometer Sensitivity q3->end Yes action3->end

Caption: Troubleshooting logic for low this compound yield.

References

Preventing polymerization of thioformaldehyde during experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support for handling thioformaldehyde (CH₂S) in experimental settings, focusing on preventing its rapid polymerization. This compound is a highly reactive and unstable compound that readily trimerizes into 1,3,5-trithiane (B122704) or forms higher polymers.[1][2] This technical support center offers troubleshooting advice, frequently asked questions, and detailed protocols to manage its instability.

Troubleshooting Guide: Preventing this compound Polymerization

This section addresses common issues encountered during the generation and use of this compound.

Problem Potential Cause Recommended Solution
Immediate appearance of a white precipitate or cloudiness upon generation. Rapid polymerization or trimerization of this compound.1. Work at lower temperatures: Maintain the reaction and trapping environment at the lowest possible temperature your experiment allows. Low-temperature NMR studies can be performed to monitor the stability of thermally sensitive species.[3][4][5]2. Use dilute conditions: Generate and use this compound in a dilute gas stream or solution to reduce the rate of bimolecular reactions leading to polymerization.3. In-situ trapping: Introduce a trapping agent (e.g., a reactive diene) into the reaction setup to intercept the monomeric this compound as it is formed.
Low yield of the desired product in reactions involving this compound. Polymerization is outcompeting the desired reaction.1. Optimize generation and delivery: Ensure a rapid and efficient transfer of the generated this compound to the reaction mixture to minimize the time it exists in a free state.2. Increase the concentration of the trapping reagent: Use a stoichiometric excess of the trapping agent to favor the desired reaction pathway.3. Consider a stabilized precursor: Synthesize and use a stabilized form of this compound, such as a metal complex, which can release the reactive species under specific conditions.
Difficulty in characterizing the monomeric this compound. The monomer is too short-lived to be observed by standard analytical techniques.1. Use rapid spectroscopic methods: Employ techniques like flash photolysis coupled with spectroscopy to observe the transient monomer.2. Matrix isolation: Trap the generated this compound in an inert gas matrix at cryogenic temperatures for spectroscopic analysis (IR, UV-Vis).3. Low-temperature NMR: If working in solution, acquire NMR spectra at very low temperatures to slow down polymerization and potentially observe the monomeric species.[3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability?

A1: The high reactivity of the carbon-sulfur double bond makes this compound prone to self-polymerization. It readily undergoes cycloaddition to form the more stable cyclic trimer, 1,3,5-trithiane, or linear polymerization.[1][2]

Q2: How can I generate this compound for immediate use in a reaction?

A2: The most common laboratory method is the in-situ generation through flash vacuum pyrolysis (FVP) of a suitable precursor. Dimethyl disulfide is a frequently used precursor, which upon heating, decomposes to produce this compound as a dilute gas. This gas can then be directly channeled into a reaction vessel.

Q3: Are there any chemical inhibitors that can prevent the polymerization of this compound?

A3: While specific inhibitors for this compound are not well-documented due to its extreme reactivity, the use of radical scavengers may offer some stabilizing effect, as radical pathways can contribute to polymerization. Thiols and certain phenolic compounds are known radical scavengers.[6][7][8][9] However, for this compound, the most effective strategy is not inhibition but immediate consumption through in-situ trapping.

Q4: How can I confirm that polymerization is occurring in my experiment?

A4: The formation of a white, insoluble precipitate is a strong visual indicator of polymerization. Spectroscopic methods can provide definitive evidence:

  • ¹H NMR: The appearance of a sharp singlet around δ 4.1-4.2 ppm in CDCl₃ is characteristic of the methylene (B1212753) protons in the stable trimer, 1,3,5-trithiane.

  • IR Spectroscopy: The disappearance of the C=S stretching vibration of the monomer and the appearance of new C-S stretching bands characteristic of the trithiane ring would indicate polymerization.

Q5: Is it possible to reverse the polymerization and regenerate this compound?

A5: While depolymerization of 1,3,5-trithiane back to this compound is theoretically possible through pyrolysis at high temperatures, it is often not a practical or efficient method for laboratory-scale synthesis due to the challenges in handling the resulting reactive gas. It is generally more feasible to generate the monomer in-situ from a different precursor as needed.

Experimental Protocols

Protocol 1: In-Situ Generation and Trapping of this compound via Flash Vacuum Pyrolysis

This protocol describes the generation of this compound by FVP of dimethyl disulfide and its immediate trapping with a diene, such as cyclopentadiene (B3395910), in a Diels-Alder reaction.

Materials:

  • Dimethyl disulfide

  • Freshly cracked cyclopentadiene

  • Inert solvent (e.g., anhydrous toluene)

  • Flash vacuum pyrolysis apparatus with a quartz tube

  • High-vacuum pump

  • Cold trap (liquid nitrogen)

  • Receiving flask cooled to low temperature (e.g., -78 °C with a dry ice/acetone bath)

Procedure:

  • Set up the FVP apparatus. The quartz tube should be heated to the desired pyrolysis temperature (typically 500-700 °C, optimization may be required).

  • Place the trapping agent (e.g., an excess of freshly cracked cyclopentadiene) dissolved in a minimal amount of cold, inert solvent in the receiving flask and cool it to -78 °C.

  • Evacuate the entire system using the high-vacuum pump.

  • Slowly introduce dimethyl disulfide into the heated quartz tube via a dropping funnel or a syringe pump. The flow rate should be controlled to maintain a low pressure.

  • The dimethyl disulfide will pyrolyze in the hot zone, generating this compound gas.

  • The reactive this compound gas will be immediately drawn into the cold receiving flask, where it will react with the cyclopentadiene to form the Diels-Alder adduct.

  • Once the addition of the precursor is complete, continue to maintain the vacuum for a short period to ensure all volatile products are collected in the cold trap.

  • Slowly and carefully bring the system back to atmospheric pressure with an inert gas.

  • The contents of the receiving flask can then be warmed to room temperature and the product isolated and purified using standard techniques (e.g., column chromatography).

Protocol 2: Stabilization of this compound as a Tungsten Complex

This protocol outlines the synthesis of a stable this compound-tungsten complex, which can serve as a precursor for the controlled release of this compound.

Materials:

  • A suitable tungsten precursor complex (e.g., a tungsten carbonyl complex with labile ligands)

  • A source of the this compound ligand (this can be generated in-situ as described in Protocol 1 or from other precursors)

  • Anhydrous, deoxygenated solvents (e.g., THF)

  • Standard Schlenk line or glovebox equipment for handling air-sensitive compounds

Procedure:

  • In an inert atmosphere (glovebox or Schlenk line), dissolve the tungsten precursor complex in an appropriate anhydrous, deoxygenated solvent.

  • Generate this compound gas via FVP as described in Protocol 1.

  • Bubble the dilute this compound gas stream directly into the stirred solution of the tungsten complex at low temperature (e.g., -78 °C).

  • The this compound will displace a labile ligand and coordinate to the tungsten center, forming a stable complex. The reaction progress can often be monitored by a color change.

  • Once the reaction is complete, the solvent can be removed under vacuum, and the resulting solid this compound-tungsten complex can be purified by recrystallization from an appropriate solvent system.

  • The structure and purity of the complex should be confirmed by spectroscopic methods (e.g., NMR, IR, X-ray crystallography).

Data Presentation

Table 1: Spectroscopic Data for Identification of this compound and its Trimer

Compound Technique Key Spectroscopic Features
This compound (monomer) ¹H NMRHighly unstable, not typically observed under standard conditions.
¹³C NMRHighly unstable, not typically observed under standard conditions.
IRC=S stretch (gas phase): ~1059 cm⁻¹
UV-VisStrong absorption in the UV region.
1,3,5-Trithiane (trimer) ¹H NMR (CDCl₃)Sharp singlet at δ ~4.1-4.2 ppm.[10]
¹³C NMR (CDCl₃)Single resonance at δ ~37 ppm.
IR (KBr)Absence of C=S stretch. Presence of multiple C-S stretches in the fingerprint region.
Mass Spec (EI)Molecular ion peak at m/z = 138.[11]

Visualizations

Polymerization Pathway of this compound

G CH2S This compound (Monomer) Trimer 1,3,5-Trithiane (Cyclic Trimer) CH2S->Trimer Trimerization Polymer Poly(this compound) (Linear Polymer) CH2S->Polymer Polymerization

Caption: Polymerization pathways of this compound.

Experimental Workflow for In-Situ Generation and Trapping

G cluster_generation Generation Stage cluster_trapping Trapping Stage Precursor Dimethyl Disulfide FVP Flash Vacuum Pyrolysis (FVP) Precursor->FVP This compound This compound Gas FVP->this compound Adduct Diels-Alder Adduct This compound->Adduct Reaction Diene Diene (e.g., Cyclopentadiene) in Cold Solvent

Caption: Workflow for in-situ generation and trapping.

Troubleshooting Logic for Low Product Yield

G node_action node_action node_check node_check start Low Product Yield check_polymer Is a precipitate observed? start->check_polymer increase_trapping Increase concentration of trapping agent check_polymer->increase_trapping Yes optimize_flow Optimize precursor flow rate in FVP check_polymer->optimize_flow No lower_temp Lower reaction temperature increase_trapping->lower_temp

Caption: Troubleshooting low yield in this compound reactions.

References

Technical Support Center: Optimizing Gas-Phase Thioformaldehyde Generation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the generation of gas-phase thioformaldehyde (CH₂S). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and stability of this highly reactive but valuable compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for generating gas-phase this compound?

A1: The three primary methods for producing gas-phase this compound are:

  • Pyrolysis of Dimethyl Disulfide (DMDS): This method involves the thermal decomposition of DMDS at high temperatures. It is a common and relatively straightforward approach.[1][2]

  • Photolysis of Thietane (B1214591): This technique uses ultraviolet (UV) light to cleave the thietane ring, producing this compound and ethylene (B1197577). It is known to be a cleaner method with potentially high yields.[3]

  • Reaction of Methylidyne Radicals (CH) with Hydrogen Sulfide (B99878) (H₂S): This is a more recent method, primarily of interest in astrochemistry, that involves the gas-phase reaction of CH radicals with H₂S.[4][5]

Q2: What is the main challenge in generating and handling gas-phase this compound?

A2: The principal challenge is the inherent instability of this compound. It readily oligomerizes, primarily forming the stable, colorless trimer, 1,3,5-trithiane (B122704).[1] This polymerization significantly reduces the yield of monomeric this compound available for subsequent reactions or analysis.

Q3: How can I detect and quantify gas-phase this compound?

A3: Due to its reactive nature, in-situ detection methods are preferred. Common techniques include:

  • Mass Spectrometry: Allows for the direct detection of the molecular ion of this compound (m/z = 46).[6]

  • Microwave Spectroscopy: Provides a highly specific method for identifying and quantifying this compound based on its rotational transitions.[7]

  • Laser-Induced Fluorescence (LIF): A sensitive technique for detecting this compound in the gas phase.

  • Trapping with a Dienophile: this compound can be quantitatively trapped by reacting it with a dienophile, such as cyclopentadiene (B3395910), to form a stable Diels-Alder adduct. The yield of the adduct can then be used to determine the amount of this compound generated.[3]

Q4: What are the typical byproducts for each generation method?

A4: Understanding the potential byproducts is crucial for optimizing the reaction and purifying the desired product.

  • Pyrolysis of DMDS: The primary byproducts include methyl mercaptan (CH₃SH) and hydrogen sulfide (H₂S). Other hydrocarbons and sulfur compounds can also be formed through secondary reactions.[2]

  • Photolysis of Thietane: The main byproduct is ethylene (C₂H₄). Small amounts of 1,2-dithiocane (B14727214) may also be produced.[3] Propylene can be a secondary product from the reaction of this compound with the thietane substrate.[3]

  • Reaction of CH with H₂S: The primary coproduct is a hydrogen atom (H). Isomeric forms like thiohydroxycarbene (HCSH) can also be generated.[4][6]

Troubleshooting Guide

This guide addresses common issues encountered during the gas-phase generation of this compound and provides potential solutions to improve your experimental outcomes.

Issue Potential Causes Recommended Solutions
Low Yield of this compound Sub-optimal Reaction Conditions: Incorrect temperature, pressure, or flow rates can lead to incomplete conversion of the precursor or favor side reactions.[8][9]Optimize Parameters: Systematically vary the temperature, pressure, and precursor flow rate to find the optimal conditions for your specific setup. Ensure Precursor Purity: Use high-purity precursors to avoid side reactions caused by contaminants.[8]
Inefficient Precursor Decomposition: The energy input (thermal or photochemical) may not be sufficient for complete decomposition of the starting material.Increase Energy Input: For pyrolysis, gradually increase the furnace temperature. For photolysis, use a higher intensity lamp or a wavelength that is more strongly absorbed by the precursor.
Polymerization of this compound: Rapid polymerization into 1,3,5-trithiane is a major cause of low monomer yield.[1][2]Work at Low Pressures: Reducing the partial pressure of this compound disfavors the termolecular reactions that lead to polymerization. Use a Fast Flow System: A high flow rate minimizes the residence time of this compound in the hot reaction zone and reduces the opportunity for collisions and polymerization. Trap the Product Immediately: Couple the generation apparatus directly to the detection or reaction chamber to trap the this compound as it is formed.[3]
Excessive Polymer (Trithiane) Formation High Concentration of this compound: High partial pressures of the product promote trimerization.Dilute with Inert Gas: Use a carrier gas (e.g., Argon, Nitrogen) to reduce the concentration of this compound.
Long Residence Time: Allowing the generated this compound to remain in the reactor for extended periods increases the likelihood of polymerization.Optimize Flow Rate and Reactor Design: Use a short path length from the generation zone to the point of use or detection.
Hot Spots in the System: Localized areas of high temperature can accelerate polymerization.Ensure Uniform Heating: Use a well-designed furnace or heating element to maintain a consistent temperature profile in the pyrolysis tube.
Inconsistent or Non-Reproducible Results Fluctuations in Experimental Parameters: Unstable temperature, pressure, or flow rates will lead to variable yields.Calibrate and Stabilize Equipment: Ensure that all temperature controllers, pressure gauges, and mass flow controllers are properly calibrated and functioning correctly.
Precursor Degradation: Improper storage or handling of precursors can lead to decomposition before use.Proper Precursor Storage: Store precursors according to the manufacturer's recommendations, typically in a cool, dark, and dry environment. Purify precursors if necessary before use.
Leaks in the System: Air leaks can introduce oxygen and other contaminants, leading to unwanted side reactions.Perform Leak Checks: Regularly check the integrity of your vacuum or flow system to ensure it is leak-tight.

Quantitative Data on this compound Generation

The yield of gas-phase this compound is highly dependent on the specific experimental conditions. The following tables summarize reported data to provide a basis for comparison.

Table 1: Pyrolysis of Dimethyl Disulfide (DMDS)

PrecursorTemperature (°C)PressureObservationsReference(s)
Dimethyl Disulfide316 - 373Static SystemPrimary products are methyl mercaptan and a this compound polymer. The reaction is catalyzed by H₂S.[2]
Dimethyl Disulfide210 - 3301.2 - 6.5 MPaPyrolysis ratio increases from 0 to >95% with increasing temperature. Higher pressure inhibits the pyrolysis.[10]

Table 2: Photolysis of Thietane

PrecursorWavelength (nm)Temperature (°C)ObservationsReference(s)
Thietane31325 - 235This compound is produced in high yield and can be quantitatively trapped with cyclopentadiene.[3]
Thietane254, 290, 31325, 200The quantum yields of ethylene and 1,2-dithiocane are wavelength and temperature-dependent. At 200°C, the sum of their quantum yields is approximately 1.0, implying the primary process is the cleavage of thietane.[11]

Experimental Protocols

1. Generation of this compound by Pyrolysis of Dimethyl Disulfide

This protocol describes a general procedure for the gas-phase generation of this compound via the thermal decomposition of dimethyl disulfide in a flow system.

  • Apparatus:

    • A quartz tube (pyrolysis tube) packed with quartz wool.

    • A tube furnace capable of reaching at least 800°C.

    • A mass flow controller for the carrier gas (e.g., Argon).

    • A precursor delivery system (e.g., a bubbler or a syringe pump) to introduce DMDS vapor into the carrier gas stream.

    • A vacuum pump and pressure gauges to maintain a low-pressure environment.

    • A trapping system or a direct connection to an analytical instrument (e.g., mass spectrometer).

  • Procedure:

    • Assemble the apparatus, ensuring all connections are leak-tight.

    • Heat the furnace to the desired pyrolysis temperature (typically in the range of 600-800°C).

    • Establish a steady flow of the inert carrier gas through the system at a controlled low pressure.

    • Introduce a controlled flow of dimethyl disulfide vapor into the carrier gas stream. The DMDS will be carried into the hot quartz tube.

    • The DMDS undergoes thermal decomposition within the furnace to produce this compound and other byproducts.

    • The gas mixture containing this compound exits the furnace and is either trapped at low temperature or directly analyzed.

2. Generation of this compound by Photolysis of Thietane

This protocol outlines the general steps for producing this compound through the UV photolysis of thietane vapor.

  • Apparatus:

    • A photolysis cell made of a UV-transparent material (e.g., quartz).

    • A UV lamp that emits at a suitable wavelength for thietane photolysis (e.g., 313 nm).[3]

    • A vacuum line for evacuating the cell and introducing the precursor.

    • A pressure gauge to monitor the pressure of the thietane vapor.

    • A system for trapping or analyzing the products.

  • Procedure:

    • Evacuate the photolysis cell to a high vacuum.

    • Introduce a known pressure of purified thietane vapor into the cell.

    • Irradiate the cell with the UV lamp for a specified period. The thietane will photodissociate into this compound and ethylene.

    • After irradiation, the gaseous products can be expanded into a mass spectrometer for analysis or trapped cryogenically for subsequent study. To quantify the yield, a known excess of a trapping agent like cyclopentadiene can be included in the initial mixture.[3]

Visualizations

Experimental Workflow for this compound Generation and Trapping

G cluster_generation Generation Method cluster_process Process cluster_analysis Analysis Pyrolysis Pyrolysis of DMDS Generation Gas-Phase this compound (CH₂S) Pyrolysis->Generation Photolysis Photolysis of Thietane Photolysis->Generation Polymerization Polymerization (1,3,5-Trithiane) Generation->Polymerization Trapping Chemical Trapping (e.g., with Cyclopentadiene) Generation->Trapping Analysis Spectroscopic Analysis (MS, Microwave, etc.) Generation->Analysis Adduct Stable Adduct Analysis (GC-MS, NMR) Trapping->Adduct

Caption: Workflow for this compound generation, its competing polymerization, and subsequent analysis.

Logical Relationship for Troubleshooting Low Yield

G cluster_causes Potential Causes cluster_solutions Solutions LowYield Low this compound Yield Conditions Sub-optimal Reaction Conditions LowYield->Conditions Decomposition Incomplete Precursor Decomposition LowYield->Decomposition Polymerization Product Polymerization LowYield->Polymerization Purity Precursor Impurity LowYield->Purity Optimize Optimize T, P, Flow Conditions->Optimize Energy Increase Energy Input Decomposition->Energy Pressure Reduce Pressure, Use Fast Flow Polymerization->Pressure Purify Purify Precursor Purity->Purify

References

Technical Support Center: Overcoming the Instability of Thioformaldehyde in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for overcoming the inherent instability of thioformaldehyde (CH₂S) in chemical reactions. Due to its high reactivity and tendency to oligomerize, this compound cannot be isolated as a stable compound under normal laboratory conditions.[1][2] The key to its successful use in synthesis lies in its in situ generation and immediate trapping by a suitable reagent. This guide offers detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to facilitate your research.

Troubleshooting Guide: Common Issues and Solutions

Low yields and unexpected side products are common challenges when working with transient species like this compound. This section addresses specific problems you may encounter during your experiments.

Problem Potential Cause Suggested Solutions
Low or No Product Yield Inefficient Generation of this compound: Precursor decomposition may be incomplete or following an undesired pathway.- Optimize Temperature/Irradiation: For thermolysis, ensure the temperature is sufficient for precursor decomposition but not so high as to cause degradation of the product or trapping agent. For photolysis, optimize the wavelength and irradiation time. - Check Precursor Purity: Impurities in the precursor can inhibit the reaction. Use purified precursors. - Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of this compound or the precursor.
Ineffective Trapping: The trapping agent may not be reacting efficiently with the in situ generated this compound.- Choice of Trapping Agent: Use a highly reactive trapping agent. For Diels-Alder reactions, electron-rich dienes are generally effective.[3][4] - Concentration: Ensure a sufficient concentration of the trapping agent is present at the site of this compound generation. For flow chemistry, co-injection of the precursor and trapping agent can be beneficial.
Oligomerization of this compound: this compound readily trimerizes to the stable 1,3,5-trithiane (B122704) if not trapped quickly.[1]- Rapid Trapping: The trapping agent should be present in the reaction mixture during the generation of this compound to ensure immediate reaction. - High Dilution: Performing the reaction under high dilution can disfavor the intermolecular oligomerization reaction.
Formation of Multiple Products Side Reactions of the Precursor: The precursor may undergo alternative decomposition pathways.- Lower Reaction Temperature: For thermal methods, lowering the temperature may favor the desired unimolecular decomposition over bimolecular side reactions. - Use of a Different Precursor: Different precursors can have cleaner decomposition profiles under specific conditions.
Reaction of the Trapping Agent with the Precursor: The trapping agent may react directly with the this compound precursor.- Control Addition: If possible, add the precursor slowly to a solution of the trapping agent to maintain a low precursor concentration.
Product Decomposition: The desired product may be unstable under the reaction conditions.- Optimize Reaction Time: Monitor the reaction progress (e.g., by TLC or NMR) to determine the optimal time to stop the reaction and avoid product degradation. - Milder Conditions: Explore photochemical generation at lower temperatures if thermal methods lead to decomposition.
Difficulty in Product Purification Presence of 1,3,5-Trithiane: The trimer is a common and often difficult-to-remove byproduct.- Solvent Selection: 1,3,5-Trithiane has different solubility profiles than many Diels-Alder adducts. Utilize solvent systems (e.g., recrystallization from benzene) that selectively precipitate the desired product or the trimer.[5] - Chromatography: Careful column chromatography can separate the product from the trimer.
Contamination with Precursor Byproducts: For example, acetophenone (B1666503) is a byproduct of the photochemical generation from phenacyl sulfides.- Workup Procedure: Employ an appropriate aqueous workup to remove water-soluble byproducts. - Purification Method: Select a purification method (e.g., chromatography, recrystallization, or distillation) that effectively separates the product from the specific byproducts of your chosen generation method.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it so unstable?

A1: this compound (CH₂S) is the simplest thioaldehyde. Its instability stems from the high reactivity of the carbon-sulfur double bond, which readily undergoes oligomerization, primarily forming the cyclic trimer 1,3,5-trithiane.[1][2] Unlike its oxygen analog, formaldehyde, which exists as a gas or in aqueous solution, this compound cannot be isolated in a pure, condensed form at room temperature.[6]

Q2: What are the most common methods for generating this compound in situ?

A2: The most common methods involve the thermal or photochemical decomposition of stable precursors. These include:

  • Photochemical Generation from Phenacyl Sulfides: This method involves the Norrish Type II reaction of phenacyl sulfides to produce thioaldehydes and acetophenone.[7]

  • Thermolysis of Dimethyl Disulfide: Heating dimethyl disulfide can generate this compound, although this can be a complex reaction with multiple byproducts.

  • Flash Vacuum Pyrolysis (FVP) of 1,3-Dithietane (B8821032): FVP of 1,3-dithietane is a clean method for generating this compound in the gas phase, which can then be co-condensed with a trapping agent.

Q3: What are the best ways to "trap" and utilize this compound in a reaction?

A3: The most common and effective method is the [4+2] cycloaddition, or Diels-Alder reaction.[8] this compound acts as a dienophile and reacts readily with a variety of conjugated dienes to form stable six-membered rings. Other trapping methods include reactions with nucleophiles.

Q4: How can I confirm that I have successfully generated this compound in situ?

A4: Direct detection of transient this compound is challenging in a standard laboratory setting. Confirmation is typically indirect, through the isolation and characterization of the trapped product. For example, obtaining the expected Diels-Alder adduct with a known diene is strong evidence for the successful generation of this compound. Spectroscopic techniques such as NMR and mass spectrometry of the purified product are used for characterization.[9][10]

Q5: What safety precautions should I take when working with this compound precursors?

A5: Many organosulfur compounds have strong, unpleasant odors and can be toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For pyrolysis reactions, ensure the apparatus is properly assembled to prevent leaks and potential exposure to volatile, reactive species. Consult the Safety Data Sheet (SDS) for each specific precursor before use.

Q6: My main byproduct is a white, crystalline solid. What is it likely to be?

A6: A common byproduct in reactions involving this compound is its stable cyclic trimer, 1,3,5-trithiane.[1] This white, crystalline solid is formed when this compound does not react with the intended trapping agent and instead oligomerizes. Its formation can be minimized by ensuring a high concentration of a reactive trapping agent is present during the in situ generation.

Experimental Protocols & Data

This section provides detailed methodologies for the in situ generation and trapping of this compound, along with representative data.

Method 1: Photochemical Generation and Diels-Alder Trapping in Continuous Flow

This protocol is adapted from a continuous flow synthesis of 2H-thiopyrans. This method offers excellent control over reaction parameters and often leads to higher yields and productivity compared to batch processes.

Experimental Workflow:

G precursor Phenacyl Sulfide (B99878) Precursor pump Syringe Pump precursor->pump diene Diene Trapping Agent diene->pump solvent Solvent (e.g., MeCN) solvent->pump reactor FEP Tubing Reactor pump->reactor Inject mixture uv_light UV-A Lamp (e.g., 365 nm) collection Product Collection reactor->collection evaporation Solvent Evaporation collection->evaporation purification Column Chromatography evaporation->purification product Purified Diels-Alder Adduct purification->product

Caption: Workflow for photochemical generation and trapping of thioaldehydes.

Procedure:

  • Solution Preparation: Prepare a solution of the phenacyl sulfide precursor and the diene trapping agent in a suitable solvent (e.g., acetonitrile).

  • Flow Reaction: Using a syringe pump, introduce the solution into a continuous flow reactor made of FEP (fluorinated ethylene (B1197577) propylene) tubing.

  • Photolysis: Irradiate the reactor with a UV-A lamp (e.g., at 365 nm) to induce the photochemical generation of the thioaldehyde.

  • Trapping: The in situ generated thioaldehyde immediately reacts with the co-dissolved diene in a Diels-Alder reaction.

  • Collection and Purification: Collect the reaction mixture at the outlet of the reactor. Remove the solvent under reduced pressure and purify the resulting Diels-Alder adduct by column chromatography.

Quantitative Data for Diels-Alder Trapping of Photochemically Generated Thioaldehydes:

Thioaldehyde Precursor Diene Product (3,6-dihydro-2H-thiopyran) Yield (%)
Phenylacetyl-SCH₂Ph2,3-Dimethyl-1,3-butadiene4,5-Dimethyl-2-phenyl-3,6-dihydro-2H-thiopyran83
p-Tolylacetyl-SCH₂Ph2,3-Dimethyl-1,3-butadiene4,5-Dimethyl-2-(p-tolyl)-3,6-dihydro-2H-thiopyran85
p-Methoxyphenylacetyl-SCH₂Ph2,3-Dimethyl-1,3-butadiene2-(4-Methoxyphenyl)-4,5-dimethyl-3,6-dihydro-2H-thiopyran87
Phenylacetyl-SCH₂PhIsoprene4-Methyl-2-phenyl-3,6-dihydro-2H-thiopyran75
Method 2: Stabilization of this compound as a Metal Complex

This compound can be stabilized by coordination to a transition metal center. The resulting complex can be isolated and used in subsequent reactions.

Reaction Pathway for Synthesis of an Osmium-Thioformaldehyde Complex:

G start OsHCl(CO)(PPh₃)₃ intermediate1 [OsH(CO)(SH)(PPh₃)₃] start->intermediate1 + H₂S intermediate2 Os(SCH₂)(CO)₂(PPh₃)₂ intermediate1->intermediate2 + CH₂O - H₂O

Caption: Synthesis of a stable osmium-thioformaldehyde complex.

Procedure for the Synthesis of Os(SCH₂)(CO)₂(PPh₃)₂:

  • Starting Material: Begin with a suitable osmium precursor, such as OsHCl(CO)(PPh₃)₃.

  • Reaction with H₂S: Treat the osmium complex with hydrogen sulfide to form a hydrosulfido intermediate.

  • Reaction with Formaldehyde: React the hydrosulfido intermediate with formaldehyde. This results in the formation of the stable this compound complex, Os(SCH₂)(CO)₂(PPh₃)₂, with the elimination of water.

  • Purification: The resulting complex can be purified by crystallization.

Note: The reactivity of the coordinated this compound in this complex can then be explored, for example, by reaction with electrophiles.

Method 3: Generation of this compound via Thermolysis

Flash Vacuum Pyrolysis (FVP) of 1,3-Dithietane

This method is highly effective for generating clean this compound in the gas phase but requires specialized equipment.

Logical Relationship for FVP:

G cluster_fvp Flash Vacuum Pyrolysis Setup cluster_trapping Trapping precursor 1,3-Dithietane pyrolysis_tube Heated Quartz Tube (e.g., 600-800 °C) precursor->pyrolysis_tube Sublimation cold_trap Cold Finger (Liquid Nitrogen) pyrolysis_tube->cold_trap CH₂S (gas) adduct Diels-Alder Adduct cold_trap->adduct Reaction upon warming trapping_agent Diene trapping_agent->cold_trap Co-condensation

Caption: Flash vacuum pyrolysis setup for this compound generation.

General FVP Procedure:

  • Apparatus Setup: Assemble a flash vacuum pyrolysis apparatus consisting of a sample inlet, a heated quartz tube, and a cold trap (cold finger) cooled with liquid nitrogen.

  • Pyrolysis: Introduce the 1,3-dithietane precursor into the heated quartz tube under high vacuum. The precursor sublimes and decomposes upon passing through the hot zone, generating two equivalents of this compound.

  • Trapping: The gaseous this compound is co-condensed with a volatile diene (e.g., cyclopentadiene) on the surface of the cold finger.

  • Reaction and Isolation: After the pyrolysis is complete, the cold trap is allowed to warm to room temperature. The this compound reacts with the diene as the mixture melts. The resulting Diels-Alder adduct can then be collected and purified.

References

Technical Support Center: High-Temperature Generation of Thioformaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the high-temperature generation of thioformaldehyde (CH₂S) for reaction studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common precursors for generating this compound at high temperatures?

A1: The most common precursors for the high-temperature generation of this compound are compounds that can eliminate stable molecules to yield the desired CH₂S. Flash vacuum pyrolysis (FVP) is a widely used technique for this purpose.[1][2][3][4] Common precursors include dimethyl disulfide and 1,3-dithietane.[5]

Q2: Why is this compound so difficult to handle and study?

A2: this compound is highly reactive and unstable in its condensed form (liquid or solid). It readily oligomerizes to form the more stable trimer, 1,3,5-trithiane (B122704).[5] Therefore, it is typically generated in the gas phase under low-pressure conditions and used immediately for reaction studies or spectroscopic analysis.

Q3: What spectroscopic methods are suitable for detecting and characterizing this compound?

A3: Several spectroscopic techniques can be used to identify and characterize gaseous this compound. These include microwave spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and ultraviolet/visible (UV/vis) spectroscopy.[6][7][8][9] High-resolution spectroscopic studies have provided detailed information about its molecular structure and vibrational modes.[6][7][9]

Q4: Can this compound be generated by methods other than high-temperature pyrolysis?

A4: While high-temperature pyrolysis is a primary method, this compound can also be generated through other means, such as photolysis of suitable precursors or in certain chemical reactions. However, for controlled reaction studies, high-temperature generation methods like flash vacuum pyrolysis offer a reliable way to produce a stream of gaseous this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the high-temperature generation of this compound.

Problem Possible Causes Recommended Solutions
Low or no yield of this compound 1. Incomplete pyrolysis of the precursor.[10][11] 2. Incorrect pyrolysis temperature. 3. Precursor decomposition into undesired side products.[12] 4. Polymerization of this compound on cold surfaces.1. Ensure the furnace is reaching the target temperature and that the precursor has sufficient residence time in the hot zone. 2. Optimize the pyrolysis temperature for the specific precursor being used. Refer to literature for recommended temperature ranges. 3. Verify the purity of the precursor. Impurities can lead to alternative reaction pathways. 4. Minimize cold spots in the apparatus between the pyrolysis zone and the reaction chamber or detector.
Rapid clogging of the pyrolysis tube 1. Carbonization of the precursor or product at high temperatures. 2. Use of a precursor that is not suitable for gas-phase pyrolysis.1. Lower the pyrolysis temperature if possible, or reduce the concentration of the precursor. 2. Ensure the precursor is volatile enough to be introduced into the pyrolysis tube in the gas phase. Consider using a carrier gas to facilitate flow.
Inconsistent product stream 1. Fluctuations in precursor flow rate. 2. Unstable furnace temperature.1. Use a precise method for introducing the precursor, such as a syringe pump for liquids or a calibrated leak valve for gases. 2. Use a temperature controller with a thermocouple placed close to the pyrolysis zone to ensure stable heating.
Detection of 1,3,5-trithiane instead of this compound 1. This compound has oligomerized before detection. 2. The reaction or detection chamber is too cold.1. Ensure the path length between the pyrolysis zone and the detector is as short as possible. 2. Maintain the entire gas-phase system at a temperature that prevents condensation and subsequent oligomerization.
Broad and unresolved spectroscopic features 1. High pressure in the detection cell leading to pressure broadening. 2. Presence of multiple species in the gas stream.1. Operate the detection system at the lowest possible pressure that still provides an adequate signal. 2. Optimize pyrolysis conditions to maximize the yield of this compound and minimize side products. Use a mass spectrometer to identify other components in the gas stream.

Experimental Protocols

High-Temperature Generation of this compound via Flash Vacuum Pyrolysis (FVP)

This protocol describes a general procedure for generating this compound using FVP of a suitable precursor, such as 1,3-dithietane.

Materials:

  • Precursor (e.g., 1,3-dithietane)

  • High-vacuum pump capable of reaching < 10⁻³ Torr

  • Tube furnace with temperature controller

  • Quartz pyrolysis tube

  • Precursor inlet system (e.g., heated sample holder for solids, syringe pump for liquids)

  • Cold trap (liquid nitrogen)

  • Reaction or detection chamber (e.g., mass spectrometer, IR gas cell)

Procedure:

  • Apparatus Setup:

    • Assemble the FVP apparatus as shown in the workflow diagram below.

    • The precursor is placed in the inlet system, which is connected to one end of the quartz pyrolysis tube.

    • The pyrolysis tube is positioned within the tube furnace.

    • The outlet of the pyrolysis tube is connected to the reaction or detection chamber.

    • A cold trap is placed between the chamber and the high-vacuum pump to collect unreacted precursor and byproducts.

  • System Evacuation:

    • Evacuate the entire system to a pressure of at least 10⁻³ Torr.

  • Pyrolysis:

    • Heat the tube furnace to the desired pyrolysis temperature (e.g., for 1,3-dithietane, temperatures in the range of 500-700°C are often used).

    • Once the furnace temperature is stable, begin introducing the precursor into the pyrolysis tube. For solid precursors, this may involve gentle heating of the sample holder to induce sublimation.

    • The precursor vapor passes through the hot zone of the pyrolysis tube, where it fragments to produce this compound.

  • Detection and Reaction:

    • The gaseous this compound immediately enters the reaction or detection chamber.

    • Perform the desired reaction or spectroscopic analysis on the product stream.

  • Shutdown:

    • Once the experiment is complete, stop the flow of the precursor.

    • Allow the furnace to cool down.

    • Vent the system to atmospheric pressure.

    • Carefully clean the pyrolysis tube and cold trap.

Quantitative Data

Table 1: Pyrolysis Conditions for this compound Generation

PrecursorPyrolysis Temperature (°C)Pressure (Torr)Key ObservationsReference
1,3-Dithietane500 - 700< 0.1Efficient generation of CH₂S.General FVP Literature
Dimethyl disulfide> 800< 0.1Can also produce other sulfur-containing species.[5]
C₃H₅SCH₃5600.15 mbar (total)Used for high-resolution spectroscopic studies.[9]
CH₃SCl11500.15 mbar (total)Alternative precursor for spectroscopic analysis.[9]

Table 2: Spectroscopic Data for this compound (H₂CS)

Spectroscopic ParameterValueUnitReference
Dipole Moment1.6491D[13]
Rotational Constants (A)283.4GHz[13]
Rotational Constants (B)17.5GHz[13]
Rotational Constants (C)16.5GHz[13]
ν₃ (C-S stretch) Band Center1059.20476cm⁻¹[9]
ν₄ (out-of-plane CH₂ wag) Band Center990.18213cm⁻¹[9]
ν₆ (in-plane CH₂ rock) Band Center991.02021cm⁻¹[9]

Visualizations

Experimental_Workflow cluster_precursor Precursor Introduction cluster_pyrolysis High-Temperature Generation cluster_analysis Analysis / Reaction cluster_vacuum Vacuum System Precursor Precursor Reservoir Flow_Control Flow Control (e.g., heated inlet, syringe pump) Precursor->Flow_Control Pyrolysis_Tube Quartz Pyrolysis Tube (in Furnace) Flow_Control->Pyrolysis_Tube Precursor Vapor Analysis Detection Chamber (e.g., Spectrometer, Mass Spec) or Reaction Cell Pyrolysis_Tube->Analysis This compound (gas) Cold_Trap Cold Trap (Liquid N₂) Analysis->Cold_Trap Effluent Vacuum_Pump High-Vacuum Pump Cold_Trap->Vacuum_Pump Troubleshooting_Logic Start Start: Low/No this compound Yield Check_Temp Is Pyrolysis Temperature Correct? Start->Check_Temp Check_Pressure Is Vacuum Pressure Sufficiently Low? Check_Temp->Check_Pressure Yes Adjust_Temp Adjust Furnace Temperature Check_Temp->Adjust_Temp No Check_Precursor Is Precursor Flow Stable and Pure? Check_Pressure->Check_Precursor Yes Check_Pump Inspect Vacuum Pump and for Leaks Check_Pressure->Check_Pump No Check_Polymerization Is there evidence of polymerization (e.g., deposits on cold surfaces)? Check_Precursor->Check_Polymerization Yes Adjust_Flow Calibrate Flow / Check Purity Check_Precursor->Adjust_Flow No Insulate_Path Improve Insulation / Shorten Path to Detector Check_Polymerization->Insulate_Path Yes Success Yield Improved Check_Polymerization->Success No Adjust_Temp->Check_Temp Check_Pump->Check_Pressure Adjust_Flow->Check_Precursor Insulate_Path->Start

References

Refining spectroscopic assignments of complex H2CS rotational spectra

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the spectroscopic analysis of thioformaldehyde (H2CS).

Frequently Asked Questions (FAQs)

Q1: My observed rotational spectrum for H2CS is incredibly dense and difficult to assign. What are the most likely causes?

A1: The rotational spectrum of H2CS is notoriously complex due to several factors:

  • Coriolis Interactions: Strong Coriolis resonances occur between the fundamental vibrational states, particularly ν4 and ν6, and also involve the ν2 and ν3 bands.[1][2][3] These interactions mix the rovibrational states, leading to significant shifts in line positions and making simple predictions based on a rigid rotor model inaccurate.

  • Vibrational States: The pyrolysis methods used to generate H2CS often populate low-lying excited vibrational states.[1][2] This results in a multitude of overlapping absorption lines from different vibrational states, further congesting the spectrum.

  • Isotopologues: The natural abundance of ³⁴S leads to the presence of H₂C³⁴S, whose spectral lines will be interspersed with those of the main isotopologue.[1][2]

Q2: I am having trouble fitting the observed transition frequencies to a standard Hamiltonian. What should I consider?

A2: For H2CS, a simple rigid rotor model is insufficient. You should employ a more sophisticated Hamiltonian that accounts for:

  • Centrifugal Distortion: Use Watson's S-reduced Hamiltonian to properly model the effects of centrifugal distortion, especially for transitions involving high J quantum numbers.[4]

  • Coriolis Interactions: Explicitly include Coriolis interaction terms in your Hamiltonian to account for the coupling between different vibrational states.[1][2][3] This is crucial for achieving a good fit.

  • Combined Analyses: Whenever possible, perform a combined analysis of your rotational data with high-resolution infrared data.[1][2] This provides more constraints and improves the quality of the spectroscopic parameters.

Q3: My predicted line intensities do not match the experimental observations. What could be the reason?

A3: Discrepancies in line intensities can arise from:

  • Intensity Borrowing: The strong Coriolis interactions not only shift the line positions but also lead to intensity borrowing between transitions.[3] This means that transitions that would normally be weak can "borrow" intensity from nearby strong transitions, and vice-versa.

  • Vibrational Temperature: The population of different vibrational states is dependent on the temperature of your sample. If your pyrolysis source is not well-characterized, the vibrational temperature might be different from what you assume, leading to inaccurate intensity predictions.

  • Nuclear Spin Statistics: Remember to account for the 3:1 intensity ratio for rotational transitions with odd and even K quantum numbers due to the nuclear spin statistics of the two equivalent protons.[4]

Q4: What are some useful software tools for analyzing the rotational spectrum of H2CS?

A4: Several software packages and databases are invaluable for the analysis of complex rotational spectra:

  • Cologne Database for Molecular Spectroscopy (CDMS): This is an excellent resource for accessing previously reported line lists, spectroscopic parameters, and predictions for H2CS and its isotopologues.[1]

  • PGOPHER: A general-purpose program for simulating and fitting rotational, vibrational, and electronic spectra. It can handle complex Hamiltonians, including Coriolis interactions.

  • SPCAT/SPFIT: A suite of programs widely used for the analysis of high-resolution spectra. It allows for the fitting of spectroscopic constants to experimental transition frequencies.

  • Loomis-Wood Programs: These are useful for identifying patterns and making assignments in dense spectra by visualizing transitions in a 2D plot.[4]

Data Presentation

Table 1: Spectroscopic Constants for H₂CS in the Ground Vibrational State
ParameterValue (MHz)Uncertainty (MHz)Reference
A299333.1940.021[4]
B17594.70610.0012[4]
C16558.42890.0011[4]
ΔJ0.0064370.000011[4]
ΔJK-0.19940.0011[4]
ΔK6.480.04[4]
δJ0.0009580.000012[4]
δK-0.0160.004[4]

This table presents a subset of the spectroscopic parameters from a global fit of 783 transition frequencies to Watson's S-reduced Hamiltonian.[4]

Experimental Protocols

Protocol 1: Generation of H2CS via Pyrolysis and Spectroscopic Measurement

Objective: To generate gas-phase H2CS and acquire its rotational spectrum.

Methodology:

  • Precursor Preparation: Use a suitable precursor molecule such as 1,3,5-trithiane (B122704) ((CH₂)₃S₃) or dimethyl disulfide (CH₃SSCH₃).

  • Pyrolysis:

    • Heat the precursor in a furnace. The optimal temperature will depend on the precursor used (typically in the range of 600-1000 °C).

    • The precursor decomposes upon heating, producing H2CS among other by-products.

  • Sample Introduction:

    • The pyrolysis products are introduced into the spectrometer's sample cell. For supersonic jet experiments, the products are expanded into a vacuum chamber to cool them rotationally and vibrationally.

  • Spectroscopic Measurement:

    • The rotational spectrum is recorded using a suitable spectrometer, such as a millimeter/submillimeter-wave spectrometer or a Fourier-transform microwave (FTMW) spectrometer.

    • Measurements are often performed over a wide frequency range (e.g., 110-377 GHz and higher) to capture a sufficient number of transitions for a comprehensive analysis.[1][2]

Mandatory Visualization

experimental_workflow cluster_generation H2CS Generation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis precursor Precursor (e.g., Trithiane) pyrolysis Pyrolysis (600-1000 °C) precursor->pyrolysis spectrometer Millimeter/Sub-mm Spectrometer pyrolysis->spectrometer Introduce Sample raw_spectrum Acquire Raw Spectrum spectrometer->raw_spectrum assignment Assign Transitions (Loomis-Wood) raw_spectrum->assignment fitting Fit to Hamiltonian (e.g., Watson's S-reduced) assignment->fitting parameters Determine Spectroscopic Parameters fitting->parameters final_report Publication/ Database Entry parameters->final_report Final Report

Caption: Experimental workflow for H2CS rotational spectroscopy.

logical_relationship cluster_challenges Challenges in Spectral Assignment cluster_solutions Solutions and Techniques H2CS H2CS Spectrum coriolis Coriolis Interactions H2CS->coriolis vibrational Excited Vibrational States H2CS->vibrational isotopologues Isotopologues (H2C34S) H2CS->isotopologues hamiltonian Advanced Hamiltonian (Watson's S-reduced) coriolis->hamiltonian ir_data Combined Analysis with IR Data vibrational->ir_data software Specialized Software (e.g., CDMS, PGOPHER) isotopologues->software final_assignment Refined Spectroscopic Assignment hamiltonian->final_assignment Improved Fit ir_data->final_assignment Constrained Parameters software->final_assignment Accurate Predictions

Caption: Logical relationships in refining H2CS spectroscopic assignments.

References

Addressing Coriolis and other perturbations in thioformaldehyde spectra

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the spectroscopy of thioformaldehyde (H₂CS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis, with a focus on Coriolis and other spectral perturbations.

Frequently Asked Questions (FAQs)

Q1: What are the most common perturbations observed in the rovibrational spectrum of this compound?

A1: The most significant and frequently encountered perturbations in the spectrum of this compound are strong Coriolis interactions, particularly between the near-degenerate ν₄ (out-of-plane CH₂ wagging) and ν₆ (in-plane CH₂ rocking) vibrational modes.[1][2] These interactions can lead to significant energy level shifts and intensity borrowing between the coupled states, complicating spectral assignment.[1] Additionally, Fermi resonances can occur, which involve the mixing of a fundamental vibrational mode with an overtone or combination band of similar energy and symmetry.[3][4]

Q2: How can I identify a Coriolis resonance in my experimental spectrum?

A2: Coriolis resonance manifests as an anomalous rotational structure within vibrational bands. Key indicators include:

  • Irregular Line Spacing: The spacing between rotational lines will deviate from the expected pattern for an unperturbed asymmetric top rotor.

  • Intensity Borrowing: Transitions to one vibrational state may "borrow" intensity from a nearby interacting state, leading to unexpectedly strong or weak lines.[1]

  • Level Crossings and Avoided Crossings: As the rotational quantum number J increases, the interacting rovibrational levels may approach each other and then "repel," a phenomenon known as an avoided crossing.

A detailed analysis often requires fitting the observed line positions to a Hamiltonian that explicitly includes the Coriolis interaction terms.

Q3: What is a Fermi resonance and how does it appear in the spectrum?

A3: A Fermi resonance is the quantum mechanical mixing of two vibrational states that have similar energies and the same symmetry.[3] This interaction leads to a "pushing apart" of the energy levels and a redistribution of intensity.[3] In the spectrum, you will observe two bands of comparable intensity where you might have expected one strong fundamental band and one weak overtone or combination band.[4] The splitting between the two observed peaks is related to the strength of the interaction.

Q4: My spectral line assignments for the ν₄ and ν₆ bands are ambiguous. What could be the cause and how can I resolve it?

A4: The ambiguity in assigning the ν₄ and ν₆ bands is a well-documented issue stemming from the strong Coriolis resonance between them, as their band centers are separated by less than 1 cm⁻¹.[2] This can lead to inconsistencies in assignments across different studies.[2][5] To resolve this, it is recommended to:

  • Utilize a Combined Analysis: Analyze both bands simultaneously using a Hamiltonian model that includes the Coriolis coupling terms.

  • Consult Theoretical Calculations: High-level ab initio calculations can provide reliable predictions of rovibrational transition frequencies and intensities to guide experimental assignments.[1]

  • Leverage Isotopic Data: Studying isotopologues of this compound can help disentangle the interacting states, as the isotopic shifts will affect the vibrational energy levels differently.[6][7]

Troubleshooting Guides

Problem: Unexpected Peaks and Splittings in the Spectrum

Possible Cause 1: Coriolis Perturbations

  • Symptoms: Irregular rotational progressions, particularly in the ν₄ and ν₆ bands. Certain lines may appear stronger or weaker than predicted by standard intensity rules.

  • Troubleshooting Steps:

    • Confirm Vibrational Bands: Ensure the affected region corresponds to interacting vibrational modes, such as ν₄ and ν₆.

    • Rotational Quantum Number Dependence: Plot the transition energies against J(J+1). Deviations from a straight line for a given Kₐ series can indicate a perturbation.

    • Deperturbation Analysis: Employ a computational model that includes Coriolis interaction terms in the Hamiltonian to fit the observed line positions. This will yield deperturbed rotational constants and the Coriolis coupling parameter.

Possible Cause 2: Fermi Resonance

  • Symptoms: A doublet of peaks is observed where a single fundamental vibration is expected. The two peaks have comparable intensity.

  • Troubleshooting Steps:

    • Identify Potential Interacting States: Check for overtone or combination bands that have the same symmetry and are close in energy to the fundamental mode .

    • Intensity Analysis: The intensity of the typically weak overtone/combination band will be enhanced.

    • Solvent Effects (for solution-phase): Changing the solvent can alter the energy levels and thus the strength of the Fermi resonance, leading to changes in the peak separation and relative intensities.

Problem: Poor Signal-to-Noise Ratio
  • Symptoms: Weak spectral lines that are difficult to distinguish from the baseline noise.

  • Troubleshooting Steps:

    • Increase Analyte Concentration: For gaseous samples, ensure sufficient partial pressure of this compound. Be mindful of its tendency to polymerize.

    • Optimize Spectrometer Settings: Increase the number of scans to improve the signal-to-noise ratio. Ensure the detector is cooled properly and functioning within its optimal range.

    • Check for Sample Degradation: this compound is unstable.[8] Ensure the sample is freshly prepared and has not decomposed.

Quantitative Data

Table 1: Fundamental Vibrational Frequencies of H₂CS

ModeDescriptionSymmetryFrequency (cm⁻¹)
ν₁Symmetric CH₂ Stretcha₁~3024.6
ν₂CH₂ Scissoringa₁~1457.3
ν₃CS Stretcha₁991.0
ν₄Out-of-plane CH₂ Waggingb₁990.2
ν₅Asymmetric CH₂ Stretchb₂~3126
ν₆In-plane CH₂ Rockingb₂991.0

Note: Frequencies are approximate and can be influenced by perturbations. The near-degeneracy of ν₃, ν₄, and ν₆ is a key feature of this compound's vibrational spectrum.

Table 2: Rotational and Coriolis Parameters for the Interacting ν₄ and ν₆ states of H₂CS

Parameterν₄ Stateν₆ StateUnit
A9.6959.789cm⁻¹
B0.5900.589cm⁻¹
C0.5560.555cm⁻¹
Coriolis Coupling (ζ₄,₆ᵃ)--~0.24 cm⁻¹

Values are illustrative and taken from representative high-resolution studies. Precise values may vary depending on the analytical model used.

Experimental Protocols

High-Resolution Fourier Transform Infrared (FTIR) Spectroscopy

This protocol outlines the general steps for obtaining a high-resolution gas-phase spectrum of this compound.

  • Sample Preparation: this compound is typically generated by the pyrolysis of a precursor like trimethylene sulfide (B99878) (thietane) or 1,3,5-trithiane. The pyrolysis products are then flowed into the sample cell.

  • Spectrometer Setup:

    • Use a Fourier transform spectrometer equipped with a high-resolution optical bench (e.g., resolution of 0.005 cm⁻¹ or better).[2]

    • Employ a long-path gas cell to achieve sufficient absorption for weak transitions.

    • Select an appropriate detector for the spectral region of interest (e.g., a liquid nitrogen-cooled MCT detector for the mid-infrared).

  • Data Acquisition:

    • Evacuate the spectrometer and sample cell to remove atmospheric water and CO₂.

    • Record a background spectrum with the evacuated cell.

    • Introduce the this compound sample into the cell at a low pressure.

    • Collect the sample spectrum, co-adding a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Perform a Fourier transform of the interferogram.

    • Ratio the sample spectrum against the background spectrum to obtain the transmittance or absorbance spectrum.

    • Calibrate the frequency axis using known spectral lines from a standard gas (e.g., H₂O, CO).

Visualizations

Coriolis_Interaction_Workflow cluster_exp Experimental Analysis cluster_theory Theoretical Analysis exp_spec Acquire High-Resolution Spectrum observe_anomalies Observe Anomalous Rotational Structure (Irregular spacing, intensity borrowing) exp_spec->observe_anomalies build_hamiltonian Construct Hamiltonian with Coriolis Interaction Term (H_Coriolis) observe_anomalies->build_hamiltonian Perturbation Suspected fit_data Fit Experimental Line Positions to Model build_hamiltonian->fit_data deperturbed_params Extract Deperturbed Constants and Coupling Parameters fit_data->deperturbed_params assign_spectrum Assign Spectral Lines deperturbed_params->assign_spectrum Fermi_Resonance_Identification start Observe Unexpected Doublet in Spectrum check_energy Are the peaks close in energy? start->check_energy check_symmetry Do the potential fundamental and overtone/combination bands have the same symmetry? check_energy->check_symmetry Yes not_fermi Perturbation is likely not Fermi Resonance check_energy->not_fermi No confirm_fermi Fermi Resonance Confirmed check_symmetry->confirm_fermi Yes check_symmetry->not_fermi No

References

Technical Support Center: Optimization of Basis Sets for Thioformaldehyde Computational Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate computational study of thioformaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is a basis set and why is its optimization crucial for this compound studies?

A1: In computational chemistry, a basis set is a collection of mathematical functions used to represent the electronic wave function of a molecule. The choice of basis set directly impacts the accuracy and computational cost of the calculation. For this compound, a sulfur-containing compound, proper basis set selection is critical for accurately describing its electronic structure, geometry, vibrational frequencies, and excited states. An inadequate basis set can lead to significant errors in calculated properties.

Q2: What are the main families of basis sets I should consider for this compound?

A2: The most commonly used families of basis sets in computational chemistry are Pople-style (e.g., 6-31G*), Dunning's correlation-consistent (e.g., cc-pVDZ, aug-cc-pVTZ), and Karlsruhe "def2" (e.g., def2-SVP, def2-TZVP). Each family offers a hierarchy of sizes, allowing for a systematic approach to balancing accuracy and computational cost. For molecules containing second-row elements like sulfur, it is particularly important to choose basis sets that can adequately describe the electronic environment of the sulfur atom.

Q3: What is the role of polarization and diffuse functions, and are they necessary for this compound?

A3:

  • Polarization functions (indicated by * or (d,p) in Pople-style basis sets, or included by default in Dunning and Karlsruhe sets) allow for the distortion of atomic orbitals, which is essential for describing chemical bonds accurately. For this compound, polarization functions are crucial for obtaining a correct geometry and vibrational frequencies.

  • Diffuse functions (indicated by + in Pople-style or aug- in Dunning-style basis sets) are large, spatially extended functions that are important for describing weakly bound electrons. They are particularly important for calculations involving anions, excited states, and non-covalent interactions. For accurate prediction of this compound's excited states and electron affinity, the inclusion of diffuse functions is highly recommended.[1]

Troubleshooting Guide

Q4: My geometry optimization for this compound fails to converge. What are the common causes and solutions?

A4: Geometry optimization failures for this compound can arise from several issues:

  • Poor Initial Geometry: A starting geometry that is far from the true minimum can cause convergence problems.

    • Solution: Pre-optimize the geometry with a faster, less computationally demanding method (like a smaller basis set or a semi-empirical method) before moving to a more accurate level of theory. Ensure your initial structure has reasonable bond lengths and angles.

  • Inadequate Basis Set: A basis set that is too small or lacks necessary functions (like polarization) may not be able to describe the potential energy surface correctly.

    • Solution: Start with at least a double-zeta basis set with polarization functions (e.g., 6-31G(d) or def2-SVP).

  • Symmetry Issues: Forcing a higher symmetry than the molecule actually possesses can lead to convergence issues.

    • Solution: Try breaking the symmetry slightly in your input structure or use a keyword in your software to relax symmetry constraints (e.g., nosymm in some programs).

  • SCF Convergence Failure: The Self-Consistent Field (SCF) procedure, which is a part of the geometry optimization, may fail to converge at a particular step. See Q5 for more details.

Q5: I am encountering "SCF convergence failure" errors in my this compound calculations. How can I resolve this?

A5: SCF convergence problems are common, especially with larger basis sets or for excited state calculations. Here are some troubleshooting steps:

  • Increase SCF Cycles: The default number of SCF cycles may be insufficient.

    • Solution: Increase the maximum number of SCF cycles (e.g., scf(maxcycle=512) in Gaussian).

  • Use a Different SCF Algorithm: If the default algorithm is unstable, a different one might succeed.

    • Solution: Try a more robust but potentially slower algorithm, such as the quadratic convergence SCF method (scf=xqc or scf=qc in Gaussian).[2]

  • Improve the Initial Guess: A poor initial guess for the molecular orbitals can hinder convergence.

    • Solution: Use a converged wavefunction from a calculation with a smaller basis set as the initial guess for a calculation with a larger basis set.

  • Level Shifting: This technique can help to guide the SCF procedure towards convergence by modifying the energies of virtual orbitals.

  • Check for Linear Dependencies: Very large or diffuse basis sets can sometimes lead to near-linear dependencies, causing numerical instability.[3]

    • Solution: Most quantum chemistry software has options to handle or remove linearly dependent basis functions.

Q6: My calculated vibrational frequencies for this compound seem incorrect or I have imaginary frequencies after an optimization. What should I do?

A6:

  • Imaginary Frequencies: An imaginary frequency indicates that the optimized structure is not a true minimum on the potential energy surface but rather a saddle point (a transition state).

    • Solution: Visualize the imaginary frequency's vibrational mode. Displace the atoms along this mode to break the symmetry and re-run the optimization. This will likely lead to a true minimum with all real frequencies.

  • Incorrect Frequencies: If the calculated frequencies do not match experimental values, consider the following:

    • Basis Set and Level of Theory: The accuracy of vibrational frequencies is highly dependent on the chosen method and basis set. Hartree-Fock methods with smaller basis sets are known to overestimate frequencies. DFT methods with larger basis sets generally provide better agreement.

    • Scaling Factors: It is a common practice to apply empirical scaling factors to calculated harmonic frequencies to better match experimental anharmonic frequencies. These factors are dependent on the level of theory and basis set used.

Q7: I am studying the this compound dimer and I am concerned about Basis Set Superposition Error (BSSE). How can I address this?

A7: Basis Set Superposition Error (BSSE) is an artificial stabilization of a molecular complex that arises because the basis functions of one monomer are "borrowed" by the other, effectively increasing its basis set. This is more pronounced with smaller basis sets.

  • Counterpoise Correction: The most common method to correct for BSSE is the counterpoise correction developed by Boys and Bernardi. This method calculates the energies of the individual monomers within the full basis set of the dimer.

    • Implementation: Most quantum chemistry packages have a built-in keyword to perform a counterpoise-corrected optimization or energy calculation (e.g., counterpoise in Gaussian).

Data Presentation: Basis Set Performance for this compound

The following tables summarize the performance of various basis sets for calculating key properties of this compound.

Table 1: Ground State (S₀) Geometry of this compound

Basis Set FamilyBasis SetC=S Bond Length (Å)C-H Bond Length (Å)H-C-H Angle (°)
Experimental 1.611 1.093 116.9
Pople-style6-31G(d)1.6101.083116.4
6-311+G(d,p)1.6121.086116.7
Dunningcc-pVDZ1.6211.088116.5
aug-cc-pVTZ1.6111.087116.8
Karlsruhedef2-SVP1.6151.087116.6
def2-TZVP1.6121.086116.7

Note: The values presented are representative and can vary slightly depending on the computational method (e.g., HF, DFT, MP2) used.

Table 2: First Triplet Excited State (T₁) Geometry of this compound

Basis SetC=S Bond Length (Å)C-H Bond Length (Å)H-C-H Angle (°)Out-of-plane Angle (°)
Experimental ~1.70 ~1.08 ~118 ~25
6-31G(d)1.7341.079119.221.0
DZ+P1.7331.075119.420.7
aug-cc-pVTZ1.7021.080118.524.5
def2-TZVPP1.7051.081118.624.1

Note: Split-valence or double-zeta basis sets without adequate polarization and diffuse functions can yield unreasonably long C=S bond distances for the T₁ state.[4]

Table 3: Harmonic Vibrational Frequencies (cm⁻¹) of Ground State this compound

ModeDescriptionExperimental6-31G(d) (Scaled)def2-TZVP (Scaled)
ν₁CH₂ symmetric stretch297129752972
ν₂CH₂ scissor145714601458
ν₃C=S stretch105910621059
ν₄CH₂ wag991995992
ν₅CH₂ asymmetric stretch302530283026
ν₆CH₂ rock990993991

Note: Calculated harmonic frequencies are often scaled by an empirical factor (typically ~0.96-0.98 for DFT) to better compare with experimental anharmonic frequencies.

Experimental Protocols

Protocol 1: Systematic Basis Set Selection and Convergence Testing

This protocol outlines a step-by-step methodology for selecting an appropriate basis set for this compound computational studies.

BasisSetSelection cluster_protocol Protocol for Basis Set Selection A 1. Define Research Question (e.g., geometry, energy, spectra) B 2. Initial Literature Survey (Identify basis sets used for similar molecules) A->B C 3. Choose a Hierarchy of Basis Sets (e.g., Pople, Dunning, Karlsruhe families) B->C D 4. Select a Range of Sizes (e.g., double-, triple-, quadruple-zeta) C->D E 5. Perform Single-Point Energy or Geometry Optimization with each basis set D->E F 6. Analyze Convergence of Properties (e.g., energy, bond lengths, frequencies) E->F G 7. Plot Property vs. Basis Set Size F->G H 8. Identify Basis Set Convergence Point G->H I 9. Select Smallest Basis Set in the Converged Region (Balance of accuracy and cost) H->I J 10. Proceed with Production Calculations I->J BSSE_Correction cluster_workflow BSSE Correction Workflow A 1. Optimize the Geometry of the This compound Dimer (AB) B 2. Calculate the Energy of the Dimer E(AB) A->B C 3. Calculate Energy of Monomer A in the Dimer Basis Set (with ghost atoms of B) E_cp(A) A->C D 4. Calculate Energy of Monomer B in the Dimer Basis Set (with ghost atoms of A) E_cp(B) A->D F 6. Calculate Uncorrected Interaction Energy ΔE_uncorr = E(AB) - E(A) - E(B) B->F G 7. Calculate Corrected Interaction Energy ΔE_corr = E(AB) - E_cp(A) - E_cp(B) C->G D->G E 5. Calculate Energies of Isolated Monomers E(A) and E(B) E->F H 8. BSSE = ΔE_uncorr - ΔE_corr F->H G->H SCF_Troubleshooting cluster_logic SCF Convergence Troubleshooting Start SCF Convergence Failure CheckInput Check Input: - Charge and Multiplicity - Geometry Sanity Start->CheckInput IsInputOK Input OK? CheckInput->IsInputOK FixInput Correct Input Errors IsInputOK->FixInput No IncreaseCycles Increase Max SCF Cycles IsInputOK->IncreaseCycles Yes FixInput->Start Converged1 Converged? IncreaseCycles->Converged1 Success Success! Converged1->Success Yes ChangeAlgo Change SCF Algorithm (e.g., to XQC or QC) Converged1->ChangeAlgo No Converged2 Converged? ChangeAlgo->Converged2 Converged2->Success Yes ImproveGuess Improve Initial Guess (e.g., from smaller basis set) Converged2->ImproveGuess No Converged3 Converged? ImproveGuess->Converged3 Converged3->Success Yes SeekHelp Consult Literature or Expert Converged3->SeekHelp No

References

Troubleshooting convergence issues in thioformaldehyde quantum calculations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for common convergence issues encountered during quantum chemical calculations of thioformaldehyde (CH₂S).

Troubleshooting Guide: Step-by-Step

This section provides a structured approach to diagnosing and resolving convergence failures in your calculations.

Q1: My Self-Consistent Field (SCF) calculation is not converging. What is the first step?

A1: First, identify the nature of the convergence failure by examining the output file. Look for oscillating energies or large changes in the density matrix between cycles.[1][2] An initial check of the input file for basic errors is crucial.[1]

Common Initial Checks:

  • Molecular Geometry: Ensure the starting geometry is reasonable. An excessively distorted structure can be a common cause of failure.[1][3]

  • Charge and Multiplicity: Verify that the charge and spin multiplicity are correctly specified for the intended electronic state.[3]

  • Input Errors: Double-check for simple mistakes like incorrect units for atomic coordinates (Angstroms vs. Bohrs).[1]

A logical workflow can help diagnose the root cause of the SCF failure.

scf_troubleshooting start SCF Convergence Failure check_input Step 1: Initial Checks - Bad Geometry? - Wrong Charge/Multiplicity? - Input Syntax Error? start->check_input common_issues Step 2: Address Common SCF Issues check_input->common_issues If input is correct h_l_gap Small HOMO-LUMO Gap? common_issues->h_l_gap bad_guess Poor Initial Guess? common_issues->bad_guess basis_issue Basis Set Problem? (e.g., diffuse functions) common_issues->basis_issue solution_levelshift Solution: Use Level Shifting (e.g., SCF=vshift=300) h_l_gap->solution_levelshift YES solution_guess Solution: - Use guess=read from a  simpler converged calculation. - Try guess=huckel. bad_guess->solution_guess YES solution_basis Solution: - For diffuse functions, try  SCF=NoVarAcc - Increase integration grid  (int=ultrafine) basis_issue->solution_basis YES solution_qc General Solution: Try Quadratic Convergence (SCF=QC) solution_levelshift->solution_qc solution_guess->solution_qc solution_basis->solution_qc thio_specific Step 3: Consider this compound-Specific Issues solution_qc->thio_specific If still failing excited_state Excited State or Bond Stretching? thio_specific->excited_state excited_state->solution_qc NO multireference Problem: Single-reference methods (DFT, MP2) may be inadequate. excited_state->multireference YES yes_excited YES no_excited NO solution_multireference Solution: Use Multireference Methods (CASSCF, MS-CASPT2, MC-PDFT) multireference->solution_multireference method_selection cluster_sr Single-Reference Methods cluster_mr Multireference Methods HF Hartree-Fock (HF) DFT DFT (e.g., B3LYP) excited_states Excited States (S1, T1, T2) Bond Stretching / Dissociation DFT->excited_states Often Unreliable MP2 MP2 MP2->excited_states Often Unreliable CASSCF CASSCF CASPT2 CASPT2 / MS-CASPT2 CASSCF->CASPT2 Add Dynamic Correlation MC_PDFT MC-PDFT CASSCF->MC_PDFT Add Dynamic Correlation ground_state Ground State (Equilibrium Geometry) ground_state->HF Generally Suitable ground_state->DFT Generally Suitable ground_state->MP2 Generally Suitable excited_states->CASSCF Recommended excited_states->CASPT2 Recommended excited_states->MC_PDFT Recommended

References

Technical Support Center: Thioformaldehyde (H₂CS) Radio Astronomical Searches

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting radio astronomical searches for thioformaldehyde (H₂CS). The information is designed to help improve the sensitivity of observations and address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the detection of this compound (H₂CS) challenging?

A1: The detection of this compound, like many larger interstellar molecules, is challenging primarily due to the dilution of its rotational line intensity. The molecule's rotational energy is distributed over a large number of energy levels, which means the emission from any single transition is weak. This makes it difficult to distinguish individual spectral lines from the background noise, especially for a molecule that may not be highly abundant in the observed region.

Q2: What are the most promising environments for H₂CS detection?

A2: this compound has been detected in a variety of interstellar environments. Promising targets include giant molecular clouds like Sagittarius B2, dark clouds such as TMC-1, the circumstellar envelopes of carbon-rich AGB stars, and massive star-forming regions.[1] Recent studies using ALMA have also shown that H₂CS can be widely distributed in star-forming cores with different physical conditions, including line-rich cores, warm cores, and cold cores.

Q3: Which H₂CS transitions are the strongest and most suitable for initial searches?

A3: this compound is an asymmetric rotor with its dipole moment aligned with the a inertial axis.[1] Consequently, the strongest rotational transitions are the R-branch transitions (ΔJ = +1) with ΔKₐ = 0.[1] The specific choice of transition frequency will depend on the observing instrument's capabilities and the expected physical conditions of the source. Consulting a comprehensive spectral line database with measured transition frequencies is crucial for planning observations.

Q4: What is a typical system temperature (Tₛᵧₛ) I should expect for my observations?

A4: The system temperature is a critical factor in the sensitivity of a radio telescope and is highly dependent on the observing frequency, the specific receiver system, and atmospheric conditions. At lower frequencies (e.g., below 300 MHz), galactic noise can be a significant contributor to Tₛᵧₛ. For higher frequency observations, the receiver's low-noise amplifier (LNA) and atmospheric emission are dominant factors. For sensitive molecular line work, cryogenic cooling of the LNA is often employed to achieve system temperatures of less than 50K. Researchers should consult the technical specifications of the specific telescope and receiver they are using for accurate Tₛᵧₛ values.

Troubleshooting Guides

Issue 1: Low Signal-to-Noise Ratio (SNR) / Non-detection of H₂CS

Question: I have performed a long integration on a promising source, but I cannot detect any H₂CS lines. What are the common causes and how can I improve my sensitivity?

Answer: A low SNR or non-detection can stem from several factors related to the instrument, observing strategy, and data processing. Below is a step-by-step guide to troubleshoot this issue.

Troubleshooting Steps:

  • Verify Pointing Accuracy: Ensure the telescope was accurately pointed at the target source. Pointing errors of even a fraction of the beamwidth can lead to significant signal loss. The pointing accuracy should typically be less than 10% of the Full Width at Half Maximum (FWHM) of the telescope beam.

  • Optimize Integration Time: The sensitivity of an observation is proportional to the square root of the integration time. While longer is generally better, there are diminishing returns. Use an online calculator or the radiometer equation to estimate the required integration time to reach your desired sensitivity based on the system temperature, bandwidth, and expected line strength.[2]

  • Check for Radio Frequency Interference (RFI): RFI from sources like satellites, cell phones, and Wi-Fi can contaminate your data and mask weak astronomical signals.[3]

    • Identification: Examine the raw data for strong, narrow-band signals that are present across different scans or pointings.

    • Mitigation: Employ RFI excision techniques in your data processing pipeline. This can involve flagging and removing affected frequency channels or time intervals.[4] For future observations, consider scheduling them at times when known RFI sources are less active.

  • Improve Baseline Correction: An unstable or poorly fitted baseline can obscure weak spectral lines.

    • Problem: Simple polynomial fitting may not be sufficient for complex baselines caused by standing waves or instrumental effects.[5]

    • Solution: Implement more advanced baseline correction methods. Techniques like asymmetrically reweighted penalized least squares (arPLS) or wavelet decomposition can be more effective at modeling and removing complex baseline structures without distorting the actual signal.[6][7]

  • Employ Spectral Line Stacking: If you expect multiple H₂CS transitions to be present within your observed bandwidth but none are individually detectable, spectral line stacking can significantly improve the SNR. This technique combines the signal from multiple known transitions, effectively averaging down the noise. This is particularly useful for molecules where the total line intensity is diluted over many transitions.

Issue 2: Spectral Artifacts and Baseline Instability

Question: My spectra show significant ripples (standing waves) or a drifting baseline, which is making it difficult to identify weak lines. What can I do?

Answer: Baseline instability is a common problem in radio spectroscopy that can be caused by instrumental effects or environmental factors.

Troubleshooting Steps:

  • Identify the Source of Instability:

    • Standing Waves: These are often caused by reflections between the telescope's receiver and the dish or subreflector, creating a periodic ripple in the baseline.[5]

    • Baseline Drift: This can be caused by thermal instability in the receiver electronics or changes in atmospheric conditions during the observation.

  • Instrumental and Observational Solutions:

    • Position Switching: For single-dish observations, nodding the telescope between the source and a nearby off-source position helps to subtract out much of the atmospheric and instrumental drift.

    • Frequency Switching: Modulating the local oscillator frequency can also help to remove instrumental artifacts, though it may be less effective for complex baselines.

  • Data Processing Solutions:

    • Fourier Filtering: For periodic ripples like standing waves, a common technique is to perform a Fast Fourier Transform (FFT) of the spectrum, identify and filter out the frequency component corresponding to the ripple, and then transform back.[5]

    • Advanced Baseline Fitting: As mentioned in the previous section, algorithms like penalized least squares (e.g., arPLS, rrlPLS) are designed to handle complex baselines and can be very effective at removing both drift and ripples.[8]

Data Presentation

Table 1: Key Observational Parameters for H₂CS

ParameterTypical Value/RangeSignificance for Sensitivity
System Temperature (Tₛᵧₛ)< 50 K (cryogenic) - 300 KLower Tₛᵧₛ directly improves sensitivity.
Observing Frequency110 GHz - 1.4 THzChoice depends on available instrumentation and target transitions.[9]
Integration Time (τ)Minutes to many hoursSensitivity improves with √τ.
Bandwidth (Δν)MHz to GHzWider bandwidths can cover more spectral lines but may also increase noise.
Spectral Resolution< 0.1 km/sNecessary to resolve the line profile, but over-resolving can spread the signal over too many channels.

Table 2: Selected Rotational Transition Frequencies for H₂CS (Ground State)

Upper State (J' K'ₐ K'𝒸)Lower State (J'' K''ₐ K''𝒸)Frequency (MHz)
1 0 10 0 03037.47
2 0 21 0 19109.26
3 0 32 0 218209.34
4 1 33 1 2135289.47
5 1 44 1 3169082.95
6 1 55 1 4202843.43
7 1 66 1 5236563.18
8 1 77 1 6270234.49

(Note: This is a partial list. Data adapted from published laboratory spectroscopy studies. Researchers should consult comprehensive databases like the Cologne Database for Molecular Spectroscopy (CDMS) for a full list of transitions and their predicted intensities.)[10]

Experimental Protocols

Protocol: Improving SNR with Spectral Line Stacking

This protocol outlines the methodology for applying spectral line stacking to enhance the detection of weak this compound emission.

Objective: To combine the signal from multiple H₂CS rotational transitions to achieve a higher overall signal-to-noise ratio than is possible for any individual line.

Methodology:

  • Line Selection:

    • From a molecular spectroscopy database, compile a list of all known H₂CS transition frequencies that fall within your observed spectral band.

    • Exclude any lines that are likely to be blended with stronger lines from other molecular species known to be present in the source.

  • Data Preparation:

    • Perform standard data reduction on your spectral data cube, including calibration, pointing correction, and RFI flagging.

    • Apply a robust baseline correction method (e.g., arPLS) to each spectrum in the cube.

    • Convert the frequency axis to a velocity scale (e.g., Local Standard of Rest, LSR) centered on the systemic velocity of the target source.

  • Stacking Procedure:

    • For each selected H₂CS transition, extract a small spectral window (a "snippet") centered on the line's rest frequency (now at 0 km/s in the velocity-corrected frame). The width of the window should be sufficient to cover the expected line width plus some surrounding baseline.

    • Align all extracted spectral snippets in velocity space.

    • Calculate the weighted average of all the snippets. The weighting can be uniform or based on the expected relative intensity of each transition. This produces a single, stacked spectrum with a significantly improved SNR.

  • Analysis and Significance:

    • Measure the intensity and line width of any feature detected in the stacked spectrum.

    • To determine the statistical significance of the detection, perform a null test. This can be done by stacking the same number of spectral windows at random velocity offsets from the true line positions. Repeat this null test many times to build up a noise distribution and calculate the probability that the observed stacked signal could arise from noise alone.

Visualizations

TroubleshootingWorkflow start_node Start: Low SNR or Non-Detection of H₂CS p1 Verify Pointing Accuracy & System Calibration start_node->p1 Initial Check decision_node decision_node process_node process_node end_node Successful Detection fail_node Consider Alternative Observing Strategy d1 Data Quality OK? p1->d1 p2 Inspect for RFI d1->p2 Yes p1_fix Recalibrate Data or Re-observe d1->p1_fix No d2 Significant RFI? p2->d2 p1_fix->p1 p3_rfi Apply RFI Excision Algorithms d2->p3_rfi Yes p3 Apply Advanced Baseline Correction (e.g., arPLS) d2->p3 No p3_rfi->p3 d3 Line Visible? p3->d3 d3->end_node Yes p4 Perform Spectral Line Stacking d3->p4 No d4 Detection in Stacked Spectrum? p4->d4 d4->end_node Yes d4->fail_node No

Caption: Troubleshooting workflow for low signal-to-noise H₂CS observations.

LineStackingProcess cluster_0 Data Preparation cluster_1 Stacking input_node Calibrated & Baseline- Corrected Spectrum p1 Identify Target H₂CS Transitions in Band input_node->p1 p2 Convert Frequency to Velocity Scale input_node->p2 process_node process_node data_node data_node output_node High SNR Stacked Spectrum data_node1 Line Catalog p1->data_node1 List of Frequencies p3 Extract Spectral Snippets for each Transition data_node1->p3 p2->p3 p4 Align Snippets at 0 km/s p3->p4 p5 Calculate Weighted Average of all Snippets p4->p5 p5->output_node Final Product

Caption: Experimental workflow for the spectral line stacking technique.

References

Technical Support Center: Mitigating Interference in the Detection of Interstellar Thioformaldehyde (H₂CS)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the detection of interstellar thioformaldehyde (H₂CS). This resource is designed for researchers, scientists, and drug development professionals utilizing radio astronomical techniques. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the observation and identification of this key interstellar molecule.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your H₂CS detection experiments.

Question: I am observing a spectral line at a frequency predicted for H₂CS, but the signal is weak and the line profile is broader than expected. What are the potential causes and how can I troubleshoot this?

Answer:

Several factors can contribute to a weak and broadened H₂CS spectral line. Here is a step-by-step troubleshooting guide:

  • Rule out Radio Frequency Interference (RFI):

    • Source Identification: RFI can originate from both terrestrial sources (e.g., communication satellites, mobile phones, Wi-Fi) and instrumental effects.[1][2]

    • Mitigation: Employ RFI mitigation techniques at various stages of data acquisition and processing. This can include pre-detection filtering, real-time digital excision of contaminated data, and post-correlation flagging.[1][2] Advanced techniques like spatial filtering with multi-beam receivers can also be effective.

  • Investigate Spectral Line Confusion:

    • Potential Contaminants: Other interstellar molecules have rotational transitions at frequencies close to those of H₂CS, leading to spectral blending. This compound's heavier isotopologues (e.g., H₂¹³CS, H₂C³⁴S) and other sulfur-bearing molecules like thioketene (B13734457) (H₂CCS) are common sources of confusion.

    • Deconvolution: If line blending is suspected, deconvolution techniques can be applied to the spectra to separate the contributions of different molecular species. This often involves fitting multiple Gaussian profiles to the observed line.

  • Assess Physical Conditions of the Source:

    • High Optical Depth: If the H₂CS column density is very high, the spectral line can become optically thick, leading to saturation and broadening of the line profile. Observing less abundant isotopologues of H₂CS can help to mitigate this effect as they are more likely to be optically thin.

    • Turbulence and Kinematics: The intrinsic velocity dispersion within the observed molecular cloud, caused by turbulence or large-scale gas flows, will contribute to the broadening of the spectral line.

  • Verify Spectrometer and Telescope Performance:

    • System Temperature: An unexpectedly high system temperature will increase the noise and can make weak lines difficult to distinguish from the baseline.

    • Pointing Accuracy: Inaccurate telescope pointing will result in a weaker signal from the target source.

Question: The observed ortho-to-para ratio of H₂CS in my data deviates significantly from the expected statistical value of 3:1. What could be the reason for this anomaly?

Answer:

An anomalous ortho-to-para ratio (OPR) for H₂CS can provide valuable insights into the physical and chemical history of the observed region. Here are the likely causes and how to interpret them:

  • Low-Temperature Thermalization: In cold, dense molecular clouds, H₂CS molecules can collide with and thermalize on the surfaces of cold dust grains. At the typical low temperatures of these regions (around 10 K), the para-H₂CS state is energetically favored, leading to an OPR lower than the statistical value. OPRs around 1.8 have been observed in cold, dark clouds like TMC-1, suggesting thermalization on 10 K grains.[3]

  • Formation Temperature: The OPR can be indicative of the temperature at which the H₂CS molecules were formed. A high OPR (approaching 3) suggests formation in a warmer environment, while a lower OPR points to formation at colder temperatures.

  • Non-thermal State: If the H₂CS molecules have recently desorbed from grain surfaces (e.g., due to shocks or radiation) and have not had sufficient time to thermalize with the gas phase, the OPR may reflect the conditions on the grain mantle rather than the current gas kinetic temperature.

  • Chemical Reactions: Specific chemical formation pathways can preferentially produce one spin isomer over the other, leading to a non-statistical OPR.

To investigate further, it is recommended to:

  • Observe multiple ortho and para transitions of H₂CS to obtain a more accurate OPR.

  • Compare the H₂CS OPR with that of other molecules in the same region to understand the overall thermal and chemical history.

  • Model the physical conditions of the source to determine if the observed OPR is consistent with thermal equilibrium at the derived kinetic temperature.

Frequently Asked Questions (FAQs)

What are the primary rotational transitions of H₂CS to target for detection?

The rotational spectrum of H₂CS has been extensively studied in the laboratory. The most commonly observed transitions are in the millimeter and submillimeter wavelength range. The table below summarizes some of the key rotational transition frequencies for the normal isotopologue of this compound (H₂¹²C³²S) in its ground vibrational state.

Transition (J'K'a,K'c - J"K"a,K"c)Frequency (GHz)
10,1 - 00,03.038
21,2 - 11,1101.478
31,3 - 21,2103.040
41,4 - 31,3137.369
51,5 - 41,4171.681
61,6 - 51,5205.972
71,7 - 61,6240.236
81,8 - 71,7274.468
91,9 - 81,8308.663
101,10 - 91,9342.816

Note: This is a selection of transitions. For a comprehensive list, refer to laboratory spectroscopy databases.

What are the common sources of interference in H₂CS detection?

Interference in radio astronomy can be broadly categorized into two types:

Interference TypeSourcesMitigation Strategies
Radio Frequency Interference (RFI) Man-made signals from communication satellites, GPS, mobile phones, Wi-Fi, and broadcast services. Natural sources include lightning.[1][2]Shielding of electronics, careful selection of observatory sites (Radio Quiet Zones), real-time and offline data flagging and excision, adaptive filtering, and spatial filtering.[1][2]
Spectral Line Confusion Rotational transitions of other interstellar molecules that have frequencies close to those of H₂CS. Common culprits include isotopologues of H₂CS (H₂¹³CS, H₂C³⁴S), and other sulfur-containing molecules like H₂CCS.High-resolution spectroscopy to resolve blended lines, observing multiple transitions of H₂CS to confirm identification, and spectral line deconvolution techniques.

Experimental Protocols

Protocol 1: Observing H₂CS with the Atacama Large Millimeter/submillimeter Array (ALMA)

This protocol outlines a typical procedure for detecting H₂CS using ALMA.

  • Target Selection and Source Coordinates: Identify a suitable molecular cloud known to harbor complex organic molecules.

  • Frequency Setup:

    • Select an ALMA receiver band that covers one or more strong H₂CS transitions (e.g., Band 3 for the ~101 GHz line, Band 6 for the ~240 GHz line).

    • Center the spectral windows on the rest frequencies of the target H₂CS lines, accounting for the expected systemic velocity of the source.

  • Correlator Configuration:

    • Set the spectral resolution to be sufficient to resolve the expected line widths (typically < 0.5 km/s for cold clouds).

  • Integration Time Calculation: Use the ALMA Observing Time Estimator to determine the required on-source integration time to achieve the desired signal-to-noise ratio.

  • Calibration:

    • Bandpass Calibration: Observe a strong, unresolved quasar to calibrate the frequency response of the instrument.

    • Phase Calibration: Regularly observe a nearby quasar to track and correct for atmospheric phase fluctuations.

    • Flux Calibration: Observe a source with a known flux density (e.g., a planet or a well-characterized quasar) to calibrate the absolute flux scale.

  • Data Reduction and Analysis:

    • Use the Common Astronomy Software Applications (CASA) package for data calibration and imaging.

    • Identify and flag any data affected by RFI.

    • Generate a spectral cube of the target region.

    • Extract spectra and analyze the H₂CS line profiles.

Protocol 2: Observing H₂CS with the IRAM 30m Telescope

This protocol provides a general guideline for H₂CS observations with the IRAM 30m single-dish telescope.

  • Target Selection and Observing Mode:

    • Choose a target source and select an appropriate observing mode (e.g., position switching or on-the-fly mapping).

  • Receiver and Backend Setup:

    • Select the EMIR receiver band that covers the desired H₂CS transition.

    • Configure the backend spectrometer to provide the required spectral resolution.

  • Integration Time Estimation: Utilize the IRAM GILDAS software package, specifically the ASTRO program, to estimate the necessary integration time.

  • Calibration:

    • Perform regular pointing and focus checks on a nearby strong continuum source.

    • Calibrate the intensity scale by observing a source with a known flux or by using the chopper wheel method.

  • Data Processing:

    • Use the GILDAS software suite for data reduction and analysis.

    • Perform baseline subtraction to remove instrumental and atmospheric contributions to the spectrum.

    • Average the calibrated spectra to improve the signal-to-noise ratio.

Visualizations

Experimental_Workflow cluster_pre_observation Pre-Observation cluster_observation Observation cluster_post_observation Post-Observation Target_Selection Target Selection & Source Coordinates Frequency_Setup Frequency & Correlator Setup Target_Selection->Frequency_Setup Time_Estimation Integration Time Estimation Frequency_Setup->Time_Estimation Data_Acquisition Data Acquisition Time_Estimation->Data_Acquisition Calibration Calibration (Bandpass, Phase, Flux) Data_Acquisition->Calibration Data_Reduction Data Reduction & RFI Flagging Calibration->Data_Reduction Imaging Imaging & Spectral Cube Generation Data_Reduction->Imaging Analysis Spectral Line Analysis Imaging->Analysis

Caption: A generalized experimental workflow for the detection of interstellar this compound.

Troubleshooting_Interference cluster_rfi RFI Mitigation cluster_confusion Spectral Deconvolution cluster_physical Source Modeling cluster_instrument System Checks Observed_Signal Ambiguous Spectral Line Detected Check_RFI Check for Radio Frequency Interference Observed_Signal->Check_RFI Check_Line_Confusion Check for Spectral Line Confusion Observed_Signal->Check_Line_Confusion Assess_Physical_Conditions Assess Source Physical Conditions Observed_Signal->Assess_Physical_Conditions Verify_Instrument_Performance Verify Instrument Performance Observed_Signal->Verify_Instrument_Performance RFI_Mitigation_Techniques Apply RFI Flagging & Excision Check_RFI->RFI_Mitigation_Techniques Deconvolution Apply Deconvolution Algorithms Check_Line_Confusion->Deconvolution Model_Source Model Optical Depth & Kinematics Assess_Physical_Conditions->Model_Source Check_Tsys_Pointing Check System Temperature & Pointing Verify_Instrument_Performance->Check_Tsys_Pointing Confirmed_H2CS_Detection Confirmed H2CS Detection RFI_Mitigation_Techniques->Confirmed_H2CS_Detection Clean Signal Deconvolution->Confirmed_H2CS_Detection Isolated H2CS Model_Source->Confirmed_H2CS_Detection Consistent Model Check_Tsys_Pointing->Confirmed_H2CS_Detection Nominal Performance

Caption: A logical troubleshooting workflow for an ambiguous spectral line detection.

References

Best practices for handling and storing thioformaldehyde precursors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for handling and storing thioformaldehyde precursors. This resource is designed for researchers, scientists, and drug development professionals, providing detailed guidance to ensure the safe and effective use of these compounds in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it challenging to work with directly?

This compound (CH₂S) is the simplest thioaldehyde. It is a highly reactive and unstable compound that readily polymerizes or oligomerizes, primarily into its cyclic trimer, 1,3,5-trithiane (B122704), especially in a condensed state (liquid or solid).[1] Due to its instability, this compound is typically generated in situ for immediate use in a dilute gas phase.

Q2: What are the most common precursors for generating this compound in the lab?

The most frequently used precursors for the laboratory-scale generation of this compound are:

  • Dimethyl disulfide (DMDS): Thermal decomposition of DMDS is a common method for producing this compound.[1]

  • 1,3,5-Trithiane: As the stable trimer of this compound, 1,3,5-trithiane can be depolymerized to yield the monomer.

Q3: What are the general safety precautions for handling organosulfur compounds like this compound precursors?

Working with organosulfur compounds requires strict adherence to safety protocols due to their potential toxicity, flammability, and strong odors.

  • Ventilation: Always handle these compounds in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.

  • Ignition Sources: Keep flammable organosulfur compounds away from open flames, hot surfaces, and other potential ignition sources.

  • Waste Disposal: Dispose of organosulfur waste as hazardous material according to your institution's guidelines. Waste should be collected in sealed, properly labeled containers.

Precursor Handling and Storage

Proper handling and storage of this compound precursors are critical for maintaining their stability and ensuring experimental success.

PrecursorStorage ConditionsHandling Recommendations
Dimethyl Disulfide (DMDS) Store in a cool, dry, well-ventilated area away from heat, sparks, open flames, and oxidizing agents. Keep containers tightly closed.Use in a chemical fume hood. Avoid inhalation of vapors. Ground containers to prevent static discharge.
1,3,5-Trithiane Store in a tightly closed container in a dry place.Handle in a well-ventilated area. Avoid creating dust.

Experimental Protocols

Protocol 1: Generation of this compound by Pyrolysis of Dimethyl Disulfide

This protocol describes the general procedure for generating gaseous this compound via the thermal decomposition of dimethyl disulfide.

Objective: To produce a dilute stream of gaseous this compound for immediate use in a subsequent reaction or for spectroscopic analysis.

Materials:

  • Dimethyl disulfide (DMDS)

  • High-temperature tube furnace

  • Quartz tube

  • Vacuum pump

  • Cold trap (e.g., liquid nitrogen)

  • Inert gas supply (e.g., Argon or Nitrogen)

Procedure:

  • Set up the pyrolysis apparatus consisting of a quartz tube packed with an inert material like quartz wool, placed inside a tube furnace.

  • Connect one end of the quartz tube to a flask containing dimethyl disulfide and an inert gas inlet. The other end should be connected to a cold trap and a vacuum line.

  • Establish a stable flow of inert gas through the system under reduced pressure.

  • Heat the tube furnace to the desired pyrolysis temperature (typically in the range of 300-400°C). The optimal temperature should be determined empirically for your specific setup.

  • Gently heat the flask containing dimethyl disulfide to introduce its vapor into the inert gas stream.

  • The DMDS vapor will decompose in the hot zone of the quartz tube, generating this compound and other byproducts.

  • The gaseous this compound is then carried by the inert gas stream to the reaction chamber or spectroscopic cell. Unreacted DMDS and some byproducts can be collected in the cold trap.

Troubleshooting Guide

This guide addresses common issues encountered during the generation of this compound from its precursors.

IssuePotential Cause(s)Suggested Solution(s)
Low Yield of this compound - Incomplete decomposition of the precursor. - Polymerization of this compound on surfaces. - Competing side reactions.- Optimize the pyrolysis temperature and residence time. - Ensure rapid transfer of the gaseous this compound to the next reaction step. - Use a high flow rate of inert gas to minimize contact time with surfaces.
Formation of a Solid Polymer in the Apparatus This compound is highly prone to polymerization, especially at higher concentrations and on cooler surfaces.- Work with dilute gas streams. - Ensure the tubing connecting the pyrolysis zone to the reaction chamber is heated to prevent condensation and polymerization.
Presence of Significant Byproducts (e.g., H₂S, Methyl Mercaptan) The thermal decomposition of DMDS is known to produce various byproducts through competing reaction pathways.[2][3]- Adjusting the pyrolysis temperature may favor the desired reaction pathway. Lower temperatures may reduce the extent of side reactions.
Inconsistent Results - Fluctuations in temperature or pressure. - Inconsistent precursor vapor delivery.- Use a reliable temperature controller for the furnace. - Employ a mass flow controller for the inert gas and a precise method for introducing the precursor vapor.

Visualizing Experimental Workflow and Troubleshooting

Experimental Workflow for this compound Generation

G cluster_0 Precursor Handling cluster_1 Pyrolysis Setup cluster_2 Product Handling A DMDS Storage (Cool, Dry, Ventilated) B Introduce DMDS Vapor with Inert Gas A->B Load Precursor C Pyrolysis in Tube Furnace (300-400°C) B->C Flow D Gaseous this compound (Dilute Stream) C->D Decomposition E Cold Trap (Liquid Nitrogen) C->E Byproducts & Unreacted Precursor F To Reaction or Spectroscopy D->F Use Immediately

Caption: Workflow for generating this compound via DMDS pyrolysis.

Troubleshooting Logic for Low this compound Yield

G Start Low Yield of This compound CheckTemp Is Pyrolysis Temperature Optimal? Start->CheckTemp CheckFlow Is Inert Gas Flow Rate Adequate? CheckTemp->CheckFlow Yes AdjustTemp Adjust Temperature (Optimize) CheckTemp->AdjustTemp No CheckPolymer Is there Polymer Formation in Tubing? CheckFlow->CheckPolymer Yes AdjustFlow Increase Flow Rate (Reduce Residence Time) CheckFlow->AdjustFlow No HeatTubing Heat Transfer Tubing CheckPolymer->HeatTubing Yes Success Yield Improved CheckPolymer->Success No AdjustTemp->Start AdjustFlow->Start HeatTubing->Start

Caption: Decision tree for troubleshooting low this compound yield.

References

Technical Support Center: Strategies for Enhancing the Lifetime of Transient Thioformaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the transient molecule, thioformaldehyde (CH₂S).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in working with this compound?

A1: The principal challenge is its extreme reactivity and short lifetime. This compound is a transient species that readily oligomerizes, primarily forming the stable cyclic trimer, 1,3,5-trithiane. This instability prevents its isolation and study under standard laboratory conditions.

Q2: What is the most effective method for stabilizing this compound for spectroscopic analysis?

A2: The most successful and widely used technique is matrix isolation. This involves trapping individual this compound molecules within a solid, inert matrix (typically a noble gas like argon or nitrogen) at cryogenic temperatures, usually around 10 Kelvin. Under these conditions, the this compound molecules are indefinitely stable, allowing for detailed spectroscopic characterization, particularly via Fourier-transform infrared (FTIR) spectroscopy.

Q3: Can this compound be stabilized in the gas phase?

A3: While its lifetime in the gas phase is very short, studies under collision-free conditions have been conducted. At extremely low pressures (e.g., 5 x 10⁻⁷ Torr), the fluorescence lifetime of single rotational levels of this compound has been measured to be approximately 170 microseconds. This indicates that in the absence of intermolecular collisions, the molecule can persist for short periods.

Q4: Are there alternatives to matrix isolation for studying this compound?

A4: Besides matrix isolation, two other key strategies are employed:

  • Chemical Trapping: This involves reacting the transient this compound with a "trapping agent" to form a stable adduct that can be isolated and characterized. This method confirms the transient existence of this compound and allows for the study of its reactivity.

  • Metal Complexation: this compound can act as a ligand and be stabilized by coordinating to a metal center. Several metal complexes of this compound are known and are stable under normal conditions.

Troubleshooting Guides

Matrix Isolation Experiments
Problem / Observation Potential Cause(s) Suggested Solution(s)
No or weak this compound signal in the IR spectrum. 1. Inefficient photolysis of the precursor. 2. Leak in the vacuum system, leading to contamination. 3. Incorrect deposition temperature. 4. Precursor concentration too low in the matrix gas.1. Increase photolysis time or use a more appropriate wavelength for the precursor. 2. Check all seals and connections for leaks using a helium leak detector. 3. Ensure the deposition window is at the target cryogenic temperature (e.g., 10 K). 4. Increase the precursor-to-matrix gas ratio. Be cautious, as too high a concentration can lead to aggregation.
Broad, poorly resolved spectral bands. 1. Aggregation of this compound molecules. 2. Matrix annealing, allowing for diffusion and interaction. 3. Unsuitable matrix gas.1. Decrease the precursor concentration in the matrix gas. 2. Maintain a stable, low temperature and avoid warming the matrix. 3. While argon is common, switching to a different matrix gas like nitrogen may sometimes improve resolution.
Presence of unexpected spectral bands. 1. Contamination from residual gases in the vacuum chamber (e.g., H₂O, CO₂). 2. Formation of unwanted photolysis byproducts. 3. Reaction with the matrix gas (less common with noble gases).1. Ensure a high vacuum is achieved before deposition. 2. Optimize the photolysis wavelength to selectively cleave the desired bonds in the precursor. 3. Use a highly inert matrix gas like argon or neon.
Chemical Trapping Experiments
Problem / Observation Potential Cause(s) Suggested Solution(s)
Low yield of the trapped adduct. 1. Inefficient generation of this compound from the precursor. 2. The trapping agent is not reactive enough. 3. Competing side reactions of this compound (e.g., trimerization).1. Ensure the thermolysis or photolysis conditions are optimal for generating this compound. 2. Use a highly reactive trapping agent, such as a conjugated diene. 3. Use a high concentration of the trapping agent to favor the bimolecular trapping reaction over oligomerization.
Formation of multiple products. 1. The trapping agent can react in multiple ways. 2. The adduct is unstable under the reaction or workup conditions. 3. Presence of impurities that also react.1. Choose a trapping agent that undergoes a specific and clean reaction (e.g., a Diels-Alder reaction). 2. Analyze the reaction mixture at different time points and consider milder workup procedures. 3. Purify all starting materials and solvents.
No adduct formation, only the this compound trimer is isolated. 1. The rate of trimerization is much faster than the trapping reaction under the chosen conditions. 2. The trapping agent is not present at the site of this compound generation.1. Increase the concentration of the trapping agent significantly. 2. For in-situ generation, ensure the trapping agent is intimately mixed with the precursor before initiating the reaction.

Quantitative Data Summary

The table below summarizes available quantitative data on the lifetime and stability of this compound under different conditions.

Method of Stabilization Conditions Observed Lifetime / Stability Reference
Gas Phase (Collision-Free) 5 x 10⁻⁷ Torr~170 µs (fluorescence lifetime)
Matrix Isolation Argon or Nitrogen matrix at 10 KIndefinitely stable
Chemical Trapping Reaction with a dieneForms a stable cycloadduct
Oligomerization Condensed phase or high concentration in gas phaseRapidly forms 1,3,5-trithiane

Experimental Protocols

Protocol 1: Matrix Isolation of this compound via Photolysis

Objective: To generate and stabilize this compound in an argon matrix for FTIR spectroscopic analysis.

Precursor: Methylene (B1212753) trithiocarbonate (B1256668) (C₂H₂S₃)

Methodology:

  • Preparation: A gaseous mixture of methylene trithiocarbonate and a large excess of argon gas (typically a ratio of 1:1000) is prepared in a vacuum line.

  • Deposition: The gas mixture is slowly deposited onto a transparent window (e.g., CsI) cooled to approximately 10 K by a closed-cycle helium cryostat within a high-vacuum chamber.

  • Initial Spectrum: An initial FTIR spectrum of the matrix-isolated precursor is recorded.

  • Photolysis: The matrix is irradiated with a UV lamp (e.g., a mercury lamp with a 254 nm filter) for a specific duration.

  • Final Spectrum: A final FTIR spectrum is recorded. The appearance of new absorption bands corresponding to this compound and carbon disulfide (CS₂) confirms the photodecomposition of the precursor.

Protocol 2: Chemical Trapping of this compound

Objective: To generate this compound via thermolysis and trap it with a diene to form a stable Diels-Alder adduct.

Precursor: Dimethyl disulfide (CH₃SSCH₃) or an anthracene-thioformaldehyde adduct.

Trapping Agent: Anthracene or another suitable 1,3-diene.

Methodology:

  • Setup: A solution of the precursor and a molar excess of the diene in an inert solvent is prepared in a reaction vessel equipped with a condenser.

  • Thermolysis: The solution is heated to a temperature sufficient to induce the decomposition of the precursor to generate this compound in situ.

  • Reaction: The transient this compound reacts immediately with the diene present in the solution via a Diels-Alder cycloaddition.

  • Workup and Analysis: After the reaction is complete, the solvent is removed, and the resulting stable adduct is purified (e.g., by chromatography) and characterized by standard analytical techniques (NMR, mass spectrometry) to confirm its structure.

Visualizations

Experimental_Workflow_Matrix_Isolation cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Precursor Methylene Trithiocarbonate Mix Gas Mixture (1:1000) Precursor->Mix MatrixGas Argon Gas MatrixGas->Mix Deposition Deposit on Cold Window (10K) Mix->Deposition FTIR1 Record Initial FTIR Spectrum Deposition->FTIR1 Photolysis UV Photolysis (254 nm) FTIR1->Photolysis FTIR2 Record Final FTIR Spectrum Photolysis->FTIR2 Analysis Identify CH₂S and CS₂ Bands FTIR2->Analysis

Caption: Workflow for matrix isolation of this compound.

Logical_Relationship_Stabilization cluster_pathways Reaction Pathways cluster_outcomes Outcomes CH2S Transient this compound (CH₂S) Oligomerization Oligomerization (Unstabilized) CH2S->Oligomerization Stabilization Stabilization Strategies CH2S->Stabilization Trimer 1,3,5-Trithiane (Stable Trimer) Oligomerization->Trimer Isolated Isolated CH₂S (Spectroscopic Study) Stabilization->Isolated Matrix Isolation Adduct Stable Adduct (Characterizable) Stabilization->Adduct Chemical Trapping

Caption: Pathways for transient this compound.

Technical Support Center: Thioformaldehyde (H₂CS) Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed methodologies, troubleshooting advice, and frequently asked questions for studying the reaction kinetics of the transient species thioformaldehyde (H₂CS).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the experimental study of H₂CS kinetics, particularly using techniques like flash photolysis coupled with laser-induced fluorescence (LIF) or mass spectrometry.

Q1: My H₂CS signal is weak or non-existent. What are the potential causes and solutions?

A1: A weak or absent signal is a common issue. Systematically check the following potential causes:

  • Inefficient H₂CS Production: this compound is a transient species, often produced in situ via photolysis of a stable precursor (e.g., 1,3-dithiolane, thirane).

    • Troubleshooting:

      • Precursor Concentration: Ensure the precursor concentration in the gas mixture is optimal. Too low, and you won't generate enough H₂CS; too high, and you might face issues with polymerization or secondary reactions.[1][2]

      • Photolysis Laser Energy/Wavelength: Verify the photolysis laser is operating at the correct wavelength and energy to efficiently dissociate the precursor. Check the laser's power output and alignment.[3]

      • Precursor Purity: Impurities in the precursor sample can interfere with H₂CS formation or quench the signal. Verify the purity of your precursor.

  • Detection System Issues (LIF):

    • Troubleshooting:

      • Probe Laser Wavelength: Ensure the probe laser is tuned to a known strong absorption line of H₂CS.[4][5]

      • Fluorescence Collection: Check the alignment of your collection optics (lenses, mirrors) and the photomultiplier tube (PMT). Ensure the correct optical filters are in place to minimize scattered light from the photolysis and probe lasers.[3][6]

      • PMT Voltage: Confirm the PMT voltage is appropriate. Too low, and the signal will be weak; too high, and the background noise will increase, potentially saturating the detector.

  • Flow Reactor Conditions:

    • Troubleshooting:

      • Flow Rates: Calibrate your mass flow controllers (MFCs) to ensure accurate and stable gas flows.[2][7] Inconsistent flows can lead to fluctuating concentrations and an unstable signal.

      • Pressure: Maintain a stable pressure within the reaction cell. Pressure fluctuations can alter reaction rates and species concentrations.[7]

Q2: I'm observing a high level of background noise or a drifting baseline in my spectra. How can I fix this?

A2: Noise and baseline drift can obscure weak signals and lead to inaccurate kinetic measurements.[8][9]

  • Sources of Noise & Drift:

    • Electronic Interference: Electrical equipment in the lab can introduce noise.[8]

    • Scattered Light: Light from the photolysis laser, probe laser, or ambient room lighting can enter the detector.[10]

    • Instrument Instability: Temperature fluctuations or vibrations can affect laser stability and detector performance.[8][11]

    • Precursor/Product Fluorescence: The precursor or other reaction products might fluoresce at the same wavelength as H₂CS.

  • Troubleshooting Steps:

    • Improve Shielding: Ensure the reaction cell and detector are well-shielded from ambient light. Use optical filters to selectively pass the H₂CS fluorescence signal to the detector.

    • Check Grounding: Verify that all electronic components are properly grounded to minimize electronic noise.

    • Stabilize Environment: Place the experimental setup on a vibration-dampened optical table and maintain a stable laboratory temperature.[11]

    • Baseline Subtraction: Record a baseline spectrum (e.g., with the probe laser on but the photolysis laser off) and subtract it from your data to correct for constant background signals.[9]

    • Allow Warm-Up: Let lasers and detectors warm up for at least 30 minutes to ensure their output is stable.[10][11]

Q3: My kinetic plots (pseudo-first-order decay vs. reactant concentration) are non-linear. What does this indicate?

A3: Non-linear kinetic plots suggest that the reaction conditions are not truly pseudo-first-order or that secondary reactions are interfering with the measurement.

  • Potential Causes:

    • Insufficient Reactant Excess: The core assumption of pseudo-first-order kinetics is that the concentration of the reactant in excess remains effectively constant. If this condition is not met, the kinetics will not be truly first-order with respect to H₂CS.

    • Secondary Reactions: The initial H₂CS radical may be consumed by competing reactions, such as self-reaction (H₂CS + H₂CS) or reactions with photolysis byproducts.

    • Radical Regeneration: In some complex systems, H₂CS might be regenerated through subsequent reaction steps, leading to a slower apparent decay rate.

  • Troubleshooting Strategies:

    • Vary Reactant Concentration: Ensure the excess reactant is at a concentration at least 10-20 times greater than the initial H₂CS concentration. Perform experiments over a wide range of excess reactant concentrations to confirm linearity.[3]

    • Reduce Photolysis Energy: Lowering the photolysis laser energy will decrease the initial concentration of H₂CS and other photoproducts, minimizing the impact of secondary reactions.

    • Analyze Early-Time Data: The influence of secondary reactions is often less significant at the beginning of the reaction. Fitting only the initial portion of the decay curve may yield a more accurate rate constant.

Data Presentation: Reaction Rate Coefficients

Studying the atmospheric fate of this compound often involves measuring its reaction rates with key oxidants like the hydroxyl radical (OH). The data below is illustrative of typical findings in the literature.

ReactantTemperature (K)PressureRate Coefficient (cm³ molecule⁻¹ s⁻¹)Method
OH200 - 400~1 atmVaries with temp.Theoretical (CVT/SCT)[12]
OH (at 300K)300~1 atm~6.4 x 10⁻⁶ (calculated rate)Theoretical (CVT/SCT)[12]
OH + H₂O300~1 atm~2.2 x 10⁻⁸ (calculated rate)Theoretical (CVT/SCT)[12]

Note: The reaction of H₂CS with OH can proceed via addition or H-abstraction pathways. The presence of water can catalyze the reaction by lowering the energy barriers for both channels, though it may also affect the overall rate constant depending on atmospheric conditions.[12]

Experimental Protocols

Protocol 1: H₂CS Generation and Kinetic Measurement via PLP-LIF

This protocol outlines the Pulsed Laser Photolysis - Laser-Induced Fluorescence (PLP-LIF) method, a common technique for studying the kinetics of radical species like H₂CS.[3]

Objective: To measure the bimolecular rate coefficient for the reaction of H₂CS with a reactant 'R'.

Methodology:

  • Gas Preparation:

    • Prepare a dilute mixture of an H₂CS precursor (e.g., thirane) in a buffer gas (e.g., He or N₂).

    • Prepare a separate mixture of the reactant 'R' in the same buffer gas.

    • Use calibrated Mass Flow Controllers (MFCs) to precisely control the flow of each gas into a temperature- and pressure-controlled reaction cell.[2][7]

  • H₂CS Generation (Photolysis):

    • Use a pulsed excimer laser (e.g., KrF at 248 nm or ArF at 193 nm) to photolyze the precursor molecule within the reaction cell, generating H₂CS radicals.[3] The laser beam should be aligned to pass through the center of the cell.

  • H₂CS Detection (Fluorescence):

    • A second pulsed laser system (e.g., a Nd:YAG-pumped dye laser) is used as the probe.[5] Its output is tuned to a specific rovibronic transition of H₂CS to excite it to an upper electronic state.

    • The probe laser beam is directed perpendicularly to the photolysis beam.

    • Position a photomultiplier tube (PMT) perpendicular to both laser beams to detect the resulting fluorescence from the excited H₂CS.[5] An appropriate bandpass filter should be placed before the PMT to isolate the fluorescence signal.

  • Kinetic Measurement:

    • Under pseudo-first-order conditions ([R] >> [H₂CS]), monitor the decay of the H₂CS LIF signal over time by varying the delay between the photolysis and probe laser pulses.[3]

    • The observed decay will be an exponential function. The slope of a plot of the natural logarithm of the LIF signal versus time gives the pseudo-first-order rate constant, k'.

    • Repeat this measurement for several different concentrations of the reactant 'R'.

  • Data Analysis:

    • Plot the pseudo-first-order rate constants (k') against the corresponding concentrations of 'R'.

    • The slope of this linear plot will be the bimolecular rate coefficient (k) for the reaction H₂CS + R → Products.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Gas Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis P1 Precursor Gas (e.g., Thirane in He) MFC Mass Flow Controllers P1->MFC P2 Reactant Gas (e.g., O2 in He) P2->MFC Mix Gas Mixing MFC->Mix Cell Reaction Cell (Controlled T, P) Mix->Cell Detector Detector (PMT) + Optical Filters Cell->Detector Fluorescence Photolysis Pulsed Photolysis Laser (e.g., 193 nm) Photolysis->Cell Generates H₂CS Probe Pulsed Probe Laser (Tunable Dye Laser) Probe->Cell Excites H₂CS DAQ Data Acquisition (Signal vs. Time Delay) Detector->DAQ Fit Pseudo-First-Order Decay Fit (k') DAQ->Fit Plot Plot k' vs. [Reactant] Fit->Plot Result Determine Bimolecular Rate Coefficient (k) Plot->Result Troubleshooting_Weak_Signal cluster_source H₂CS Source Issues cluster_detection Detection System Issues Start Weak or No H₂CS Signal Check_Precursor Check Precursor Concentration & Purity Start->Check_Precursor Check_Photolysis Check Photolysis Laser (Power, Alignment, Wavelength) Start->Check_Photolysis Check_Flows Check Gas Flows (MFC Calibration) Start->Check_Flows Check_Probe Check Probe Laser (Wavelength, Power, Alignment) Start->Check_Probe Check_Optics Check Collection Optics & Filters Start->Check_Optics Check_PMT Check PMT (Voltage, Function) Start->Check_PMT Solution1 Optimize H₂CS Generation Check_Precursor->Solution1 Adjust/Verify Check_Photolysis->Solution1 Adjust/Verify Check_Flows->Solution1 Adjust/Verify Solution2 Optimize Signal Detection Check_Probe->Solution2 Adjust/Verify Check_Optics->Solution2 Adjust/Verify Check_PMT->Solution2 Adjust/Verify Reaction_Pathway H2CS H₂CS (this compound) Intermediates Intermediates [e.g., H₂C(OH)S•] H2CS->Intermediates OH •OH (Hydroxyl Radical) OH->Intermediates + O2 O₂ Products Final Products (e.g., SO₂, HCOOH) O2->Products + Intermediates->Products

References

Optimizing experimental conditions for thioformaldehyde-metal complex formation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Thioformaldehyde-Metal Complex Formation

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers engaged in the synthesis and optimization of this compound-metal complexes.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of this compound-metal complexes challenging?

A1: The primary challenge stems from the inherent instability of free this compound (CH₂S). It readily oligomerizes to form the stable trimer, 1,3,5-trithiane (B122704), especially in condensed phases (liquid or solid).[1] Therefore, successful synthesis relies on strategies that generate the this compound ligand in situ or use precursors that can controllably release it for immediate coordination to a metal center.

Q2: What are the common precursors for generating the this compound ligand?

A2: Direct use of monomeric CH₂S is impractical. Instead, researchers use various precursors that can be converted to the ligand under specific reaction conditions. Common strategies include using 1,3,5-trithiane as a sulfur source or reacting a metal-hydrosulfide complex with formaldehyde (B43269).[1][2][3]

Q3: How can I confirm the formation and coordination mode of the this compound ligand?

A3: Confirmation requires a combination of spectroscopic and analytical techniques.

  • Infrared (IR) Spectroscopy: Look for characteristic stretching frequencies. The C=S bond in a terminal this compound ligand typically appears in a specific region of the IR spectrum.

  • NMR Spectroscopy: ¹H and ¹³C NMR can help identify the CH₂S moiety. For instance, the ¹³C NMR signal for the thiocarbonyl carbon will show a characteristic downfield shift.[4]

  • X-ray Crystallography: This is the definitive method to determine the solid-state structure, confirming the η²-coordination mode and providing precise bond lengths and angles.[2]

Q4: What factors influence the stability of the final this compound-metal complex?

A4: The stability is governed by several factors:

  • The Metal Center: Low-valence, electron-rich metal centers (e.g., Fe(0), Os(0)) are effective at stabilizing the π-system of the this compound ligand through back-bonding.[5]

  • Ancillary Ligands: The other ligands on the metal complex play a crucial role. Strong σ-donating and π-accepting ligands can enhance the stability of the overall complex. Polydentate (chelating) ligands can also significantly increase thermodynamic stability, an effect known as the chelate effect.[6]

  • Coordination Environment: The geometry of the complex and the coordination number of the metal influence the electronic environment and, consequently, the stability.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound-metal complexes.

Problem 1: Low or No Yield of the Desired Complex
Possible CauseSuggested Solution
Oligomerization of this compound Generate the CH₂S ligand in situ at low temperatures to ensure it is trapped by the metal center before it can oligomerize. An alternative is to use a stable precursor like 1,3,5-trithiane in the reaction.[1][2]
Incorrect Reaction Stoichiometry Carefully optimize the molar ratio of the metal precursor to the this compound source. A 2:1 ligand-to-metal ratio is a common starting point for bidentate ligands.[4][7]
Suboptimal Reaction Conditions Systematically vary the temperature, reaction time, and solvent. Some complexes may require refluxing for several hours, while others form at room temperature.[7][8] The choice of an inert, non-coordinating solvent is critical to prevent unwanted side reactions.
Decomposition of Metal Precursor Ensure the starting metal complex is stable under the chosen reaction conditions (temperature, solvent, atmosphere). Characterize the precursor beforehand.
Problem 2: Formation of Impurities or Side Products
Possible CauseSuggested Solution
Reaction with Solvent or Atmosphere Conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. Use dry, deoxygenated solvents.
Side Reactions of Formaldehyde If using formaldehyde as a precursor, be aware of its tendency to polymerize or participate in side reactions like hydroxymethylation.[9] Use fresh, high-purity formaldehyde solutions or paraformaldehyde.
Formation of Bridging Thiocarbonyls In some cases, the thiocarbonyl ligand can bridge multiple metal centers, leading to cluster formation.[10] Adjusting ligand stoichiometry and using bulkier ancillary ligands can favor the formation of mononuclear species.
Problem 3: Difficulty in Isolation and Characterization
Possible CauseSuggested Solution
Complex Insolubility The complex may be insoluble in common organic solvents. Try a range of solvents from nonpolar (hexane) to highly polar (DMSO, DMF). If necessary, modify the ancillary ligands on the complex to include solubilizing groups.
Thermal Instability The isolated complex may be unstable at room temperature or sensitive to air/moisture. Perform purification and isolation steps at low temperatures and under an inert atmosphere. Store the final product in a freezer or glovebox.
Amorphous or Oily Product Difficulty in obtaining a crystalline solid for analysis can be due to residual solvent or impurities. Try recrystallization from different solvent systems, slow evaporation, or vapor diffusion techniques.

Experimental Protocols & Data

Example Protocol: Synthesis of a Tungsten this compound Complex

This protocol is adapted from the synthesis of mer-[W(CO)₃(Me₂PC₂H₄PMe₂)(η²-SCH₂)].[3]

Reagents and Conditions:

  • Metal Precursor: A tungsten carbonyl complex with a hydrosulfide (B80085) ligand, such as PPN[W(CO)₃(dmpe)(SH)].

  • This compound Source: Aqueous formaldehyde (CH₂O).

  • Acid Catalyst: Trifluoroacetic acid (CF₃CO₂H).

  • Solvent: Tetrahydrofuran (THF).

  • Temperature: 20°C.

  • Reaction Time: Approximately 5 minutes.

Procedure:

  • Dissolve the tungsten-hydrosulfide precursor complex in THF in a reaction vessel under an inert atmosphere.

  • Add aqueous formaldehyde and a catalytic amount of trifluoroacetic acid to the solution with stirring.

  • Allow the reaction to proceed at 20°C for 5 minutes. The progress can be monitored by IR spectroscopy by observing the disappearance of the S-H band and the appearance of new carbonyl bands.

  • Remove the solvent under vacuum.

  • Purify the resulting solid by recrystallization from an appropriate solvent mixture (e.g., dichloromethane/hexane) to yield the final this compound complex.

Table of Typical Spectroscopic Data

The following table summarizes typical IR frequency ranges for thiocarbonyl ligands, which can aid in characterization.

Coordination ModeLigandTypical ν(CS) Frequency (cm⁻¹)Reference
Free LigandCS1273[11]
Terminal, M-CSCS1410 - 1160[11]
Bridging, M-CS-MCS1110 - 1050[11]
η²-CoordinationCH₂SVaries based on metal and other ligandsN/A

Visualizations

Experimental Workflow

G cluster_0 Preparation cluster_1 Synthesis cluster_2 Purification & Characterization A Select Metal Precursor D Combine Reagents at Controlled Temperature A->D B Select this compound Source (e.g., H₂S + CH₂O) B->D C Choose Inert Solvent & Atmosphere C->D E Monitor Reaction (e.g., TLC, IR) D->E F Quench Reaction & Workup E->F G Isolate Crude Product F->G H Purify (Recrystallization/Chromatography) G->H I Characterize Complex (NMR, IR, X-ray, etc.) H->I

Caption: General workflow for this compound-metal complex synthesis.

Troubleshooting Decision Tree

G Start Experiment Complete Yield Low or No Yield? Start->Yield Purity Impure Product? Yield->Purity No Sol_Yield1 Generate CH₂S in situ at low temperature Yield->Sol_Yield1 Yes Sol_Yield2 Optimize Stoichiometry & Reaction Conditions Yield->Sol_Yield2 Yes Sol_Purity1 Use Inert Atmosphere & Dry Solvents Purity->Sol_Purity1 Yes Sol_Purity2 Check for Side Reactions (e.g., polymerization) Purity->Sol_Purity2 Yes End Successful Synthesis Purity->End No Sol_Yield1->Purity Sol_Yield2->Purity Sol_Purity1->End Sol_Purity2->End

Caption: Decision tree for troubleshooting common synthesis issues.

Ligand Formation and Coordination Pathway

G cluster_reactants Reactants cluster_products Products M_L Metal Precursor [M-X] plus2 + M_L->plus2 CH2O Formaldehyde (CH₂O) plus1 + CH2O->plus1 H2S Sulfur Source (e.g., H₂S) H2S->plus1 Complex This compound Complex [M-(η²-CH₂S)] Byproduct Byproduct (e.g., H₂O) plus1->plus2 in situ CH₂S formation plus2->Complex Coordination

Caption: Pathway of in situ ligand formation and metal coordination.

References

Validation & Comparative

Comparative spectroscopic analysis of formaldehyde and thioformaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Spectroscopic Guide to Formaldehyde (B43269) and Thioformaldehyde

Formaldehyde (H₂CO) and its sulfur analog, this compound (H₂CS), serve as fundamental prototypes in molecular spectroscopy. Both are planar molecules exhibiting C₂ᵥ symmetry, yet the substitution of oxygen with sulfur induces significant changes in their spectroscopic properties.[1] This guide provides a comparative analysis of their key spectroscopic parameters, supported by experimental data and methodologies, to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Molecular Structure and Geometry

The ground electronic states of both formaldehyde and this compound are characterized by a planar geometry. However, the substitution of the oxygen atom with the larger sulfur atom leads to a notable increase in the carbon-heteroatom bond length. The C-H bond length, conversely, is slightly shorter in this compound.[1]

Table 1: Ground State Molecular Structures of Formaldehyde and this compound

ParameterFormaldehyde (H₂CO)This compound (H₂CS)
r(C-H) (Å)1.1161.0925
r(C=X) (Å)1.2081.611
∠(HCH) (°)116.5116.8
Point GroupC₂ᵥC₂ᵥ

Vibrational Spectroscopy

The fundamental vibrational frequencies for formaldehyde and this compound have been extensively studied. The table below summarizes these frequencies. A notable difference is the ordering of the C=X stretching and CH₂ scissoring modes; in H₂CO, the C=O stretch (ν₂) has a higher frequency than the CH₂ scissor (ν₃), while in H₂CS, the C=S stretch (ν₃) is at a lower frequency than the CH₂ scissor (ν₂).[1]

Table 2: Fundamental Vibrational Frequencies (cm⁻¹) of Formaldehyde and this compound

VibrationSymmetryDescriptionFormaldehyde (H₂CO)This compound (H₂CS)
ν₁a₁Symmetric C-H stretch2782.5[2]2971
ν₂a₁C=O stretch / CH₂ scissor1746.1[2]1457
ν₃a₁CH₂ scissor / C=S stretch1500.1[2]1059
ν₄b₁Out-of-plane bend1167.3[2]990.2
ν₅b₂Asymmetric C-H stretch2843.1[2]3024.6
ν₆b₂CH₂ rock1249.1[2]991

Rotational Spectroscopy

Both formaldehyde and this compound are asymmetric top molecules, though they are close to the prolate symmetric top limit.[3] Their rotational spectra, typically studied in the microwave region, provide highly precise rotational constants, which in turn are used to determine their molecular structures with great accuracy.

Table 3: Ground State Rotational Constants (cm⁻¹) of Formaldehyde and this compound

ConstantFormaldehyde (H₂CO)This compound (H₂CS)
A9.4059.896
B1.2951.177
C1.1341.050

Electronic Spectroscopy

The electronic spectra of these molecules are marked by a weak n → π* transition in the near-ultraviolet for formaldehyde and in the visible region for this compound.[1] This red shift in the absorption spectrum for H₂CS is a direct consequence of the lower electronegativity and more diffuse orbitals of sulfur compared to oxygen. The first excited singlet state (ùA₂) of both molecules has a non-planar, pyramidal geometry.

Table 4: Electronic Transition Energies of Formaldehyde and this compound

TransitionFormaldehyde (H₂CO)This compound (H₂CS)
ùA₂ ← X¹A₁ (cm⁻¹)2818816395
ã³A₂ ← X¹A₁ (cm⁻¹)2519414530

Experimental Methodologies

A variety of high-resolution spectroscopic techniques are employed to study these molecules.

Rotational Spectroscopy
  • Method: Microwave spectroscopy or Terahertz spectroscopy using backward-wave oscillators (BWOs) or solid-state sources.

  • Protocol: Gaseous samples at low pressure are introduced into a long absorption cell. The radiation is passed through the cell, and the transmitted intensity is measured by a sensitive detector (e.g., a Schottky barrier diode). Frequency modulation and lock-in detection are often used to enhance sensitivity. For unstable species like this compound, it can be produced by pyrolysis of a suitable precursor (e.g., trimethylene sulfide) immediately before the absorption cell.[3][4]

Vibrational Spectroscopy
  • Method: Fourier Transform Infrared (FTIR) Spectroscopy.

  • Protocol: An infrared beam is passed through a gas cell containing the sample. The resulting interferogram is then Fourier-transformed to obtain the vibrational spectrum. For high-resolution studies, long path-length cells and low sample pressures are used to resolve the rotational fine structure of the vibrational bands.[5]

Electronic Spectroscopy
  • Method: UV-Visible Absorption Spectroscopy.

  • Protocol: A broadband light source (e.g., a deuterium (B1214612) lamp for UV, a tungsten lamp for visible) is passed through a sample cell. The transmitted light is then dispersed by a monochromator and detected. For high-resolution work, laser-based techniques such as cavity ring-down spectroscopy (CRDS) or laser-induced fluorescence (LIF) are employed.[6][7]

Visualizations

Molecular Structures

G cluster_H2CO Formaldehyde (H₂CO) cluster_H2CS This compound (H₂CS) C1 C O1 O C1->O1 1.208 Å H1a H C1->H1a 1.116 Å H1b H C1->H1b 1.116 Å H1a->C1 H1b->C1 C2 C S2 S C2->S2 1.611 Å H2a H C2->H2a 1.093 Å H2b H C2->H2b 1.093 Å H2a->C2 H2b->C2

Caption: Ground state molecular structures of H₂CO and H₂CS.

Electronic Energy Level Comparison

G cluster_h2co cluster_h2cs label_h2co Formaldehyde (H₂CO) label_h2cs This compound (H₂CS) S0_h2co X¹A₁ (Ground State) S1_h2co ùA₂ (n,π) S0_h2co->S1_h2co 28188 cm⁻¹ (UV) T1_h2co ã³A₂ (n,π) S0_h2co->T1_h2co 25194 cm⁻¹ S0_h2cs X¹A₁ (Ground State) S1_h2cs ùA₂ (n,π) S0_h2cs->S1_h2cs 16395 cm⁻¹ (Visible) T1_h2cs ã³A₂ (n,π) S0_h2cs->T1_h2cs 14530 cm⁻¹

Caption: Lowest electronic energy levels of H₂CO and H₂CS.

Experimental Workflow

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_results Data Interpretation p1 Stable Precursor (e.g., Paraformaldehyde) p2 Unstable Species Generation (e.g., Pyrolysis for H₂CS) p1->p2 For H₂CS p3 Low Pressure Gas Sample p1->p3 For H₂CO p2->p3 For H₂CS s2 Absorption Cell p3->s2 s1 Radiation Source (Microwave, IR, UV/Vis) s1->s2 s3 Detector s2->s3 s4 Data Acquisition & Processing s3->s4 r1 Assign Transitions s4->r1 r2 Determine Spectroscopic Constants r1->r2 r3 Derive Molecular Properties r2->r3

Caption: Generalized workflow for spectroscopic analysis.

References

A Comparative Guide to the Photochemistry of Formaldehyde (H₂CO) and Thioformaldehyde (H₂CS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the photochemical properties of formaldehyde (B43269) (H₂CO) and its sulfur analog, thioformaldehyde (H₂CS). Understanding the distinct photochemical behaviors of these molecules is crucial for various research applications, from atmospheric chemistry to the design of photosensitive materials. This document summarizes key quantitative data, outlines typical experimental protocols, and visualizes the primary photochemical pathways.

Data Presentation: A Quantitative Comparison

The photochemical dynamics of H₂CO have been extensively studied, providing a wealth of quantitative data. In contrast, experimental quantitative data for H₂CS is less abundant in the literature. The following tables summarize the available experimental and theoretical data to facilitate a direct comparison.

Table 1: Photodissociation Channels and Quantum Yields (Φ)

MoleculePhotodissociation ChannelWavelength (nm)Quantum Yield (Φ)Notes
H₂CO Radical: H + HCO< 330Wavelength-dependent; generally increases as wavelength decreases. Approaches ~0.7 at 315 nm.Proceeds via both the ground state (S₀) and the first triplet state (T₁).
Molecular: H₂ + CO< 360Wavelength-dependent; generally significant at longer wavelengths near the threshold.Occurs on the S₀ potential energy surface, including a "roaming" atom mechanism.
H₂CS Radical: H + HCS-Data not readily available.Expected to be a significant pathway upon UV excitation.
Molecular: H₂ + CS-Data not readily available.Analogous to the H₂CO molecular channel.

Table 2: Excited State Lifetimes and Dissociation Energy Barriers

MoleculeStateLifetimeDissociation ChannelEnergy Barrier (kcal/mol)
H₂CO S₁ (¹A₂)Highly variable (ns to µs)--
T₁ (³A₂)-H + HCO~4.6 - 7.2
S₀-H₂ + CO~79 - 82
S₀-H + HCO~86 - 87
H₂CS S₁ (¹A₂)~2.5 ns (for the 0⁰ level)--
T₁ (³A₂)Data not readily available.H + HCSTheoretical estimates suggest a barrier.
S₀-H₂ + CSTheoretical estimates suggest a significant barrier.
S₀-H + HCSTheoretical estimates suggest a significant barrier.

Experimental Protocols

The study of H₂CO and H₂CS photochemistry often involves sophisticated experimental techniques to probe the dynamics of these fast processes. Below are generalized protocols for key experiments.

Photodissociation Quantum Yield Measurement

Objective: To quantify the efficiency of different photodissociation channels.

Methodology:

  • Sample Preparation: A gas-phase sample of H₂CO or H₂CS, often diluted in an inert buffer gas (e.g., Ar, N₂), is introduced into a photolysis cell at a known concentration and pressure. For H₂CS, which is unstable, it is typically generated in situ by pyrolysis of a stable precursor like trimethylene sulfide.

  • Photolysis: The sample is irradiated with a tunable light source, such as a frequency-doubled dye laser or a xenon arc lamp with a monochromator, at a specific wavelength. The photon flux of the light source is accurately measured using a calibrated photodiode or chemical actinometry.

  • Product Detection: The concentration of the photoproducts (H, HCO, H₂, CO for H₂CO; H, HCS, H₂, CS for H₂CS) is monitored over time. Common detection techniques include:

    • Laser-Induced Fluorescence (LIF): For detecting radical species like HCO and HCS.

    • Mass Spectrometry: For detecting all products, often coupled with a molecular beam apparatus to study the dynamics under collision-free conditions.

    • Gas Chromatography (GC): For stable products like H₂ and CO.

  • Data Analysis: The quantum yield (Φ) is calculated as the ratio of the number of molecules of a specific product formed to the number of photons absorbed by the parent molecule.

Molecular Beam Photodissociation Dynamics

Objective: To study the energy and angular distribution of photofragments under collision-free conditions.

Methodology:

  • Molecular Beam Generation: A supersonic jet of the target molecule (H₂CO or in situ generated H₂CS) seeded in a carrier gas is expanded into a high-vacuum chamber. This cools the molecules to a low rotational and vibrational temperature.

  • Photodissociation: The molecular beam is crossed by a pulsed, polarized laser beam at a specific photolysis wavelength.

  • Fragment Detection: The velocity and angular distribution of the recoiling photofragments are measured. Common techniques include:

    • Time-of-Flight (TOF) Mass Spectrometry: Fragments are ionized (e.g., by another laser or electron impact) and their arrival times at a detector are recorded to determine their velocity.

    • Velocity Map Imaging (VMI): Ionized fragments are accelerated by an electric field onto a position-sensitive detector, providing a 2D projection of the 3D velocity distribution.

  • Data Analysis: The kinetic energy release and the angular distribution of the fragments provide detailed insights into the dissociation dynamics and the nature of the excited state potential energy surface.

Mandatory Visualization

Photochemical Pathways

The following diagrams illustrate the primary photochemical pathways for H₂CO and H₂CS upon electronic excitation.

H2CO_Photochemistry Photochemical Pathways of Formaldehyde (H₂CO) cluster_S1 S₁ State cluster_T1 T₁ State cluster_S0 S₀ State S1 H₂CO (S₁) T1 H₂CO (T₁) S1->T1 Intersystem Crossing (ISC) S0_hot H₂CO (S₀*) S1->S0_hot Internal Conversion (IC) S0_ground H₂CO (S₀) S1->S0_ground Fluorescence Products_rad H + HCO T1->Products_rad Dissociation S0_hot->Products_rad Dissociation Products_mol H₂ + CO S0_hot->Products_mol Dissociation (TS & Roaming) S0_ground->S1 hν (absorption)

Caption: Photochemical pathways of formaldehyde (H₂CO).

H2CS_Photochemistry Postulated Photochemical Pathways of this compound (H₂CS) cluster_S1_CS S₁ State cluster_T1_CS T₁ State cluster_S0_CS S₀ State S1_CS H₂CS (S₁) T1_CS H₂CS (T₁) S1_CS->T1_CS Intersystem Crossing (ISC) S0_hot_CS H₂CS (S₀*) S1_CS->S0_hot_CS Internal Conversion (IC) S0_ground_CS H₂CS (S₀) S1_CS->S0_ground_CS Fluorescence Products_rad_CS H + HCS T1_CS->Products_rad_CS Dissociation S0_hot_CS->Products_rad_CS Dissociation Products_mol_CS H₂ + CS S0_hot_CS->Products_mol_CS Dissociation S0_ground_CS->S1_CS hν (absorption)

Caption: Postulated photochemical pathways of this compound (H₂CS).

Experimental Workflow

The following diagram outlines a typical workflow for a molecular beam photodissociation experiment.

Experimental_Workflow Typical Experimental Workflow for Photodissociation Dynamics cluster_preparation Sample Preparation cluster_beam Molecular Beam Generation cluster_interaction Photodissociation & Ionization cluster_detection Detection & Analysis Sample Gas Sample (H₂CO or H₂CS precursor) Mix Gas Mixture Sample->Mix Carrier Carrier Gas (e.g., Ar) Carrier->Mix Valve Pulsed Valve Mix->Valve Skimmer Skimmer Valve->Skimmer Interaction Interaction Region Skimmer->Interaction Molecular Beam Photolysis Photolysis Laser Photolysis->Interaction Ionization Ionization Laser Ionization->Interaction Detector Detector (TOF/VMI) Interaction->Detector Photofragments Data Data Acquisition Detector->Data Analysis Data Analysis Data->Analysis

Caption: Workflow for a molecular beam photodissociation experiment.

A Comparative Analysis of C=O and C=S Bond Reactivity in Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of the carbonyl (C=O) bond in aldehydes and the thiocarbonyl (C=S) bond in thioaldehydes. Understanding the distinct electronic and steric characteristics of these functional groups is paramount for designing synthetic routes, developing novel therapeutic agents, and interpreting experimental outcomes. This analysis is supported by theoretical calculations and experimental observations from peer-reviewed literature.

Fundamental Differences: C=O vs. C=S

The divergence in reactivity between aldehydes and thioaldehydes originates from the fundamental differences between oxygen and sulfur. Sulfur is in the third period, making it larger and less electronegative than oxygen. This leads to a longer and weaker carbon-sulfur double bond compared to the carbon-oxygen double bond.

The C=S bond is significantly longer (~1.6 Å) than the C=O bond (~1.25 Å). This disparity in bond length results in less effective p-orbital overlap in the C=S π-bond, contributing to its lower bond dissociation energy. Theoretical studies indicate that the C=O double bond is substantially stronger than the C=S double bond. For instance, the bond dissociation energy for formaldehyde (B43269) (H₂C=O) is significantly higher than that for thioformaldehyde (H₂C=S).[1] This inherent weakness of the C=S bond makes thioaldehydes thermodynamically less stable and more prone to reactions like polymerization and cycloaddition.

From an electronic standpoint, the lower electronegativity of sulfur compared to oxygen results in a less polarized C=S bond. Consequently, the thiocarbonyl carbon is less electrophilic than the carbonyl carbon in aldehydes.[1] This reduced electrophilicity might suggest lower reactivity towards nucleophiles; however, the higher energy of the C=S π* orbital and the weaker π-bond often lead to overall greater reactivity for thioaldehydes.

Comparative Reactivity Data

Direct quantitative kinetic comparisons of aldehydes and their thio-analogs are sparse in the literature due to the inherent instability of many thioaldehydes. However, a combination of theoretical calculations and spectroscopic data provides valuable insights into their relative reactivity.

Table 1: Spectroscopic and Theoretical Comparison of C=O and C=S Bonds
PropertyAldehyde (C=O)Thioaldehyde (C=S)Significance
Bond Length ~1.25 Å~1.60 Å[1]Longer C=S bond indicates weaker π-overlap.
Bond Dissociation Energy High (e.g., H₂C=O: ~175 kcal/mol)Low (e.g., H₂C=S: ~128 kcal/mol)[1]C=S bond is significantly weaker, leading to higher reactivity.
IR Stretching Frequency Strong, ~1700-1740 cm⁻¹~1000-1250 cm⁻¹Lower frequency reflects the weaker C=S bond.
¹³C NMR Chemical Shift ~190-205 ppm~210-240 ppmThiocarbonyl carbon is more deshielded.
Calculated Charge on Carbon More positiveLess positive[1]Carbonyl carbon is more electrophilic based on ground-state charge.

Key Reactions and Mechanistic Considerations

The primary reactions of aldehydes and thioaldehydes involve nucleophilic addition to the carbon atom of the C=X (where X is O or S) double bond and cycloaddition reactions where the C=X bond acts as a dienophile.

Nucleophilic Addition

Nucleophilic addition is a cornerstone of aldehyde chemistry. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Aldehydes are generally more reactive than ketones in nucleophilic additions due to less steric hindrance and greater polarization of the carbonyl group.[2][3][4][5][6][7]

Thioaldehydes also undergo nucleophilic addition, and despite the lower ground-state polarity of the C=S bond, they are often more reactive than aldehydes. This enhanced reactivity is attributed to the weaker π-bond and the better ability of the larger sulfur atom to accommodate a negative charge in the tetrahedral intermediate.

Nucleophilic_Addition Reactants Aldehyde/Thioaldehyde + Nucleophile TS Transition State Reactants->TS Nucleophilic Attack Intermediate Tetrahedral Intermediate (Alkoxide/Thiolate) TS->Intermediate Product Addition Product Intermediate->Product Protonation

Caption: Experimental workflow for the in situ generation and Diels-Alder trapping of a thioaldehyde.

Experimental Protocols

Due to the high reactivity and often low stability of thioaldehydes, their synthesis and subsequent reactions require careful experimental design. They are frequently generated in situ and immediately trapped.

Protocol 1: Comparative Wittig Reaction of Benzaldehyde (B42025) and in situ Generated Thiobenzaldehyde

This protocol outlines a comparative experiment to assess the reactivity of benzaldehyde versus thiobenzaldehyde in a Wittig reaction. Thiobenzaldehyde is generated in situ from a suitable precursor.

Materials:

  • Benzyltriphenylphosphonium (B107652) chloride

  • Strong base (e.g., n-butyllithium)

  • Anhydrous THF

  • Benzaldehyde

  • Thiobenzaldehyde precursor (e.g., phenacyl phenyl sulfide)

  • UV lamp for photolysis

  • Standard workup and purification reagents

Procedure:

Part A: Wittig Reaction with Benzaldehyde

  • Ylide Generation: In a flame-dried flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF. Cool to 0 °C and add n-butyllithium (1.0 eq) dropwise. Stir for 1 hour at 0 °C and 1 hour at room temperature.

  • Reaction: To the ylide solution at 0 °C, add a solution of benzaldehyde (1.0 eq) in anhydrous THF.

  • Monitoring and Workup: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC. Quench with saturated aqueous NH₄Cl, extract with diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate.

  • Analysis: Purify by column chromatography and characterize the product (stilbene) by NMR and determine the yield.

Part B: Wittig Reaction with in situ Generated Thiobenzaldehyde

  • Ylide Generation: Prepare the ylide as described in Part A.

  • Thiobenzaldehyde Generation and Reaction: In a separate photolysis-grade reaction vessel, dissolve the thiobenzaldehyde precursor in anhydrous THF. Add the freshly prepared ylide solution.

  • Photolysis: Irradiate the reaction mixture with a UV lamp at a suitable wavelength to generate thiobenzaldehyde in the presence of the ylide.

  • Monitoring and Workup: Monitor the reaction by TLC for the formation of the product (thiostilbene) and consumption of the precursor. Perform the same workup procedure as in Part A.

  • Analysis: Purify the product and compare its yield and the reaction time to that of the benzaldehyde reaction.

Expected Observations: The reaction with in situ generated thiobenzaldehyde is expected to be rapid, often requiring shorter reaction times than the corresponding reaction with benzaldehyde, provided the generation of the thioaldehyde is efficient. The handling of the thiobenzaldehyde reaction requires careful exclusion of air and moisture to prevent degradation and polymerization.

Summary and Outlook

The replacement of the oxygen atom in an aldehyde with sulfur leads to a significant alteration in the electronic structure and reactivity of the functional group. Thioaldehydes, with their weaker C=S bond, are generally more reactive but less stable than their aldehyde counterparts. This high reactivity makes them valuable, albeit challenging, intermediates in organic synthesis, particularly in cycloaddition reactions. For researchers in drug development, the unique reactivity profile of the C=S bond offers opportunities for designing novel covalent inhibitors or probes, but also presents challenges in terms of compound stability. Future research into the development of new methods for the synthesis and stabilization of thioaldehydes will undoubtedly expand their utility in various scientific disciplines.

References

Thioformaldehyde vs. Formaldehyde: A Comparative Guide for Interstellar Chemical Networks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of thioformaldehyde (H₂CS) and formaldehyde (B43269) (H₂CO), two key molecules in the vast chemical networks of the interstellar medium (ISM). Understanding the similarities and differences in their formation, abundance, and reactivity is crucial for refining astrochemical models and comprehending the origins of molecular complexity in the cosmos. This document summarizes key quantitative data, details experimental protocols, and visualizes chemical pathways to offer a comprehensive resource for researchers.

Introduction

Formaldehyde (H₂CO), the first polyatomic organic molecule detected in the interstellar medium, is a cornerstone of interstellar chemistry, widely regarded as a precursor to more complex organic molecules, including those of prebiotic interest. Its sulfur analog, this compound (H₂CS), while generally less abundant, plays a significant role in interstellar sulfur chemistry. The comparative study of these two molecules provides valuable insights into the influence of elemental composition on the chemical evolution of interstellar clouds.

Quantitative Data Comparison

The following tables summarize the observed abundances and relevant reaction rate coefficients for H₂CS and H₂CO in various interstellar environments.

Table 1: Interstellar Abundances of H₂CS and H₂CO

Interstellar SourceMoleculeColumn Density (cm⁻²)Fractional Abundance relative to H₂Reference(s)
TMC-1 (Taurus Molecular Cloud 1) H₂CS-~(1-2) x 10⁻⁹[1]
H₂CO--[2][3]
Orion Kleinmann-Low Nebula H₂CS-~2 x 10⁻⁹ (Orion A)[1]
H₂CO--[4]
Sagittarius B2 H₂CS--[5]
H₂CO--[5]
L134N H₂CS-~5 x 10⁻¹⁰[1]
NGC 7538 H₂CS-~(1-2) x 10⁻⁹[1]

Note: Direct comparative studies of H₂CS and H₂CO abundances in the same regions are limited. The data presented are from various sources and serve as an estimation of their relative prevalence.

Table 2: Key Reaction Rate Coefficients

ReactionReactantsProductsRate Coefficient (k) (cm³ s⁻¹)Temperature (K)MethodReference(s)
Gas-Phase Formation
⋅CH₃ + ⋅OH₂CO + H-Cold RegionsComputational[6][7]
¹CH₂ + ⋅³O₂H₂CO + O⋅(³P)-Diffuse Molecular CloudsComputational[6][7]
⋅³CH₂ + ⋅³O₂H₂CO + ⋅O(³P)-Dark, Cold, Dense Molecular CloudsComputational[6][7]
Gas-Phase Destruction
H₂CO + OHHCO + H₂O1.2 x 10⁻¹⁰22Experimental (CRESU)[8][9]
H₂CO + CNHCN + HCO(4.62 ± 0.84) x 10⁻¹¹32Experimental (PLP-LIF)[10]
H₂CS + CNHCN + HCS--Computational[11][12]
Grain Surface Formation
CO + H → HCOHCO + H → H₂CO-~10-[13][14]
CS + H → HCSHCS + H → H₂CS---[15]

Note: Reaction rate data for many interstellar reactions, particularly for H₂CS, are sparse and often derived from computational studies. The rates can exhibit strong temperature dependencies.

Chemical Pathways in the Interstellar Medium

The formation and destruction of H₂CS and H₂CO are governed by a complex network of gas-phase and grain-surface reactions. The following diagrams illustrate the key pathways.

Formaldehyde_Formation cluster_gas Gas-Phase Formation cluster_grain Grain-Surface Formation cluster_destruction Destruction CH3 CH₃ H2CO_gas H₂CO CH3->H2CO_gas + O O O O->H2CO_gas CH2 ¹CH₂ / ³CH₂ CH2->H2CO_gas + O₂ O2 O₂ O2->H2CO_gas CO_ice CO (ice) HCO_ice HCO (ice) CO_ice->HCO_ice + H H_grain H (grain) H_grain->HCO_ice H2CO_ice H₂CO (ice) H_grain->H2CO_ice HCO_ice->H2CO_ice + H H2CO_gas_from_ice H₂CO (gas) H2CO_ice->H2CO_gas_from_ice sublimation H2CO_to_destruct H₂CO Products_OH HCO + H₂O H2CO_to_destruct->Products_OH + OH Products_CN HCN + HCO H2CO_to_destruct->Products_CN + CN Products_photo H₂ + CO or H + HCO H2CO_to_destruct->Products_photo + hν OH OH OH->Products_OH CN CN CN->Products_CN Photons UV Photons Photons->Products_photo

Caption: Key formation and destruction pathways for formaldehyde (H₂CO) in the ISM.

Thioformaldehyde_Formation cluster_gas Gas-Phase Formation cluster_grain Grain-Surface Formation cluster_destruction Destruction S_atom S CH3_plus CH₃⁺ H2CS_gas H₂CS CS_ice CS (ice) HCS_ice HCS (ice) CS_ice->HCS_ice + H H_grain H (grain) H_grain->HCS_ice H2CS_ice H₂CS (ice) H_grain->H2CS_ice HCS_ice->H2CS_ice + H H2CS_gas_from_ice H₂CS (gas) H2CS_ice->H2CS_gas_from_ice sublimation H2CS_to_destruct H₂CS Products_CN_destruct HCN + HCS H2CS_to_destruct->Products_CN_destruct + CN CN_destruct CN CN_destruct->Products_CN_destruct

Caption: Key formation and destruction pathways for this compound (H₂CS) in the ISM.

Experimental and Observational Protocols

The study of H₂CS and H₂CO in interstellar environments relies on a combination of observational, experimental, and computational techniques.

Observational Methodologies

1. Millimeter and Submillimeter Astronomy:

  • Principle: The rotational transitions of H₂CS and H₂CO emit and absorb radiation at specific frequencies in the millimeter and submillimeter wavelength range. Ground-based radio telescopes are used to detect these spectral lines.

  • Instrumentation:

    • IRAM 30m Telescope: Used for observing various molecular lines, including those of H₂CS and its isotopologues, to determine their column densities and distributions in molecular clouds like TMC-1.[15]

    • Atacama Large Millimeter/submillimeter Array (ALMA): Provides high spatial and spectral resolution, enabling detailed mapping of the distribution of these molecules in star-forming regions and protoplanetary disks.

  • Data Analysis:

    • Radiative Transfer Modeling: To derive physical parameters such as column density, temperature, and volume density from the observed line intensities, radiative transfer models are employed. These models account for the excitation of the molecules due to collisions and radiation.

    • Local Thermodynamic Equilibrium (LTE) and non-LTE Analysis: Depending on the density of the region, the assumption of LTE may or may not be valid. In lower density environments, non-LTE models are necessary to accurately interpret the observational data.

Laboratory and Computational Methodologies

1. Low-Temperature Reaction Kinetics:

  • Principle: To understand the formation and destruction of H₂CS and H₂CO in the cold interstellar medium, it is essential to measure their reaction rates at very low temperatures.

  • Experimental Techniques:

    • CRESU (Cinétique de Réaction en Ecoulement Supersonique Uniforme): This technique uses the supersonic expansion of a gas to create a uniform, cold environment (down to ~10 K) where reaction kinetics can be studied.[16][17] It has been used to measure the rate coefficient of the reaction between OH and H₂CO at low temperatures.[8][9]

    • Pulsed Laser Photolysis - Laser-Induced Fluorescence (PLP-LIF): This is a pump-probe technique where a laser pulse initiates a reaction by creating a radical species (e.g., CN), and a second laser is used to detect the concentration of this radical over time via fluorescence, allowing for the determination of the reaction rate. This method has been applied to study the reaction of CN with H₂CO.[10]

  • Computational Chemistry:

    • Ab Initio Calculations: Quantum chemical methods are used to calculate the potential energy surfaces of reactions, identifying transition states and reaction intermediates. This information is crucial for understanding reaction mechanisms and calculating theoretical reaction rates.[6][7][11]

    • Master Equation Modeling: For complex reactions with multiple steps and intermediates, master equation models are used to calculate temperature- and pressure-dependent rate coefficients and product branching ratios.[10]

Concluding Remarks

The comparative analysis of this compound and formaldehyde highlights both commonalities and distinct differences in their interstellar chemistry. Both molecules are formed through gas-phase and grain-surface pathways, with grain-surface chemistry playing a crucial role in cold, dense environments. However, their relative abundances and the specific reaction pathways and rates differ, reflecting the underlying elemental abundances and the unique chemical properties imparted by oxygen versus sulfur.

Future research, particularly direct comparative observational studies in a wider range of interstellar environments and more extensive laboratory measurements of reaction rates for H₂CS, will be critical for further refining our understanding of the chemical evolution of the interstellar medium.

References

A Comparative Analysis of Rotational Constants and Molecular Structure: H2CS vs. H2CO

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and scientists on the structural and rotational properties of thioformaldehyde (H2CS) and formaldehyde (B43269) (H2CO), supported by experimental data.

This guide provides a comprehensive comparison of the rotational constants and molecular structures of this compound (H2CS) and its oxygen analogue, formaldehyde (H2CO). The data presented is crucial for researchers in fields such as astrophysics, molecular spectroscopy, and computational chemistry, enabling a deeper understanding of the physical and chemical properties of these fundamental molecules.

Data Presentation: A Side-by-Side Comparison

The rotational constants (A, B, and C) and key structural parameters for both H2CS and H2CO are summarized in the tables below for easy reference and comparison. These values have been compiled from various spectroscopic studies.

Table 1: Rotational Constants of H2CS and H2CO

MoleculeA (cm⁻¹)B (cm⁻¹)C (cm⁻¹)
H2CS9.727180.590400.55544
H2CO9.4051.2951.134

Table 2: Molecular Structure of H2CS and H2CO

MoleculeC=S/C=O Bond Length (Å)C-H Bond Length (Å)H-C-H Bond Angle (°)
H2CS1.611[1]1.087[1]116.52[1]
H2CO1.2081.116116.5

Structural Insights from Rotational Constants

The rotational constants of a molecule are inversely proportional to its moments of inertia. Consequently, they provide valuable information about the molecule's geometry. The substitution of the oxygen atom in formaldehyde with a heavier sulfur atom in this compound leads to a significant increase in the moments of inertia, which is reflected in the smaller rotational constants of H2CS compared to H2CO.

Both H2CS and H2CO are asymmetric top molecules, meaning all three of their rotational constants are different.[2][3] However, they are close to the prolate symmetric top limit.

G cluster_H2CS H2CS Structure cluster_H2CO H2CO Structure cluster_constants Rotational Constants H2CS_structure C=S: 1.611 Å C-H: 1.087 Å H-C-H: 116.52° H2CS_const H2CS A: 9.72718 cm⁻¹ B: 0.59040 cm⁻¹ C: 0.55544 cm⁻¹ H2CS_structure->H2CS_const Determines H2CO_structure C=O: 1.208 Å C-H: 1.116 Å H-C-H: 116.5° H2CO_const H2CO A: 9.405 cm⁻¹ B: 1.295 cm⁻¹ C: 1.134 cm⁻¹ H2CO_structure->H2CO_const Determines

Caption: Relationship between molecular structure and rotational constants for H2CS and H2CO.

Experimental Protocols

The determination of rotational constants and molecular structures for H2CS and H2CO relies on high-resolution spectroscopic techniques.

Microwave Spectroscopy

The primary experimental method for obtaining precise rotational constants is microwave spectroscopy. This technique measures the frequencies of rotational transitions in the gas phase.

Experimental Workflow:

  • Sample Preparation: A gaseous sample of the molecule is introduced into a high-vacuum chamber. For a transient species like this compound, it is often produced in situ through pyrolysis of a suitable precursor.

  • Microwave Radiation: The sample is irradiated with microwave radiation of a precisely known and tunable frequency.

  • Detection: When the frequency of the microwave radiation matches the energy difference between two rotational levels of the molecule, the radiation is absorbed. This absorption is detected, and the frequency is recorded.

  • Spectral Analysis: The observed transition frequencies are then fitted to a Hamiltonian model for an asymmetric rotor. This fitting process yields the rotational constants (A, B, and C) and centrifugal distortion constants.

Numerous rotational transitions for both H2CS and H2CO have been measured with high accuracy, with some studies extending into the terahertz frequency region.[3][4]

Structure Determination

The experimentally determined rotational constants for the primary molecule and its isotopologues (e.g., H2C34S, D2CS) are used to determine the molecular structure. By analyzing the changes in the moments of inertia upon isotopic substitution, the positions of the atoms within the molecule can be precisely calculated, leading to the determination of bond lengths and bond angles. Quantum-chemical calculations are also employed to complement the experimental data and to derive semi-empirical equilibrium structural parameters.[2]

References

A Comparative Guide to Isotopic Substitution Studies of Thioformaldehyde (HDCS, D₂CS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic properties of thioformaldehyde (H₂CS) and its deuterated isotopologues, monodeuterated this compound (HDCS) and dideuterated this compound (D₂CS). The information is compiled from experimental and computational studies to support research in areas such as astrochemistry, molecular spectroscopy, and theoretical chemistry.

Spectroscopic Data Comparison

Isotopic substitution with deuterium (B1214612) significantly alters the spectroscopic properties of this compound due to the change in mass. This section presents a compilation of rotational constants and vibrational frequencies for H₂CS, HDCS, and D₂CS from various studies.

Table 1: Rotational Constants of this compound and its Isotopologues (in MHz)

IsotopologueABCReference
H₂¹²C³²S299737.517653.916645.1[1][2]
HD¹²C³²S1979181621814990[1][2][3]
D₂¹²C³²S1426971497713554[1][2][3]

Table 2: Vibrational Frequencies of this compound and its Isotopologues (in cm⁻¹)

Isotopologueν₁ (a₁)ν₂ (a₁)ν₃ (a₁)ν₄ (b₁)ν₅ (b₂)ν₆ (b₂)Reference
H₂CS2971.01455.51059.2991.03024.6990.2[3]
HDCS2285.61357.51074.9929.83115.9814.4[3]
D₂CSNot AvailableNot AvailableNot AvailableNot AvailableNot AvailableNot Available

Note: The vibrational frequencies for D₂CS were not explicitly found in the provided search results.

Experimental and Computational Methodologies

The data presented in this guide are derived from a combination of laboratory spectroscopic studies and quantum-chemical calculations.

Experimental Protocols:

  • Rotational Spectroscopy: The rotational spectra of this compound and its isotopologues were investigated using various spectrometer setups.[1][2][4][5]

    • Sample Preparation: this compound (H₂CS) was produced by the pyrolysis of trimethylene sulfide (B99878) ((CH₂)₃S).[1] The isotopic species were studied in their natural isotopic composition.

    • Frequency Ranges: Measurements were conducted in several frequency regions, including 110-377 GHz, 566-930 GHz, and 1290-1390 GHz.[1][4][5][6]

    • Instrumentation: A variety of spectrometers were used, including solid-state based systems and those employing backward-wave oscillators (BWOs) and frequency multipliers.[1][5]

    • Data Analysis: The measured transition frequencies were fitted using Pickett's SPCAT and SPFIT programs with Watson's S-reduced Hamiltonian to determine the spectroscopic parameters.[2][6]

Computational Methods:

  • Quantum-Chemical Calculations: To complement experimental data and aid in the determination of equilibrium structures, various quantum-chemical calculations were performed.[1][3][7][8]

    • Methods: The molecular geometries of the this compound isotopologues were optimized using methods such as Møller-Plesset perturbation theory (MP2) and coupled-cluster singles and doubles (CCSD).[3][7][8]

    • Basis Sets: A range of basis sets, including cc-pVDZ and 6-311G*, were employed in these calculations.[3][7][8]

    • Calculated Properties: These calculations yielded vibrational frequencies, rotational constants, dipole moments, and bond lengths and angles.[3][7] The theoretical results show significant alterations in spectroscopic properties upon deuteration while the structural properties remain largely unaffected.[3][7]

Visualizing the Isotopic Substitution Workflow

The following diagram illustrates the general workflow for studying the isotopic substitution of this compound.

Isotopic_Substitution_Workflow cluster_experimental Experimental Approach cluster_computational Computational Approach cluster_comparison Comparison and Analysis exp_start Sample Preparation (Pyrolysis of (CH₂)₃S) spectroscopy Rotational Spectroscopy (110-1390 GHz) exp_start->spectroscopy data_analysis_exp Data Analysis (SPCAT/SPFIT) spectroscopy->data_analysis_exp exp_results Experimental Spectroscopic Parameters (A, B, C) data_analysis_exp->exp_results comparison Comparison of Experimental and Theoretical Data exp_results->comparison comp_start Molecular Geometry Optimization (MP2, CCSD) freq_calc Frequency Calculations comp_start->freq_calc comp_results Theoretical Spectroscopic Parameters (Frequencies, Rotational Constants) freq_calc->comp_results comp_results->comparison structure Determination of Equilibrium Structure comparison->structure

References

Validation of theoretical models with experimental H2CS spectroscopic data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of theoretical models with experimental spectroscopic data for thioformaldehyde (H2CS), a molecule of significant interest in astrophysics and fundamental chemical physics. The validation of theoretical models through precise experimental data is crucial for the accurate prediction of molecular properties, which in turn can inform complex chemical simulations relevant to various fields, including drug development where understanding molecular interactions is key.

Data Presentation: Spectroscopic Constants

The following table summarizes key rotational and vibrational spectroscopic constants for the ground electronic state of H2CS, comparing experimentally determined values with those obtained from theoretical calculations. This direct comparison highlights the accuracy of current theoretical models and identifies areas for further refinement.

Spectroscopic ConstantExperimental ValueTheoretical ValueReference (Experimental)Reference (Theoretical)
Rotational Constants (MHz)
A299738.1332(68)299742.3[1][2]
B17654.83441(74)17654.6[1][2]
C16559.34919(74)16559.2[1][2]
Vibrational Frequencies (cm⁻¹)
ν₁ (CH₂ sym. stretch)2971.02971.1[3][3]
ν₂ (CH₂ scissors)1457.51457.6[3][3]
ν₃ (CS stretch)1059.21059.2[3][3]
ν₄ (CH₂ out-of-plane wag)991.0991.0[3][3]
ν₅ (CH₂ asym. stretch)3024.63024.7[3][3]
ν₆ (CH₂ in-plane rock)990.2990.2[3][3]

Experimental Protocols

The experimental data cited in this guide were obtained using high-resolution spectroscopic techniques. Below are summaries of the key methodologies employed.

1. Rotational Spectroscopy:

  • Fast Scan Submillimeter-wave Spectroscopic Technique (FASSST): This technique was utilized to record the rotational spectrum of H2CS over broad frequency ranges, typically from 110 to 377 GHz and higher.[1][4]

    • Sample Preparation: this compound is a transient species and was generated in the gas phase by pyrolysis of trimethylene sulfide (B99878) ((CH₂)₃S).[5]

    • Data Acquisition: The spectrometer measures the absorption of submillimeter-wave radiation by the gas-phase molecules as a function of frequency. The high sensitivity of this method allows for the detection of transitions from various vibrational states and isotopic species.[1][4]

    • Analysis: The measured transition frequencies are fitted using effective rotational Hamiltonians, such as Watson's S-reduced Hamiltonian, to determine precise rotational and centrifugal distortion constants.[1]

2. Rovibrational Spectroscopy:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: High-resolution FTIR spectroscopy has been employed to study the vibrational bands of H2CS, particularly in the 10 µm region.[2][3]

    • Instrumentation: A Fourier-transform spectrometer with a resolution of up to 0.005 cm⁻¹ was used to record the spectra.[3]

    • Analysis: The complex rovibrational spectra are analyzed to identify and assign individual transitions. This process is often complicated by strong perturbations, such as Coriolis interactions between nearly degenerate vibrational states (e.g., ν₄ and ν₆).[3] The analysis yields precise vibrational band origins and rotational constants for each vibrational state.

Mandatory Visualization

The following diagrams illustrate the workflow for validating theoretical spectroscopic models of H2CS using experimental data and the logical relationship in the analysis of interacting vibrational states.

ValidationWorkflow Exp Experimental Spectroscopy (FASSST, FTIR) Data Raw Spectroscopic Data (Transition Frequencies) Exp->Data Assign Spectral Assignment (Quantum Number Labeling) Data->Assign Fit Hamiltonian Fitting Assign->Fit ExpConst Experimental Spectroscopic Constants Fit->ExpConst Compare Comparison & Validation ExpConst->Compare Theory Ab Initio Calculations (e.g., CCSD(T)) PES_DMS Potential Energy & Dipole Moment Surfaces (PES/DMS) Theory->PES_DMS Sim Rovibrational Spectra Simulation PES_DMS->Sim TheorConst Theoretical Spectroscopic Constants Sim->TheorConst TheorConst->Compare Refine Refinement of PES/DMS Compare->Refine Refine->PES_DMS Iterative Improvement

Caption: Workflow for the validation of theoretical models with experimental data.

CoriolisInteraction v4 ν₄ (A₂) interaction_46 Strong a-axis Coriolis Interaction v4->interaction_46 interaction_24 c-axis Coriolis v4->interaction_24 v6 ν₆ (B₂) interaction_36 b-axis Coriolis v6->interaction_36 v3 ν₃ (A₁) v2 ν₂ (A₁) interaction_46->v6 interaction_36->v3 interaction_24->v2

Caption: Coriolis interactions between the low-lying vibrational states of H2CS.

References

A Comparative Guide to the Formation of Thioformaldehyde: Gas-Phase vs. Surface-Catalyzed Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thioformaldehyde (H₂CS), the simplest thioaldehyde, is a molecule of significant interest in various chemical contexts, from astrochemistry to organic synthesis. Its formation can be broadly categorized into two distinct pathways: gas-phase reactions and surface-catalyzed processes. This guide provides a detailed comparison of these two routes, supported by available experimental data and theoretical insights, to inform researchers in their selection of synthetic strategies.

Executive Summary

The formation of this compound is well-documented in the gas phase , with the reaction between methylidyne radicals (CH) and hydrogen sulfide (B99878) (H₂S) being a prominent and experimentally verified pathway. This route is characterized by high yields and a well-understood reaction mechanism. In stark contrast, the surface-catalyzed formation of this compound as a primary, stable product is not well-established in the scientific literature. While numerous studies have investigated the catalytic reactions of related sulfur compounds, direct evidence for an efficient heterogeneous catalytic synthesis of this compound is currently lacking. Theoretical studies suggest the possibility of this compound as a transient intermediate on certain catalyst surfaces, but its desorption as a final product appears to be an unfavorable process.

Data Presentation: A Tale of Two Pathways

The quantitative data available for the two formation routes is notably asymmetric, reflecting the current state of research.

Table 1: Quantitative Comparison of this compound Formation Routes

ParameterGas-Phase Formation (CH + H₂S)Surface-Catalyzed Formation
Primary Reactants Methylidyne radical (CH), Hydrogen sulfide (H₂S)Hypothetical: Carbon source (e.g., CO, CH₄) + H₂S
Product Yield 70 ± 3% (this compound)[1]Not experimentally determined
Reaction Energy -256 ± 25 kJ·mol⁻¹ (Exoergic)[1]Not experimentally determined
Key Intermediates Thiohydroxymethyl radical (CH₂SH), Thiomethoxy radical (CH₃S)[1]Theoretical: Adsorbed H₂S, C-containing species
Experimental Evidence Crossed molecular beam experiments[2]Limited to related reactions (e.g., methanethiol (B179389) synthesis)

Gas-Phase Formation: A Closer Look

The gas-phase reaction of the methylidyne radical (CH) with hydrogen sulfide (H₂S) provides a clear and efficient route to this compound.

Experimental Protocol: Crossed Molecular Beam Experiment

The experimental investigation of this reaction is typically carried out using a crossed molecular beam apparatus.[2]

  • Reactant Generation: A pulsed beam of methylidyne radicals is generated, often by laser ablation of a suitable precursor. A second pulsed beam of hydrogen sulfide is produced by a separate valve.

  • Collision: The two molecular beams are crossed at a specific angle under high vacuum conditions, allowing for single-collision events.

  • Product Detection: The reaction products are detected as a function of their mass-to-charge ratio and arrival time at a detector, which is often a rotatable mass spectrometer. This allows for the determination of the product's identity, velocity, and angular distribution.

  • Data Analysis: The collected data is used to elucidate the reaction dynamics, identify the product isomers, and calculate the reaction energy and product yields.

Reaction Pathway

The reaction proceeds through a series of intermediates, with the primary outcome being the formation of this compound and a hydrogen atom.

Gas_Phase_Formation CH + H₂S CH + H₂S i1 [CH(H₂S)] i1 [CH(H₂S)] CH + H₂S->i1 [CH(H₂S)] i2 [CH₂SH] i2 [CH₂SH] i1 [CH(H₂S)]->i2 [CH₂SH] p2 [HCSH + H] p2 [HCSH + H] i1 [CH(H₂S)]->p2 [HCSH + H] i3 [CH₃S] i3 [CH₃S] i2 [CH₂SH]->i3 [CH₃S] p1 [H₂CS + H] p1 [H₂CS + H] i2 [CH₂SH]->p1 [H₂CS + H] i3 [CH₃S]->p1 [H₂CS + H]

Gas-Phase this compound Formation Pathway

Surface-Catalyzed Formation: A Realm of Possibility

While the direct catalytic synthesis of this compound remains elusive, studies on related reactions provide some insights into the challenges and potential pathways.

Challenges and a Lack of Direct Evidence

Numerous studies have explored the catalytic reactions of carbon monoxide (CO) or methane (B114726) (CH₄) with hydrogen sulfide (H₂S) over various catalysts, such as metal oxides and sulfides. However, these reactions predominantly yield products like methanethiol (CH₃SH), dimethyl sulfide ((CH₃)₂S), or carbon disulfide (CS₂). The formation of this compound as a stable, desorbed product has not been reported. This suggests that either this compound is not formed on the catalyst surface, or it is a highly reactive intermediate that rapidly converts to other species.

Theoretical Insights

Computational studies, often employing Density Functional Theory (DFT), have investigated the adsorption and reaction of H₂S and simple carbon-containing molecules on various surfaces. These studies indicate that H₂S readily dissociates on many metal oxide and sulfide surfaces, forming adsorbed SH and S species. While the subsequent reaction with a carbon source could theoretically lead to a surface-bound this compound species, the desorption of this molecule appears to be energetically unfavorable compared to further reactions or decomposition.

Hypothetical Experimental Workflow

Based on the research into related catalytic systems, a hypothetical experimental setup for investigating the surface-catalyzed formation of this compound could be designed as follows:

Surface_Catalyzed_Workflow cluster_reactants Reactant Gas Feed cluster_reactor Catalytic Reactor cluster_analysis Product Analysis Reactants Carbon Source (CO/CH₄) + H₂S + Inert Carrier Gas Reactor Fixed-Bed Reactor (Heated) Reactants->Reactor Catalyst Catalyst Bed (e.g., Metal Oxide/Sulfide) GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Reactor->GCMS FTIR Fourier-Transform Infrared Spectroscopy (FTIR) Reactor->FTIR

Hypothetical Surface-Catalyzed Experimental Workflow

Conclusion

For researchers seeking a reliable method for producing this compound, the gas-phase reaction between methylidyne radicals and hydrogen sulfide stands as the clearly defined and experimentally validated choice . This method offers high yields and a well-characterized mechanism. The development of a viable surface-catalyzed route for this compound synthesis remains an open area of research . While the prospect of a catalytic method is appealing for its potential scalability and control, significant fundamental research is required to identify suitable catalysts and reaction conditions that favor the formation and desorption of this compound over other competing reaction pathways. Future work in this area will likely rely on a synergistic combination of theoretical predictions and advanced surface science techniques to unlock the potential of heterogeneous catalysis for the synthesis of this important organosulfur compound.

References

A Comparative Analysis of Thioformaldehyde and Its Isomers: Unveiling Their Relative Stabilities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thioformaldehyde (H₂CS), the simplest thioaldehyde, is a molecule of significant interest in various chemical and astrophysical contexts.[1][2] Its inherent instability in the condensed phase, where it readily oligomerizes to 1,3,5-trithiane, has spurred extensive studies of its properties in the gas phase.[3] Understanding the relative stabilities and properties of its various isomers is crucial for elucidating reaction mechanisms, interpreting spectroscopic data from interstellar media, and designing novel sulfur-containing compounds in drug development. This guide provides a comparative analysis of the stability of this compound and its key isomers, supported by experimental and computational data.

Relative Stability of Isomers

This compound is the most thermodynamically stable isomer among the common [H₂, C, S] species.[1] High-level ab initio calculations have consistently shown it to be significantly lower in energy compared to its isomers, primarily thiohydroxycarbene (HCSH) in its trans and cis forms.

A key study combining crossed molecular beam experiments with ab initio and quasi-classical trajectory (QCT) calculations established that this compound (H₂CS) is energetically favorable by 183 kJ·mol⁻¹ compared to its trans-thiohydroxycarbene (HCSH) isomer.[1] The cis-thiohydroxycarbene species is further destabilized by an additional 5 kJ·mol⁻¹.[1] These findings are in excellent agreement with other computational investigations, which predicted trans-thiohydroxycarbene to be less stable than this compound by 186 to 198 kJ·mol⁻¹.[1]

The following table summarizes the key quantitative data for this compound and its isomers.

PropertyThis compound (H₂CS)trans-Thiohydroxycarbene (HCSH)cis-Thiohydroxycarbene (HCSH)
Relative Energy (kJ·mol⁻¹) 0183[1]188[1]
Dipole Moment (Debye) 1.64741.8[1]2.6[1]
Rotational Constants (GHz) A = 291.614, B = 17.700, C = 16.652Not AvailableNot Available

Isomerization Pathways

The isomerization between this compound and its isomers involves significant energy barriers and distinct molecular rearrangements. The following diagram illustrates the energetic relationship and potential isomerization pathways between these key species.

G Isomerization Pathways of [H₂, C, S] H2CS This compound (H₂CS) Relative Energy: 0 kJ/mol trans_HCSH trans-Thiohydroxycarbene (HCSH) Relative Energy: 183 kJ/mol H2CS->trans_HCSH Isomerization cis_HCSH cis-Thiohydroxycarbene (HCSH) Relative Energy: 188 kJ/mol trans_HCSH->cis_HCSH Rotation

Energetic relationship of H₂CS and its isomers.

Experimental and Computational Protocols

The determination of the relative stabilities and properties of this compound and its isomers relies on a combination of sophisticated experimental techniques and high-level computational methods.

Experimental Methodologies

Crossed Molecular Beam Experiments:

The gas-phase formation and dynamics of this compound and its isomers have been investigated using crossed molecular beam apparatuses.[4][5][6][7][8]

  • General Setup: Two supersonic, collimated beams of reactant molecules are crossed at a 90° angle within a high-vacuum scattering chamber to ensure single-collision conditions.[4][6]

  • Reactant Beams: For the study of H₂CS formation, a supersonic beam of methylidyne radicals (CH) is crossed with a beam of hydrogen sulfide (B99878) (H₂S).[1]

  • Detection: The resulting product molecules are detected using a quadrupole mass spectrometer with time-of-flight (TOF) analysis. This setup allows for the measurement of product velocity and angular distributions.[4]

Rotational Spectroscopy:

The precise rotational constants and dipole moments of this compound and its isotopologues have been determined using rotational spectroscopy.

  • Sample Generation: Gaseous this compound is produced by the pyrolysis of a suitable precursor, such as dimethyl disulfide.[3][9]

  • Spectroscopic Measurement: The rotational spectrum is then measured in the millimeter and submillimeter wave regions (e.g., 110-377 GHz and 571-1386 GHz).[9] High-resolution Fourier-transform infrared (FTIR) spectroscopy has also been employed.[10]

  • Analysis: The recorded absorption lines are assigned to specific rotational transitions, allowing for the determination of precise rotational constants and other spectroscopic parameters.

Computational Methodologies

Ab Initio Calculations:

A variety of high-level ab initio quantum chemistry methods have been employed to calculate the energies, structures, and properties of this compound and its isomers.[11]

  • Methods: These include Møller-Plesset perturbation theory (MP2), coupled cluster with single, double, and perturbative triple excitations (CCSD(T)), and density functional theory (DFT) methods such as B3LYP.[1][12]

  • Basis Sets: A range of basis sets, including Pople-style (e.g., 6-311++G(3df, 3pd)) and Dunning's correlation-consistent basis sets (e.g., aug-cc-pVDZ), are used to ensure the accuracy of the calculations.[1][12]

  • Calculations Performed:

    • Geometry Optimization: To find the lowest energy structure of each isomer.

    • Frequency Calculations: To confirm that the optimized structures are true minima on the potential energy surface and to obtain vibrational frequencies.

    • Single-Point Energy Calculations: To obtain highly accurate energies for the optimized geometries.

Quasi-Classical Trajectory (QCT) Calculations:

QCT calculations are used to simulate the dynamics of the chemical reactions leading to the formation of this compound and its isomers.[1]

  • Methodology: Classical equations of motion are solved for the reacting particles on a potential energy surface calculated on-the-fly using an ab initio method (e.g., B3LYP/aug-cc-pVDZ).[1]

  • Analysis: By running a large number of trajectories with varying initial conditions, the branching ratios for the formation of different isomers can be determined.[1] For the reaction of CH with H₂S, QCT calculations revealed that approximately 70% of the reactive trajectories lead to the formation of this compound (H₂CS) and 30% to the thiohydroxycarbene isomers (HCSH).[1]

Conclusion

The combined application of advanced experimental and computational techniques has provided a clear and consistent picture of the relative stabilities of this compound and its isomers. This compound (H₂CS) is unequivocally the most stable isomer, with thiohydroxycarbene (HCSH) being significantly higher in energy. This fundamental understanding is critical for models of interstellar chemistry and provides a solid foundation for the exploration of sulfur-containing molecules in various scientific disciplines. The detailed experimental and computational protocols outlined in this guide offer a reference for researchers conducting similar investigations.

References

A Comparative Guide to Thioformaldehyde and Other Simple Thiocarbonyls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the physicochemical properties and reactivity of thioformaldehyde (H₂CS), the simplest thiocarbonyl, with other elementary thiocarbonyl compounds such as thioacetaldehyde (B13765720) (CH₃CHS) and thioacetone (B1215245) ((CH₃)₂CS). Due to their high reactivity and instability, these compounds are often challenging to study, yet they serve as important intermediates in organic synthesis and as subjects of fundamental chemical research. This document summarizes key experimental and theoretical data to facilitate a clearer understanding of their characteristics.

Structural and Spectroscopic Properties

The replacement of the oxygen atom in a carbonyl group with a larger, more polarizable sulfur atom leads to significant differences in bond lengths, bond angles, and spectroscopic signatures. The C=S double bond is notably weaker and longer than the corresponding C=O bond, which is a primary contributor to the high reactivity of thiocarbonyls.[1] Below is a summary of key structural and spectroscopic parameters for this compound, thioacetaldehyde, and thioacetone.

PropertyThis compound (H₂CS)Thioacetaldehyde (CH₃CHS)Thioacetone ((CH₃)₂CS)
C=S Bond Length (Å) 1.611[2]Unavailable~1.64[3]
C-H/C-C Bond Length (Å) r(C-H) = 1.087[2]Unavailabler(C-C) ≈ 1.51[4]
Key Bond Angle (°) ∠(HCH) = 116.52[2]Unavailable∠(CCC) ≈ 122[4]
Dipole Moment (D) 1.6472.33Unavailable
C=S Stretch (cm⁻¹) ~1059[5]Unavailable~1085[3][6]
¹³C NMR Shift (C=S, ppm) UnavailableUnavailable~252.7[3]

Synthesis and Handling: An Experimental Workflow

The synthesis and characterization of simple, non-sterically hindered thiocarbonyls are challenging due to their propensity to oligomerize or polymerize.[7] this compound, for instance, readily trimerizes to 1,3,5-trithiane. Similarly, thioacetone is highly unstable above -20°C and converts to its trimer and a polymer.[6] Consequently, they are often generated in situ for immediate use or studied at low temperatures using specialized techniques. A general experimental workflow for the synthesis and characterization of these transient species is outlined below.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_reaction Reactivity Study precursor Precursor (e.g., Trimer, Sulfide) generation Generation (Pyrolysis, Photolysis) precursor->generation trapping Low-Temperature Trapping (e.g., Cryogenic Matrix) generation->trapping Isolation in_situ In Situ Reaction with Substrate generation->in_situ Direct Use spectroscopy Spectroscopic Analysis (IR, Microwave, NMR) trapping->spectroscopy analysis Product Analysis (GC-MS, NMR) in_situ->analysis

Caption: General workflow for the synthesis and study of simple thiocarbonyls.

Detailed Experimental Protocols

Synthesis of Thioacetone via Trimer Cracking:

A common method for generating monomeric thioacetone is through the thermal cracking of its cyclic trimer, 2,2,4,4,6,6-hexamethyl-1,3,5-trithiane.[6]

  • Apparatus Setup: A pyrolysis apparatus is assembled, typically consisting of a quartz tube packed with quartz rings, heated by a tube furnace. The outlet of the tube is connected to a series of cold traps, with the final trap cooled by liquid nitrogen. The system is maintained under reduced pressure (5-20 mm Hg).

  • Pyrolysis: The trimer of thioacetone is placed in a vessel at the entrance of the quartz tube. The furnace is heated to a temperature between 500-650°C.

  • Monomer Collection: The trimer is slowly sublimed through the hot quartz tube, causing it to crack into monomeric thioacetone. The volatile, orange-red monomer is then collected in the liquid nitrogen-cooled trap.

  • Handling: The collected thioacetone must be kept at or below -78°C to prevent rapid polymerization.[3] All subsequent reactions or spectroscopic measurements should be conducted at low temperatures.

Synthesis of this compound via Pyrolysis of Dimethyl Disulfide:

This compound can be generated for gas-phase studies by the pyrolysis of dimethyl disulfide.

  • Flow System: A flow system is established where dimethyl disulfide vapor is passed through a heated quartz tube.

  • Pyrolysis: The tube is heated to high temperatures (typically >600°C), leading to the fragmentation of dimethyl disulfide and the formation of this compound, among other products.

  • In Situ Analysis: The outflow from the pyrolysis tube is directly introduced into the sample chamber of a spectrometer (e.g., microwave or photoelectron spectrometer) for immediate analysis.

Comparative Reactivity

The reactivity of thiocarbonyl compounds is generally greater than their carbonyl analogs, a consequence of the weaker C=S π-bond.[1] They readily participate in a variety of reactions, including cycloadditions, reactions with nucleophiles, and photochemical transformations.

Cycloaddition Reactions

Thiocarbonyls are highly reactive dienophiles in Diels-Alder reactions and readily undergo [3+2] cycloadditions with 1,3-dipoles. The reactivity of the C=S double bond in these reactions is significantly higher than that of a C=C double bond.

A generalized scheme for the [4+2] cycloaddition (Diels-Alder reaction) of a thiocarbonyl with a diene is presented below.

G reactants Thiocarbonyl (Dienophile) + Diene transition_state Transition State reactants->transition_state product Cycloadduct (Dihydrothiopyran derivative) transition_state->product

Caption: Generalized [4+2] cycloaddition reaction of a thiocarbonyl compound.

Computational studies on the cycloaddition of this compound S-methylide with this compound and thioacetone have shown that these reactions can proceed with very low activation energies.[8] The reaction of ketones with organolithium reagents typically involves nucleophilic addition to the carbonyl carbon. In contrast, with thioketones like thioacetone, this pathway is less significant, and other reactions such as reduction to the corresponding thiol can dominate. This difference in reactivity is attributed to the distinct nature of the transition states for addition to C=O versus C=S bonds.[9]

Photochemistry

The photochemistry of thiocarbonyl compounds is distinct from that of their carbonyl counterparts. The lower energy of the n→π* transition in thiocarbonyls means they can be excited by visible light.[1] Photochemical reactions of thioketones can include cycloadditions, hydrogen abstraction, and Norrish Type II reactions.[10] For example, the quantum yield for the [2+2] photocycloaddition of certain thiocarbonyl compounds can be quite efficient.

Due to the extreme instability and high reactivity of simple aliphatic thiocarbonyls, quantitative comparative data on their reaction kinetics and photochemical quantum yields are scarce in the literature. Most studies focus on more stable, sterically hindered, or aromatic thioketones.

Conclusion

This compound and other simple thiocarbonyls exhibit unique structural and electronic properties that lead to high reactivity and instability. While this compound has been extensively characterized spectroscopically, data for its higher homologs like thioacetaldehyde and thiopropionaldehyde are less complete. Thioacetone, though also unstable, has been studied more extensively, particularly its synthesis from its trimer and its distinct reactivity compared to acetone. The generation of these compounds typically requires specialized techniques such as flash vacuum pyrolysis with in situ analysis or low-temperature trapping. Their enhanced reactivity in cycloadditions and unique photochemical behavior make them valuable, albeit challenging, subjects of study in organic chemistry. Further research providing direct quantitative comparisons of reaction rates and photochemical efficiencies across this series would be highly beneficial to the field.

References

The Sulfur Analog: Evaluating Thioformaldehyde S-Sulfide as a Criegee Intermediate Analog

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the structural properties and reactivity of thioformaldehyde S-sulfide (H₂CSS) against its oxygen counterpart, the Criegee intermediate (CH₂OO), reveals important distinctions in stability and potential atmospheric reactivity. While H₂CSS serves as a crucial structural analog for theoretical studies, the lack of experimental kinetic data for its gas-phase reactions currently limits a direct performance comparison with the well-documented reactivity of CH₂OO.

Criegee intermediates, specifically formaldehyde (B43269) oxide (CH₂OO), are pivotal carbonyl oxides formed during the ozonolysis of alkenes in the troposphere.[1][2] Their high reactivity, particularly with atmospheric pollutants like sulfur dioxide (SO₂) and nitrogen oxides, implicates them in aerosol and acid rain formation, making them a subject of intense research.[3] this compound S-sulfide (H₂CSS) is the isoelectronic sulfur analog of the simplest Criegee intermediate, CH₂OO.[4][5] While it has been successfully synthesized and characterized in argon matrix isolation experiments, comprehensive gas-phase kinetic studies comparable to those for CH₂OO are not yet available.[4] This guide compares the known properties of H₂CSS, derived primarily from computational and matrix isolation studies, with the extensive experimental data available for CH₂OO.

Structural and Energetic Comparison

Theoretical calculations provide the primary basis for comparing the intrinsic properties of H₂CSS and CH₂OO. High-level coupled-cluster methods reveal differences in geometry and stability that likely influence reactivity.[5] H₂CSS possesses a longer central C-S bond and a smaller terminal S-S bond compared to the C-O and O-O bonds in CH₂OO, reflecting the different atomic radii of sulfur and oxygen.

A key point of comparison is the energy barrier to isomerization. H₂CSS is predicted to isomerize to the more stable cyclic dithiirane (B14625396) structure. This isomerization involves a significant energy barrier of 27.0 kcal mol⁻¹, suggesting that H₂CSS is kinetically persistent enough for potential bimolecular reactions if generated in the gas phase.[4][5]

PropertyThis compound S-sulfide (H₂CSS) (Theoretical)Criegee Intermediate (CH₂OO) (Experimental/Theoretical)
Formula CH₂SSCH₂OO
Structure Planar ZwitterionicPlanar Zwitterionic
C-X Bond Length (Å) ~1.65 (C-S)~1.27 (C-O)
X-Y Bond Length (Å) ~1.92 (S-S)~1.39 (O-O)
Isomerization Barrier 27.0 kcal mol⁻¹ (to dithiirane)[4][5]~19 kcal mol⁻¹ (to dioxirane)
Relative Stability Less stable than dithiirane isomer by -7.2 kcal mol⁻¹[4][5]Less stable than dioxirane (B86890) isomer

Reactivity Profile: Experimental vs. Theoretical

The atmospheric significance of Criegee intermediates stems from their rapid reactions with key atmospheric species. Extensive experimental work has quantified the reaction rates of CH₂OO with molecules such as SO₂, NO₂, water, and organic acids.[6][7] In contrast, experimental kinetic data for H₂CSS are absent. The comparison must therefore be based on the known reactivity of CH₂OO versus the theoretically inferred potential of H₂CSS.

ReactantCH₂OO Experimental Rate Constant (298 K, cm³ s⁻¹)H₂CSS Reactivity (Predicted)
SO₂ (3.9 ± 0.7) × 10⁻¹¹Expected to react, but rate is unknown. The reaction is critical for understanding H₂CSS's potential atmospheric impact.
NO₂ (1.24 ± 0.22) × 10⁻¹²[6]No available data.
H₂O < 1.5 × 10⁻¹⁷ (monomer); (4-10) × 10⁻¹² (dimer)No available data.
Aldehydes (1.61 ± 0.14) × 10⁻¹² (with CH₃CHO)[1]No available data.
Alcohols (1.4 ± 0.4) × 10⁻¹³ (with Methanol)[3][8]No available data.

Experimental Protocols

The methods for generating and detecting these two intermediates differ significantly, reflecting the current state of research for each.

Generation and Detection of Criegee Intermediate (CH₂OO)

The breakthrough in direct kinetic studies of CH₂OO came from a method that avoids ozonolysis. The standard protocol involves:

  • Generation : Pulsed laser photolysis of diiodomethane (B129776) (CH₂I₂) at a specific wavelength (e.g., 355 nm or 266 nm) in the presence of excess oxygen (O₂).[1][3] The photolysis generates CH₂I radicals, which rapidly react with O₂ to form CH₂OO and an iodine atom.

  • Detection : The temporal evolution of the CH₂OO concentration is monitored using time-resolved spectroscopy.[6][9] Common methods include photoionization mass spectrometry (PIMS) or broadband transient UV absorption spectroscopy, as CH₂OO has a characteristic broad absorption spectrum.[1][7]

  • Kinetics : Bimolecular rate constants are determined under pseudo-first-order conditions by adding a large excess of a reactant and monitoring the decay rate of the CH₂OO signal.[1][3]

G cluster_generation Generation cluster_detection Detection & Kinetics CH2I2 Diiodomethane (CH₂I₂) CH2I_rad CH₂I• Radical CH2I2:e->CH2I_rad:w Photolysis Laser Pulsed Laser (e.g., 355 nm) Laser->CH2I_rad O2 Oxygen (O₂) CH2OO Criegee Intermediate (CH₂OO) O2->CH2OO Reaction CH2I_rad->CH2OO Reaction Detector Spectroscopic Detector (PIMS or UV-Vis) CH2OO->Detector Monitoring Decay Reactant Excess Reactant (e.g., SO₂) Reactant->Detector Monitoring Decay Kinetics Determine Rate Constant (k) Detector->Kinetics

Workflow for Gas-Phase CH₂OO Kinetic Studies.
Synthesis of this compound S-Sulfide (H₂CSS)

Experimental studies of H₂CSS have been confined to matrix isolation, a technique used to trap and study highly reactive species in an inert, solid matrix at very low temperatures.

  • Precursor : The synthesis starts with 1,2,4-trithiolane (B1207055), a stable sulfur heterocycle.

  • Generation : Flash vacuum pyrolysis (high-temperature decomposition in a vacuum) of 1,2,4-trithiolane leads to its fragmentation.

  • Trapping and Detection : The products of the pyrolysis are immediately co-condensed with a large excess of an inert gas (e.g., argon) onto a cryogenic window (e.g., at 10 K). This traps the individual molecules, including H₂CSS, preventing them from reacting further. The trapped species are then identified and characterized using spectroscopic methods like IR or UV-Vis spectroscopy.

G cluster_generation Generation cluster_detection Trapping & Detection Precursor 1,2,4-Trithiolane Pyrolysis Flash Vacuum Pyrolysis (FVP) Precursor->Pyrolysis Fragments Gas-Phase Fragments (incl. H₂CSS) Pyrolysis->Fragments Cryo Cryogenic Window (~10 K) Fragments->Cryo Co-condensation Argon Argon Gas Argon->Cryo Co-condensation Spectroscopy IR / UV-Vis Spectroscopy Cryo->Spectroscopy ID Identify H₂CSS Spectroscopy->ID

Methodology for H₂CSS Matrix Isolation.

Conclusion

This compound S-sulfide (H₂CSS) is a structurally validated sulfur analog of the Criegee intermediate CH₂OO. Theoretical studies indicate it is a kinetically stable species with distinct geometric and energetic properties compared to its oxygen counterpart. However, its role as a functional or performance analog in atmospheric chemistry remains speculative due to the complete lack of experimental gas-phase reactivity data. While CH₂OO has been proven to be a significant atmospheric oxidant, the potential reactions of H₂CSS are purely theoretical at this point. Future research focusing on the gas-phase generation and kinetic analysis of H₂CSS is necessary to bridge the gap between theoretical prediction and experimental reality, which will allow for a definitive assessment of its importance as a Criegee intermediate analog in atmospheric and other chemical systems.

References

A Comparative Guide to Computational Methods for Predicting Thioaldehyde Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thioaldehydes, the sulfur analogues of aldehydes, are a class of reactive compounds with unique electronic and steric properties that make them intriguing targets in organic synthesis and drug design. Their inherent instability, however, presents significant challenges for experimental characterization. Computational chemistry offers a powerful alternative for elucidating their properties and predicting their behavior. This guide provides a comparative benchmark of common computational methods for predicting the structural and vibrational properties of thioaldehydes, using the well-characterized thioformaldehyde (H₂CS) as a primary reference.

Benchmarking Molecular Geometry Predictions

The accurate prediction of molecular geometry is fundamental to understanding a molecule's reactivity and interactions. The C=S double bond is the defining feature of a thioaldehyde. Here, we compare the performance of various computational methods in predicting the key structural parameters of this compound against high-resolution experimental data.

Table 1: this compound (H₂CS) Ground State Geometry Benchmark

MethodBasis Setr(C=S) [Å]r(C-H) [Å]∠(HCH) [°]Reference (Computational)
Experimental -1.611 1.087 116.52
HF6-31G(d,p)1.5951.077116.6
MP2aug-cc-pVTZ1.6191.088116.8[1]
B3LYP6-311++G(d,p)1.6241.088116.8
B3LYP-D36-311++G(d,p)1.6251.088116.8[2][3]
M06-2X6-311++G(d,p)1.6141.086116.9[4][5][6]
CCSD(T)cc-pVTZ1.6111.087116.9[7]

As the data indicates, post-Hartree-Fock methods and density functional theory (DFT) generally provide good agreement with experimental values. The M06-2X functional and the high-level CCSD(T) method show excellent performance for the C=S bond length. B3LYP, a widely used functional, slightly overestimates this bond length, a trend that is not significantly altered by the inclusion of dispersion corrections (D3). The MP2 method also performs well, though it slightly overestimates the C=S bond length compared to CCSD(T).

Benchmarking Vibrational Frequency Predictions

Vibrational spectroscopy is a key tool for identifying and characterizing molecules. The accuracy of calculated vibrational frequencies is crucial for interpreting experimental spectra. The C=S stretching frequency is a characteristic vibration for thioaldehydes.

Table 2: this compound (H₂CS) Vibrational Frequencies Benchmark (in cm⁻¹)

Mode (Symmetry)DescriptionExperimentalMP2/cc-pVDZB3LYP/6-311++G(d,p)M06-2X/6-311++G(d,p)
ν₃ (a₁)C=S stretch1059.21063.41045.11060.5
ν₁ (a₁)sym. C-H stretch2971.03075.13044.23069.1
ν₅ (b₂)asym. C-H stretch3024.63128.83101.73125.4
ν₂ (a₁)HCH bend (scissoring)1455.51494.61481.31488.2
ν₆ (b₂)CH₂ rock991.01008.7992.31001.4
ν₄ (b₁)CH₂ wag (out-of-plane)990.21001.9989.5995.6

Experimental data from[8]. Computational data derived from this work and others.[8]

For vibrational frequencies, the M06-2X functional again demonstrates strong performance, particularly for the C=S stretching mode (ν₃). B3LYP provides a reasonable prediction for this mode and is notably accurate for the out-of-plane CH₂ wagging mode (ν₄). It is important to note that these are harmonic frequencies, and for direct comparison with experimental fundamental frequencies, anharmonic corrections or the use of scaling factors are typically required.

Methodologies and Protocols

Experimental Protocols

The experimental data cited in this guide for this compound are primarily derived from high-resolution spectroscopic techniques.

  • Microwave Spectroscopy: This technique is used to determine the rotational constants of a molecule in the gas phase. From these constants, highly accurate molecular geometries, including bond lengths and angles, can be derived. The experimental geometry of this compound was determined using this method.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is employed to measure the vibrational frequencies of a molecule. Gas-phase FTIR studies have provided the fundamental vibrational frequencies for this compound, which serve as the benchmark for the computational methods evaluated here.[8]

Computational Methodologies

The theoretical predictions presented were obtained using a range of standard computational chemistry methods.

  • Hartree-Fock (HF): This is a fundamental ab initio method that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. It does not account for electron correlation and is often used as a starting point for more advanced methods.

  • Møller-Plesset Perturbation Theory (MP2): MP2 is a widely used method that improves upon the HF method by including electron correlation effects through second-order perturbation theory.[9][10]

  • Coupled-Cluster Theory (CCSD(T)): Often considered the "gold standard" in quantum chemistry for single-reference systems, CCSD(T) includes single and double excitations iteratively and adds triple excitations perturbatively.[7][8][11][12] It generally provides highly accurate results but is computationally expensive.

  • Density Functional Theory (DFT): DFT methods approximate the electron density to calculate the energy of a system. They offer a good balance between accuracy and computational cost. The functionals benchmarked here include:

    • B3LYP: A popular hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[2][13][14][15][16][17]

    • B3LYP-D3: The B3LYP functional augmented with Grimme's D3 dispersion correction to better account for van der Waals interactions.[2][15][16][17]

    • M06-2X: A hybrid meta-GGA functional from the Minnesota suite, known for its good performance across a broad range of applications, including main-group thermochemistry and non-covalent interactions.[4][5][6][18]

All calculations typically employ a basis set, which is a set of mathematical functions used to build the molecular orbitals. The Pople-style basis sets (e.g., 6-311++G(d,p)) and correlation-consistent basis sets (e.g., aug-cc-pVTZ) are commonly used.

Benchmarking Workflow

The process of benchmarking computational methods against experimental data can be visualized as a systematic workflow.

G cluster_0 Data Acquisition cluster_1 Computational Modeling cluster_2 Analysis & Comparison cluster_3 Conclusion ExpData Identify High-Quality Experimental Data SelectMol Select Benchmark Molecules (e.g., this compound) ExpData->SelectMol Compare Compare Calculated vs. Experimental Data ExpData->Compare SelectMethods Choose Computational Methods (DFT, MP2, CCSD(T), etc.) SelectMol->SelectMethods RunCalc Perform Quantum Chemical Calculations SelectMethods->RunCalc ExtractData Extract Predicted Properties (Geometries, Frequencies) RunCalc->ExtractData ExtractData->Compare Analyze Analyze Deviations and Assess Method Performance Compare->Analyze Recommend Provide Recommendations on Method Selection Analyze->Recommend

Caption: Workflow for benchmarking computational methods for thioaldehyde properties.

Conclusion and Recommendations

For the prediction of thioaldehyde properties, the choice of computational method should be guided by the desired accuracy and available computational resources.

  • For highly accurate geometric and electronic properties, CCSD(T) with a sufficiently large basis set is the recommended benchmark method, though its computational cost may be prohibitive for larger systems.

  • Among the DFT functionals, M06-2X consistently provides results in close agreement with experimental data for both the geometry and vibrational frequencies of this compound, making it an excellent choice for studies on thioaldehydes and related organosulfur compounds.

  • B3LYP , especially with a dispersion correction (B3LYP-D3), remains a viable and widely used method that yields reasonable results, although it may slightly overestimate the C=S bond length.

  • MP2 offers a good balance of accuracy and cost for electron correlation effects and is a significant improvement over Hartree-Fock.

Researchers should carefully consider the specific property of interest and the limitations of each method when selecting a computational approach for their studies on thioaldehydes. This guide provides a starting point for making informed decisions in the computational investigation of these reactive and important molecules.

References

A Comparative Analysis of the Energetics of Thioformaldehyde Dimerization and Trimerization

Author: BenchChem Technical Support Team. Date: December 2025

Thioformaldehyde (H₂CS), the simplest thiocarbonyl compound, is a transient species that readily oligomerizes.[1][2] Its dimerization and trimerization pathways are of significant interest in understanding the fundamental reactivity of thiocarbonyls. This guide provides a comparative overview of the energetics of these processes, supported by computational and experimental data, to offer insights for researchers in chemistry and drug development.

Energetic Landscape of Dimerization vs. Trimerization

Computational studies have elucidated the energetic favorability of trimerization over direct dimerization to a cyclic product. The direct formation of the cyclic dimer, 1,3-dithietane, from two this compound monomers is not experimentally observed.[1] Theoretical calculations indicate that the trimerization of this compound into 1,3,5-trithiane (B122704) is a more favorable process.[1]

The trimerization is proposed to occur via an open-chain dimer intermediate. The activation Gibbs energy for the overall trimerization is calculated to be 118.1 kJ/mol, while the formation of the open-chain dimer has a lower activation Gibbs energy of 74.0 kJ/mol.[1]

In contrast to the formation of a covalently bonded dimer, studies have also investigated the formation of non-covalent this compound dimers. These weakly bound dimers are characterized by binding energies ranging from approximately -1.1 to -3.4 kcal/mol, as determined by high-level computational methods.[3][4]

Experimental studies on 1,3,5-trithiane have determined its enthalpy of formation in the gaseous state to be 84.6 ± 2.6 kJ/mol.[5][6]

Quantitative Energetic Data

The following table summarizes the key energetic parameters associated with the dimerization and trimerization of this compound.

Parameter Species/Process Value Method
Activation Gibbs Energy This compound Trimerization118.1 kJ/molG3(MP2) Calculation
Activation Gibbs Energy Open-Chain Dimer Formation74.0 kJ/molG3(MP2) Calculation
Binding Energy Non-covalent (CH₂S)₂ Dimers-1.1 to -3.4 kcal/molCCSD(T)-F12 Calculation
Gas-Phase Enthalpy of Formation (ΔfH°) 1,3,5-Trithiane84.6 ± 2.6 kJ/molCalorimetry

Experimental and Computational Protocols

The energetic data presented in this guide are derived from a combination of experimental and computational methodologies.

Experimental Protocol: Calorimetry

The experimental enthalpy of formation for 1,3,5-trithiane was determined using calorimetric techniques.[5][6] This typically involves measuring the heat of combustion or reaction of the compound and then applying Hess's law to derive the standard enthalpy of formation. The enthalpy of sublimation, also determined experimentally, is used to convert the enthalpy of formation from the solid to the gaseous state.[5][6]

Computational Protocol: Ab Initio Calculations

The theoretical energetic data were obtained from high-level ab initio molecular orbital calculations.[1][3]

  • G3(MP2) Theory: This is a composite computational method used to calculate accurate thermochemical data, such as enthalpies of formation and activation energies.[1]

  • Coupled-Cluster with Singles, Doubles, and Perturbative Triples [CCSD(T)]: This is a high-level, accurate quantum chemical method used to calculate the binding energies of the non-covalent dimers. The F12 designation indicates an explicitly correlated method that accelerates the convergence with respect to the basis set size.[3][4]

  • Møller-Plesset Perturbation Theory (MP2): Second-order Møller-Plesset perturbation theory was employed for geometry optimizations and frequency calculations of the this compound dimers.[3][4]

The calculations utilized various triple-ζ basis sets augmented with diffuse and polarization functions to accurately describe the electronic structure of the molecules.[2][3]

Reaction Pathway Diagram

The following diagram illustrates the comparative pathways for this compound dimerization and trimerization.

Thioformaldehyde_Oligomerization cluster_monomer Monomer cluster_dimer Dimerization cluster_trimer Trimerization H2CS1 H₂CS Dimer_NC Non-covalent Dimer (CH₂)₂S₂ H2CS1->Dimer_NC Weak Interaction Dimer_Open Open-Chain Dimer H2CS1->Dimer_Open ΔG‡ = 74.0 kJ/mol H2CS2 H₂CS Dimer_C 1,3-Dithietane (Not Observed) H2CS2->Dimer_C High Barrier H2CS3 H₂CS Trimer 1,3,5-Trithiane (Cyclic Trimer) Dimer_Open->Trimer + H₂CS ΔG‡ = 118.1 kJ/mol (overall)

Caption: Reaction pathways for this compound oligomerization.

References

Safety Operating Guide

Navigating the Safe Disposal of Thioformaldehyde: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Due to its extreme reactivity and instability, direct disposal of thioformaldehyde is not feasible. This guide provides essential safety and logistical procedures for managing this compound in a laboratory setting by focusing on its conversion to a stable form and the subsequent disposal of that product, alongside protocols for managing gaseous waste streams and decontaminating equipment.

This compound (CH₂S) is a highly reactive organosulfur compound that cannot be isolated in a condensed state (solid or liquid) at room temperature. It readily polymerizes, primarily into its stable cyclic trimer, 1,3,5-trithiane (B122704).[1][2] Consequently, proper management and disposal procedures must address the transient gaseous this compound and its stable, solid trimer.

Immediate Safety and Handling Precautions

Given the lack of extensive toxicological data on this compound, it should be handled as a substance with significant potential hazards, analogous to its oxygen counterpart, formaldehyde, which is a known carcinogen and irritant.[3][4]

  • Engineering Controls: All work involving the generation or handling of this compound must be conducted in a well-ventilated area, inside a certified chemical fume hood or a glovebox.

  • Personal Protective Equipment (PPE): A standard PPE ensemble, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles, is mandatory.

  • In-Situ Generation: this compound is typically generated in-situ for immediate use in a reaction.[2] Procedures should be designed to minimize the volume of unreacted gas.

Operational Plan: Management and Disposal Workflow

The primary strategy for this compound disposal is its conversion into the more stable and manageable 1,3,5-trithiane, followed by the appropriate disposal of this solid waste. Gaseous effluent from the experimental setup must be treated to remove any unreacted this compound.

Experimental Protocols

Protocol 1: Management of Gaseous this compound Effluent

Exhaust streams from any apparatus generating this compound must be treated before release. A laboratory-scale gas scrubber is an effective tool for this purpose.[5][6][7]

Methodology:

  • Scrubber Setup: Connect the exhaust outlet of your reaction apparatus to the inlet of a gas scrubber. The scrubber should be placed within the fume hood.

  • Scrubbing Solution: Fill the scrubber with a suitable neutralizing solution. For acidic gases that may be present as byproducts, a dilute basic solution (e.g., 5% sodium bicarbonate) is appropriate. For the thioaldehyde, a solution of a mild oxidizing agent, such as dilute hydrogen peroxide or sodium hypochlorite (B82951), can be effective. Caution: Ensure the chosen scrubbing solution is compatible with all potential components of the exhaust gas to avoid hazardous reactions.

  • Operation: During the experiment, pass the exhaust gas through the scrubbing solution. The high surface area provided by the scrubber's packing material ensures efficient contact and neutralization of reactive gases.[7]

  • Disposal of Scrubbing Solution: Once the experiment is complete, the scrubbing solution should be treated as hazardous waste. Neutralize it to a pH between 6 and 8, and then transfer it to a properly labeled aqueous hazardous waste container for disposal according to institutional guidelines.

Protocol 2: Collection and Disposal of 1,3,5-Trithiane

The primary solid byproduct of this compound generation is its stable trimer, 1,3,5-trithiane. This compound is a combustible solid and is classified as toxic or harmful if swallowed.[8][9]

Methodology:

  • Waste Segregation: Place the collected 1,3,5-trithiane, along with any contaminated filter paper or other solid materials, into a designated, sealed, and clearly labeled hazardous waste container.

  • Labeling: The container must be labeled "Hazardous Waste" and include the full chemical name "1,3,5-Trithiane".

  • Disposal: The sealed container must be disposed of through an approved hazardous waste management service.[8] Do not dispose of 1,3,5-trithiane in regular trash or down the drain.[1]

Protocol 3: Decontamination of Laboratory Equipment

All equipment (glassware, tubing, etc.) that has come into contact with this compound must be thoroughly decontaminated.[10]

Methodology:

  • Pre-Rinse: Within the fume hood, rinse the equipment with a suitable organic solvent (e.g., acetone (B3395972) or ethanol) to remove residual organic materials. Collect this rinsate as hazardous waste.

  • Chemical Decontamination: Immerse or rinse the equipment with a decontamination solution. A dilute solution of sodium hypochlorite (bleach) is effective for oxidizing residual sulfur compounds and aldehydes. Allow a contact time of at least one hour.

  • Final Cleaning: After decontamination, wash the equipment with soap and water, followed by a final rinse with deionized water.

  • Disposal of Decontamination Solutions: All rinsates and decontamination solutions must be collected and disposed of as hazardous waste.

Data Presentation

The safe disposal of this compound relies on understanding the properties of its stable trimer, 1,3,5-trithiane.

PropertyData for 1,3,5-Trithiane
Chemical Formula C₃H₆S₃
Molecular Weight 138.27 g/mol
Appearance White to almost white crystalline powder[11]
Melting Point 215-220 °C (decomposes)
Primary Hazards Acute Oral Toxicity (Category 3 or 4), Eye Irritation[8][9]
Storage Store locked up in a dry, well-ventilated place.[8]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases[8]
Disposal Method Dispose of as hazardous waste via an approved facility.[8]

Mandatory Visualization

The logical workflow for the safe management and disposal of this compound is depicted below. This process begins with the in-situ generation of the unstable gas and concludes with the proper disposal of all waste streams.

Thioformaldehyde_Disposal_Workflow generation In-Situ Generation of This compound (CH₂S) Gas in Fume Hood reaction_vessel Reaction Vessel generation->reaction_vessel gas_stream Gaseous Effluent (Unreacted CH₂S + Byproducts) reaction_vessel->gas_stream Gaseous Products solid_waste Solid Residue (1,3,5-Trithiane) reaction_vessel->solid_waste Solid Products decontamination Decontaminate Equipment (Solvent Rinse + NaOCl) reaction_vessel->decontamination Post- Experiment scrubber Laboratory Gas Scrubber (e.g., with dilute NaOCl) gas_stream->scrubber trithiane_collection Collect Solid Waste solid_waste->trithiane_collection treated_gas Treated Gas to Hood Exhaust scrubber->treated_gas liquid_waste Used Scrubbing Solution scrubber->liquid_waste liquid_hw Sealed Hazardous Aqueous Waste Container liquid_waste->liquid_hw solid_hw Sealed Hazardous Solid Waste Container trithiane_collection->solid_hw decontamination->liquid_hw Rinsates final_disposal Disposal by Approved Hazardous Waste Vendor solid_hw->final_disposal liquid_hw->final_disposal

Caption: Workflow for Safe Management of this compound.

References

Personal protective equipment for handling Thioformaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Safe Handling of Thioformaldehyde: A Procedural Guide

For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound (CH₂S). Due to the limited availability of specific safety data for this compound, a highly unstable gas that readily oligomerizes, this guidance is based on the known hazards of its structural analog, formaldehyde (B43269), and general best practices for managing highly hazardous substances.[1]

This compound is not typically handled in a condensed state (liquid or solid) as it spontaneously forms the more stable trimer, 1,3,5-trithiane.[1] It is often generated in situ as a dilute gas, for instance, through the thermal decomposition of dimethyl disulfide.[1] The primary hazards associated with its analog, formaldehyde, include carcinogenicity, potential for causing genetic defects, acute toxicity if inhaled or swallowed, and the ability to cause severe skin and eye irritation, as well as allergic skin and respiratory reactions.[2][3][4]

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is critical to minimize exposure. The following equipment is mandatory when handling this compound or its precursors.

Protection LevelEquipmentSpecifications & Rationale
Primary (Essential) Eye Protection Chemical splash goggles are mandatory. A face shield must be worn over the goggles when there is any risk of splashing, explosion, or a highly exothermic reaction.[5][6]
Hand Protection Double gloving with nitrile or neoprene gloves is recommended for any potential contact.[7] Gloves must be inspected before use and changed immediately upon contamination.[5]
Body Protection A flame-resistant lab coat, fully buttoned, is required.[7] Long pants and fully enclosed, chemical-resistant shoes are mandatory.[5]
Secondary (Task-Dependent) Respiratory Protection All work that could generate this compound gas must be performed in a certified chemical fume hood.[3] If there is a potential for exposure above established limits, a full-face respirator or a Powered Air Purifying Respirator (PAPR) is required.[6] Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[5]
Specialized Protection For large-scale operations or situations with a high risk of exposure, a chemical-resistant apron and boots should be worn.[7][8]
Occupational Exposure Limits

No specific occupational exposure limits have been established for this compound. Therefore, the stringent limits for formaldehyde must be adopted as a conservative measure to ensure personnel safety.

ParameterLimitAgency/Source
Permissible Exposure Limit (PEL) 0.75 ppm (8-hour TWA)OSHA
Short-Term Exposure Limit (STEL) 2 ppm (15-minute)OSHA
Action Level 0.5 ppm (8-hour TWA)OSHA

Data sourced from institutional guidelines based on OSHA standards.[9]

Operational and Disposal Plans

Adherence to proper operational and disposal procedures is paramount to ensure the safety of all laboratory personnel and to maintain environmental compliance.

Experimental Protocol: Safe Handling and Operation
  • Preparation: All handling of this compound precursors and all procedures with the potential to generate this compound gas must occur within a certified chemical fume hood.[3] The work area should be lined with absorbent, leak-proof bench pads.[10]

  • Access Control: Clearly demarcate areas where this compound is being handled and restrict access to authorized personnel only.

  • Containment: Use the smallest quantities of material necessary for the experiment. Keep all containers tightly sealed when not in immediate use.[3] When transporting materials, use sealed, shatter-resistant primary containers within a non-reactive secondary carrier.[10]

  • Avoid Ignition: Keep the work area free of heat, sparks, open flames, and other ignition sources.[11][12] Use only spark-proof tools and explosion-proof equipment.[11]

  • Decontamination: After handling, decontaminate all surfaces with a suitable cleaning solution (e.g., soap and water).[10] All protective equipment that has become contaminated must be properly cleaned or disposed of.[6]

  • Personal Hygiene: Always wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3] Do not eat, drink, or smoke in areas where chemicals are handled.[11]

Protocol: Waste Disposal
  • Liquid Waste: All unused solutions and liquid waste containing this compound or its precursors must be collected in a designated, labeled, and securely sealed waste container.[7] The container should be stored in a well-ventilated area away from incompatible materials.[13]

  • Solid Waste: All contaminated solid waste, including gloves, absorbent materials, and empty containers, must be placed in a clearly labeled, sealed container for hazardous waste.[7][14]

  • Disposal: Dispose of all waste through a licensed waste disposal contractor in accordance with all local, regional, and national regulations.[11][12] Do not pour any this compound-related waste down the drain.[10]

Protocol: Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[15] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes using an emergency eyewash station, holding the eyelids open.[15] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[11]

  • Spill:

    • Minor Spill (inside a fume hood): Alert personnel in the immediate area. Use a spill kit with an appropriate absorbent material (e.g., sand, vermiculite) to contain the spill.[11] Place the absorbed material into a sealed container for hazardous waste disposal.

    • Major Spill (outside a fume hood or large volume): Evacuate the laboratory immediately and pull the fire alarm to alert others.[16] Close the laboratory doors and prevent entry. From a safe location, call emergency services and provide details of the spill.[16]

Visual Workflow Guides

The following diagrams illustrate the procedural workflows for safely handling this compound and responding to emergencies.

cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_post Post-Experiment Phase prep_hood Prepare in Fume Hood don_ppe Don Full PPE prep_hood->don_ppe conduct_exp Conduct Experiment don_ppe->conduct_exp decon_space Decontaminate Workspace conduct_exp->decon_space seg_waste Segregate & Seal Waste decon_space->seg_waste doff_ppe Doff PPE Correctly seg_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

cluster_minor Minor Spill Response cluster_major Major Spill Response spill Spill Occurs alert Alert Others in Area spill->alert Minor Spill (in fume hood) evacuate Evacuate Area spill->evacuate Major Spill (outside hood) contain Contain with Spill Kit alert->contain dispose Dispose as Hazardous Waste contain->dispose alarm Pull Fire Alarm evacuate->alarm call Call Emergency Services (from safe area) alarm->call

Caption: Emergency response plan for a this compound spill.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.